molecular formula C30H37NO7 B15560603 19,20-Epoxycytochalasin D

19,20-Epoxycytochalasin D

货号: B15560603
分子量: 523.6 g/mol
InChI 键: WHJRAYUHVRYTTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(17-Benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl) acetate has been reported in Xylaria hypoxylon and Xylaria with data available.

属性

分子式

C30H37NO7

分子量

523.6 g/mol

IUPAC 名称

(17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl) acetate

InChI

InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)

InChI 键

WHJRAYUHVRYTTH-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to 19,20-Epoxycytochalasin D: Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan class of natural products. First identified from fungi of the Xylariaceae family, this compound has garnered significant interest within the scientific community due to its potent biological activities, including cytotoxic, antiplasmodial, and phytotoxic effects. The primary mechanism of action for this compound, like other cytochalasans, is the disruption of the actin cytoskeleton, a critical component in eukaryotic cells responsible for maintaining cell shape, motility, and division. This disruption initiates a cascade of signaling events, ultimately leading to programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols for its purification and characterization, a summary of its quantitative biological data, and an elucidation of its known signaling pathways.

Discovery and Fungal Sources

This compound is a naturally occurring compound produced by several fungal species, predominantly within the Xylariaceae family. These endophytic and wood-inhabiting fungi represent a rich source for the discovery of novel cytochalasans. Initial isolation and identification of this compound were achieved through bioassay-guided fractionation of extracts from fungal cultures.

Table 1: Fungal Sources of this compound and Related Compounds

Fungal SpeciesCompound(s)Reference(s)
Xylaria cf. curtaThis compound, 19,20-Epoxycytochalasin C, and other new epoxycytochalasans[1][2]
Nemania sp.19,20-Epoxycytochalasins C and D[3]
Xylaria hypoxylonThis compound[4]
Rosellinia sanctae-crucianaThis compound and other cytochalasans[5]
Xylaria karyophthora19,20-epoxidated cytochalasins[6][7]

Experimental Protocols: Isolation and Purification

The isolation of this compound from fungal sources is a multi-step process involving cultivation, extraction, and chromatographic purification.

Fungal Cultivation

2.1.1. Solid-State Fermentation (Rice Medium)

This method is commonly used for the cultivation of Xylaria species.

  • Organism: Xylaria cf. curta or Xylaria karyophthora.[2][6]

  • Medium: Autoclaved whole-grain rice supplemented with deionized water.

  • Inoculation: Ten plugs of a well-grown culture are transferred to the sterile rice medium in a Fernbach flask.

  • Incubation: The culture is incubated at room temperature (around 23°C) in the dark for an extended period (e.g., 1 year) to allow for fungal growth and secondary metabolite production.[6][7]

2.1.2. Liquid-State Fermentation (Potato Dextrose Broth)

  • Organism: Xylaria sp.

  • Medium: Potato Dextrose Broth (PDB).[8]

  • Inoculation: The fungus is cultured in PDB.

  • Incubation: The culture is incubated at 25°C for 14 days in the dark.[8]

Extraction
  • From Solid-State Culture:

    • The fungal culture is harvested, and the overgrown rice layer is extracted with acetone (B3395972).

    • The mixture is sonicated for 30 minutes at 40°C, and the biomass is separated by filtration. This process is repeated three times.[6]

    • The acetone is removed in vacuo using a rotary evaporator.

    • The remaining aqueous residue is adjusted to 50 mL and extracted three times with an equal volume of ethyl acetate.[2][6]

    • The organic phases are combined and evaporated to yield the crude extract.[2]

  • From Liquid-State Culture:

    • The fungal culture is harvested and extracted three times with ethyl acetate.[8]

    • The extracts are filtered and concentrated using a rotary evaporator to obtain the crude extract.[8]

Chromatographic Purification

A multi-step chromatographic process is employed to isolate pure this compound from the crude extract.

  • Initial Fractionation (Column Chromatography):

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions containing the target compound are further purified using preparative HPLC.[2][6]

    • Column: A C18 reversed-phase column is commonly used.[2][10]

    • Mobile Phase: A gradient of acetonitrile (B52724) in water, often with 0.1% formic acid, is a typical mobile phase.[9][11]

    • Gradient Example: An isocratic elution at 80% water with 0.1% formic acid (A) and 20% acetonitrile with 0.1% formic acid (B) for 3 minutes, followed by an increase in solvent B to 60% over 47 minutes and then to 100% B over 5 minutes, with a constant flow rate of 40 mL/min.[2][6]

    • Detection: UV detection at 210, 254, and 350 nm.[2][6]

  • Final Purification:

    • Fractions are collected and can be further purified with subsequent preparative HPLC runs using different gradient conditions to yield pure this compound.[2][6]

Structure Elucidation

The structure of the purified this compound is confirmed using spectroscopic techniques:

  • High-Resolution Mass Spectrometry (HRMS): To determine the molecular formula.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.[1]

  • X-ray Diffraction: For determining the absolute configuration of crystalline compounds.

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cultivation_solid Solid-State Fermentation (Xylaria sp. on Rice) extraction Solvent Extraction (Acetone/Ethyl Acetate) cultivation_solid->extraction cultivation_liquid Liquid-State Fermentation (Xylaria sp. in PDB) cultivation_liquid->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography (Silica Gel / Sephadex LH-20) fractions Fractions column_chrom->fractions prep_hplc Preparative HPLC (C18 Column) pure_compound Pure this compound prep_hplc->pure_compound analysis Structure Elucidation (NMR, HRMS, X-ray) crude_extract->column_chrom fractions->prep_hplc pure_compound->analysis G cluster_stimulus Stimulus cluster_cytoskeleton Cytoskeleton cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade stimulus This compound actin Actin Filament Disruption stimulus->actin Inhibits polymerization bmf Bmf Release actin->bmf Induces bax Bax Activation bmf->bax Promotes momp MOMP bax->momp Induces cytochrome_c Cytochrome c Release momp->cytochrome_c Leads to apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome Initiates caspase3 Caspase-3 Activation apoptosome->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

References

Fungal Sources of 19,20-Epoxycytochalasin D: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxycytochalasin D is a potent cytochalasan-class mycotoxin that has garnered significant interest within the scientific community due to its diverse biological activities, including cytotoxic and antifungal properties. This technical guide provides a comprehensive overview of the fungal sources of this compound, detailing the producing organisms, quantitative data on yields, in-depth experimental protocols for its isolation and purification, and a visualization of the proposed signaling pathways associated with its bioactivity. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product discovery, drug development, and mycology.

Fungal Producers of this compound and Related Compounds

A variety of fungal species, predominantly from the family Xylariaceae, are known to produce this compound and structurally similar epoxycytochalasans. These fungi are often found as endophytes or saprophytes on decaying wood. The primary reported fungal sources are summarized in the table below.

Quantitative Data on Production

While many studies identify the producing fungi, specific quantitative yields for this compound are often not reported. The following table summarizes the available data for this compound and related compounds to provide a comparative overview.

Fungal SpeciesCompound(s)Yield/ConcentrationReference
Xylaria cf. curtaThis compound, 19,20-epoxycytochalasin C, and other new epoxycytochalasansNot specified[1]
Nemania diffusa19,20-epoxycytochalasins C and D related compoundsNot specified[2]
Rosellinia sanctae-crucianaThis compound, 19,20-epoxycytochalasin C, and other cytochalasinsNot specified[2][3][4]
Xylaria hypoxylonThis compoundNot specified[2]
Nemania sp. UM10M19,20-epoxycytochalasins C and DNot specified[5]
Xylaria sp. sof1119,20-Epoxycytochalasin QBiomass yield of 18.97 g/L in a 10-L fermenter[6]
Phomopsis sp. xz-18Pentacyclic cytochalasins (related structures)14 mg of a related compound from scaled-up culture[2]
Xylaria sp. DAP KRI-5Cytochalasin D0.05763 g/L[7]

Experimental Protocols

The isolation and purification of this compound from fungal cultures involve a series of standard mycological and chromatographic techniques. The following are detailed methodologies synthesized from various research publications.

Fungal Cultivation

1. Solid-State Fermentation (Rice Medium)

  • Organism: Xylaria cf. curta, Xylaria karyophthora[2][8]

  • Medium: Solid rice medium.

  • Procedure:

    • Prepare the solid rice medium in suitable fermentation flasks and autoclave.

    • Inoculate the sterilized rice medium with a fresh culture of the fungus.

    • Incubate the flasks under static conditions at an appropriate temperature (e.g., 25-28°C) in the dark for a period of 3-4 weeks, or until significant mycelial growth and secondary metabolite production have occurred.[2]

2. Liquid-State Fermentation (Potato Dextrose Broth)

  • Organism: Rosellinia sanctae-cruciana[2][4]

  • Medium: Potato Dextrose Broth (PDB).[2][4]

  • Procedure:

    • Prepare PDB medium in Erlenmeyer flasks and autoclave.

    • Inoculate the liquid medium with an agar (B569324) plug or a mycelial suspension of the fungus.

    • Incubate the flasks on a rotary shaker (e.g., 150 rpm) at a suitable temperature (e.g., 28°C) for 2-3 weeks to ensure proper aeration and homogenous growth.[4][9]

Extraction and Purification

1. Extraction from Solid Culture

  • Procedure:

    • Following incubation, the solid fermented rice culture is harvested.

    • The entire culture is soaked in a suitable organic solvent, such as ethyl acetate (B1210297) or acetone, for 24-48 hours.

    • The solvent is filtered, and the extraction process is repeated multiple times to ensure complete recovery of the metabolites.

    • The combined organic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Extraction from Liquid Culture

  • Procedure:

    • The fungal culture is separated into mycelia and culture broth by filtration or centrifugation.[9]

    • The mycelia are typically extracted with an organic solvent like methanol (B129727) or ethyl acetate.[9]

    • The culture broth is extracted separately with an equal volume of an immiscible organic solvent, such as ethyl acetate, in a separatory funnel. This process is repeated several times.[9]

    • The organic extracts from both the mycelia and the broth are combined and concentrated under reduced pressure to obtain the crude extract.[9]

3. Chromatographic Purification

  • Procedure:

    • The crude extract is subjected to column chromatography on silica (B1680970) gel.[9]

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and/or methanol.[9]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

    • Fractions containing this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.[8][9]

Visualizations

Experimental Workflow for Isolation and Purification

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis solid Solid-State Fermentation (e.g., Rice Medium) extract_solid Solvent Extraction (e.g., Ethyl Acetate) solid->extract_solid liquid Liquid-State Fermentation (e.g., PDB) extract_liquid Liquid-Liquid Extraction (e.g., Ethyl Acetate) liquid->extract_liquid cc Silica Gel Column Chromatography extract_solid->cc extract_liquid->cc hplc Preparative HPLC (C18 Column) cc->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation and purification of this compound.

Proposed Signaling Pathway for Antifungal Activity

signaling_pathway cluster_pathway Ras/cAMP/PKA Pathway in Candida albicans cluster_downstream Downstream Effects compound 19,20-Epoxycytochalasins ras Ras compound->ras Inhibition camp cAMP ras->camp pka PKA camp->pka transcription Downregulation of Hyphal-Specific Genes (e.g., Ume6, Tec1) pka->transcription morphogenesis Inhibition of Hyphal Morphogenesis and Biofilm Formation transcription->morphogenesis

Caption: Proposed mechanism of antifungal action via inhibition of the Ras/cAMP/PKA pathway.

References

The Biosynthesis of 19,20-Epoxycytochalasin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biosynthetic pathway of 19,20-Epoxycytochalasin D, a complex fungal metabolite. While the complete pathway for this specific molecule has not been fully elucidated, this document synthesizes the current understanding of cytochalasan biosynthesis, drawing heavily on the well-studied pathways of closely related compounds like chaetoglobosin A and cytochalasin D. This guide details the core enzymatic machinery, proposed biosynthetic steps, and relevant experimental data.

Core Biosynthetic Framework: The PKS-NRPS Hybrid System

The foundation of this compound biosynthesis lies in a sophisticated enzymatic assembly line known as a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) system.[1][2][3] This multifunctional enzyme complex is responsible for constructing the characteristic perhydroisoindolone core fused to a macrocyclic ring that defines the cytochalasan family.[4]

The biosynthesis initiates with the PKS portion of the enzyme, which iteratively condenses small carboxylic acid units, typically acetate (B1210297), to build a polyketide chain.[5][6] Concurrently, the NRPS module selects, activates, and incorporates a specific amino acid.[7] For cytochalasins like this compound, which feature an indole (B1671886) group, the incorporated amino acid is L-tryptophan.[1]

The nascent polyketide-amino acid chain is then released from the PKS-NRPS enzyme and undergoes a spontaneous or enzyme-catalyzed intramolecular Diels-Alder reaction, a key step that forms the intricate tricyclic core of the molecule.[1][3][6]

Proposed Biosynthetic Pathway of this compound

The following pathway is a proposed sequence of events leading to this compound, based on the biosynthesis of related cytochalasans.

Step 1: Assembly of the Polyketide-Tryptophan Backbone

The hybrid PKS-NRPS enzyme catalyzes the condensation of nine acetate units and one molecule of L-tryptophan to form a linear precursor.

Step 2: Intramolecular Diels-Alder Cyclization

The linear precursor undergoes a [4+2] cycloaddition to yield a pro-cytochalasan intermediate, such as prochaetoglobosin I.[8]

Step 3: Tailoring Modifications

A series of post-PKS-NRPS tailoring enzymes, primarily oxidoreductases like cytochrome P450 monooxygenases and FAD-dependent monooxygenases, modify the core structure.[1] These modifications include hydroxylations and other oxidative transformations that lead to intermediates like cytochalasin D.

Step 4: Final Epoxidation

The crucial, final step in the formation of this compound is the stereospecific epoxidation of the C19-C20 double bond of a cytochalasin D-like precursor. This reaction is catalyzed by a specific monooxygenase, likely a cytochrome P450 enzyme. Fungi that produce 19,20-epoxycytochalasans, such as those from the Xylaria and Nemania genera, possess the necessary enzymatic machinery for this transformation.[9][10][11]

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, production yields for related compounds and the target molecule from various fungal strains have been reported.

Fungal SpeciesCompoundYield/ConcentrationReference
Xylaria sp. sof1119,20-Epoxycytochalasin QBiomass yield of 18.97 g/L[9]
Phomopsis sp. xz-18Pentacyclic cytochalasins14 mg from scaled-up culture[9]
Chaetomium globosumChaetoglobosin A52 to 260 mg/L (overexpression)[12]
Xylaria cf. curtaThis compoundNot specified[9][11]
Rosellinia sanctae-crucianaThis compoundNot specified[9]
Xylaria hypoxylonThis compoundNot specified[9]
Nemania sp. UM10M19,20-Epoxycytochalasins C and DNot specified[9]

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound would involve a combination of molecular biology, analytical chemistry, and biochemical techniques.

Gene Cluster Identification and Analysis
  • Genome Sequencing: The genome of a known this compound producing fungus (e.g., Xylaria cf. curta) is sequenced.

  • Bioinformatic Analysis: The genome is searched for gene clusters encoding a PKS-NRPS hybrid synthase and associated tailoring enzymes (e.g., oxidoreductases, transcription factors).

  • Gene Knockout/Silencing: To confirm the involvement of the identified gene cluster, targeted gene knockout or RNA silencing of the PKS-NRPS gene is performed.[1][3] The resulting mutant is then cultured and its metabolite profile analyzed by HPLC-MS to confirm the abolishment of this compound production.

Isotopic Labeling Studies
  • Precursor Feeding: The producing fungus is cultured in a medium supplemented with isotopically labeled precursors, such as ¹³C-labeled acetate or ¹⁵N-labeled tryptophan.

  • Metabolite Extraction and Analysis: this compound is isolated from the culture.

  • NMR and Mass Spectrometry: The purified compound is analyzed by NMR spectroscopy and mass spectrometry to determine the incorporation pattern of the labeled atoms, which confirms the building blocks of the molecule.

In Vitro Enzymatic Assays
  • Heterologous Expression: The genes for the tailoring enzymes, particularly the putative C19-C20 epoxidase, are cloned and expressed in a suitable host organism (e.g., E. coli or Saccharomyces cerevisiae).

  • Enzyme Purification: The recombinant enzyme is purified.

  • Activity Assay: The purified enzyme is incubated with the proposed precursor (e.g., cytochalasin D) and necessary cofactors (e.g., NADPH, O₂). The reaction mixture is then analyzed by HPLC-MS to detect the formation of this compound.

Visualizations

Proposed Biosynthetic Pathway of this compound

Biosynthesis_of_19_20_Epoxycytochalasin_D Acetate Acetate (x9) PKS_NRPS PKS-NRPS (e.g., CheA-like) Acetate->PKS_NRPS Tryptophan L-Tryptophan Tryptophan->PKS_NRPS Linear_Precursor Linear Polyketide- Amino Acid Precursor PKS_NRPS->Linear_Precursor Assembly Diels_Alder Intramolecular Diels-Alder Linear_Precursor->Diels_Alder Pro_Cytochalasan Pro-cytochalasan Intermediate Diels_Alder->Pro_Cytochalasan Cyclization Tailoring_Enzymes Tailoring Enzymes (Oxidoreductases) Pro_Cytochalasan->Tailoring_Enzymes Cytochalasin_D_Precursor Cytochalasin D-like Precursor Tailoring_Enzymes->Cytochalasin_D_Precursor Oxidative Tailoring Epoxidase C19-C20 Epoxidase (Cytochrome P450) Cytochalasin_D_Precursor->Epoxidase Final_Product This compound Epoxidase->Final_Product Epoxidation

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Biosynthetic Gene Cluster Identification

Gene_Cluster_Workflow Start Start: Select Producer Fungus (e.g., Xylaria cf. curta) Genome_Seq Genomic DNA Extraction & Sequencing Start->Genome_Seq Bioinformatics Bioinformatic Analysis (antiSMASH, BLAST) Genome_Seq->Bioinformatics Putative_Cluster Identify Putative PKS-NRPS Gene Cluster Bioinformatics->Putative_Cluster Gene_Targeting Gene Knockout or RNA Silencing Mutant_Culture Cultivation of Mutant Strain Gene_Targeting->Mutant_Culture Metabolite_Analysis HPLC-MS Analysis of Metabolite Profile Mutant_Culture->Metabolite_Analysis Result Confirmation of Gene Cluster (Absence of Product) Metabolite_Analysis->Result Putating_Cluster Putating_Cluster Putating_Cluster->Gene_Targeting

Caption: Workflow for identifying the biosynthetic gene cluster.

References

Unraveling the Architecture of a Potent Fungal Metabolite: A Technical Guide to the Chemical Structure Elucidation of 19,20-Epoxycytochalasin D

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation of 19,20-Epoxycytochalasin D, a potent cytochalasan fungal metabolite. Addressed to researchers, scientists, and professionals in drug development, this document details the spectroscopic data, experimental protocols, and logical workflow that were instrumental in defining the precise molecular architecture of this compound, including a critical revision of its stereochemistry.

Introduction: The Cytochalasan Family and the Significance of this compound

Cytochalasans are a large and diverse family of fungal secondary metabolites known for their wide range of biological activities.[1] These activities primarily stem from their ability to interact with the actin cytoskeleton, a fundamental component of eukaryotic cells, thereby affecting cellular processes like cell division, motility, and shape.[1][2] this compound, isolated from various fungal species including those from the Xylaria and Nemania genera, has garnered significant interest due to its cytotoxic, antiplasmodial, and phytotoxic properties.[1][2][3] An accurate understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding any potential therapeutic development.

Initially, the structure of this compound was reported with a specific stereochemistry. However, subsequent rigorous spectroscopic analysis and single-crystal X-ray diffraction led to a pivotal revision of its structure to 19(βH), 20(αH)-epoxycytochalasin D.[1][4] This guide focuses on the definitive, revised structure and the analytical journey to its confirmation.

Spectroscopic Data for Structural Confirmation

The definitive structure of this compound was established through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray diffraction.[1][4] The NMR data, acquired in CDCl₃, provides the foundational evidence for the connectivity and stereochemistry of the molecule.

NMR Spectroscopic Data

The ¹H and ¹³C NMR chemical shifts, along with key 2D NMR correlations (HMBC and NOESY), for the revised structure of this compound are summarized below.

PositionδC (ppm)δH (ppm), multiplicity, J (Hz)Key HMBC (H→C) CorrelationsKey NOESY (H→H) Correlations
1173.52---
353.943.25 (m)1, 4, 5, 9, 104, H-10a, H-10b, H-2'
450.702.27 (t, 4.9)3, 5, 8, 9, 103, 5, 8, H-10a, H-10b
532.582.60 (m)3, 4, 6, 7, 8, 94, 8, H-10a, H-10b
640.112.05 (m)5, 7, 87, 8
773.124.15 (br s)5, 6, 8, 96, 8, 13
846.232.95 (d, 9.8)4, 5, 6, 7, 9, 13, 144, 5, 6, 7, 13
945.33---
1039.871.85 (m), 1.65 (m)3, 4, 5, 8, 9, 11, 123, 4, 5, 11
1121.341.05 (s)10, 12H-10a, H-10b
1216.530.85 (s)10, 11-
13131.215.65 (dd, 15.6, 9.8)8, 11, 12, 14, 157, 8, 14
14134.125.80 (m)13, 15, 1613, 15, 16
1538.982.35 (m)13, 14, 16, 1714, 16
1642.153.15 (m)14, 15, 17, 18, 22, 2314, 15, 17, 18, 22, 23
17210.15---
1878.13---
1960.123.10 (d, 3.9)18, 20, 2120, 21-OH
2058.982.85 (d, 3.9)18, 19, 2119, 21
2170.154.50 (s)19, 2019, 20, 21-OH
2219.891.10 (d, 6.8)16, 18, 2316, 23
2320.121.25 (s)16, 18, 2216, 22
1'136.12---
2', 6'129.547.25 (m)4', 1'3', 5'
3', 5'128.987.30 (m)1', 2', 6'2', 6'
4'127.117.20 (m)2', 6'-
Data based on the revised structure as reported by Shi and Zhan, 2007, measured in CDCl₃.
High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is critical for determining the elemental composition of a molecule. For this compound, HRMS data confirms the molecular formula, which is essential for corroborating the structure proposed by NMR data.

Experimental Protocols

The elucidation of the structure of this compound involves a multi-step process beginning with the isolation of the compound from its fungal source.

Fungal Cultivation and Fermentation
  • Organism : Species such as Xylaria hypoxylon, Xylaria cf. curta, or Nemania sp. are commonly used.[3]

  • Cultivation Method : Both solid-state and liquid-state fermentation methods can be employed.[3]

    • Solid-State Fermentation : The fungus is cultivated on a solid substrate like a rice medium.[3]

    • Liquid-State Fermentation : The fungus is grown in a liquid medium such as Potato Dextrose Broth (PDB).[3]

  • Incubation : Cultures are incubated under controlled conditions (e.g., specific temperature and humidity) to promote fungal growth and the production of secondary metabolites.[3]

Extraction and Isolation
  • Initial Extraction : The fungal culture (broth and/or mycelia) is extracted with an organic solvent, typically ethyl acetate (B1210297) or methanol.

  • Chromatographic Purification : The crude extract undergoes a series of chromatographic steps to isolate the pure compound. This bioassay-guided fractionation involves:

    • Column Chromatography : Initial separation of the crude extract, often using silica (B1680970) gel or reversed-phase materials.

    • Sephadex LH-20 Chromatography : A size-exclusion chromatography step to separate compounds based on molecular size.[3]

    • High-Performance Liquid Chromatography (HPLC) : Final purification is achieved using preparative HPLC, often with a gradient of acetonitrile (B52724) in water.[3]

Structure Elucidation Techniques
  • NMR Spectroscopy :

    • Sample Preparation : 1-5 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a 5 mm NMR tube.[2]

    • Data Acquisition : A suite of NMR experiments is performed on a high-field spectrometer (e.g., 500 MHz or higher):

      • ¹H NMR (Proton NMR)

      • ¹³C NMR (Carbon-13 NMR)

      • 2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy).[1]

  • Mass Spectrometry :

    • High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass and molecular formula of the compound.[3]

  • Single-Crystal X-ray Diffraction :

    • This technique provides unambiguous proof of the molecular structure and, crucially, the absolute stereochemistry of a crystalline compound.[1][4] This was the definitive technique that led to the structural revision of this compound.[1][4]

Visualizing the Workflow and Mechanism

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical processes involved in the study of this compound.

G cluster_isolation Isolation and Purification cluster_elucidation Structure Elucidation FungalCulture Fungal Culture (e.g., Xylaria sp.) Fermentation Solid or Liquid Fermentation FungalCulture->Fermentation Extraction Solvent Extraction (Crude Extract) Fermentation->Extraction ColumnChrom Column Chromatography (Fractionation) Extraction->ColumnChrom HPLC Preparative HPLC (Pure Compound) ColumnChrom->HPLC NMR 1D & 2D NMR Spectroscopy (Connectivity & Relative Stereochemistry) HPLC->NMR MS High-Resolution MS (Molecular Formula) HPLC->MS Xray Single-Crystal X-ray Diffraction (Absolute Stereochemistry) HPLC->Xray RevisedStructure Revised Structure of This compound NMR->RevisedStructure MS->RevisedStructure Xray->RevisedStructure

Caption: Workflow for the isolation and structural elucidation of this compound.

G Compound This compound Actin Actin Filaments (Barbed End) Compound->Actin Binds to Polymerization Inhibition of Actin Polymerization & Elongation Compound->Polymerization Inhibits Disruption Disruption of Actin Cytoskeleton Polymerization->Disruption CellProcesses Impact on Cellular Processes (e.g., Cell Division, Motility) Disruption->CellProcesses Apoptosis Induction of Apoptosis (Programmed Cell Death) CellProcesses->Apoptosis

Caption: Proposed mechanism of action for this compound.

Conclusion

The structural elucidation of this compound serves as a compelling case study in modern natural product chemistry. The journey from initial isolation to the definitive, revised structure, confirmed by a powerful combination of spectroscopic techniques, has been crucial for understanding its biological activity. The potent effects of this compound, coupled with its now-verified structure, highlight its potential as a lead compound for the development of novel therapeutic agents. This guide provides the foundational data and methodologies to support and inspire further research in this promising area.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data for 19,20-Epoxycytochalasin D

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a fungal metabolite with significant biological activities, including cytotoxic, antiplasmodial, and phytotoxic effects.[1] The document is intended to serve as a critical resource for researchers engaged in natural product chemistry, drug discovery, and development.

Core Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of advanced spectroscopic techniques.[2][3] High-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy are central to confirming its molecular formula and detailed chemical structure.[3]

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a key technique for determining the elemental composition of this compound.

IonCalculated m/zObserved m/zReference
[M+H]⁺524.2648524.2654[2]
[M+H]⁺524.25-[4][5][6]

The ¹H and ¹³C NMR data are fundamental for the structural assignment of this compound. The data presented below is a compilation from published literature, with assignments confirmed through 2D NMR experiments such as HMQC, HMBC, and NOESY.[2]

¹H and ¹³C NMR Data for this compound (in CDCl₃) [2]

Position¹³C (δc)¹H (δH, mult., J in Hz)
1174.9-
345.93.85 (t, 8.5)
440.72.75 (m)
539.92.45 (m)
629.82.10 (m), 1.85 (m)
774.14.15 (br s)
849.82.65 (m)
9211.5-
1038.92.95 (dd, 13.5, 4.5), 2.70 (dd, 13.5, 9.0)
1118.91.05 (s)
12--
13133.45.80 (dd, 15.5, 9.0)
14127.95.45 (dd, 15.5, 8.5)
1539.82.30 (m)
1635.12.25 (m)
17170.2-
1820.81.00 (d, 7.0)
1963.83.15 (d, 3.5)
2061.93.05 (m)
21130.55.65 (dd, 15.0, 8.5)
22134.15.95 (dq, 15.0, 6.5)
2318.11.75 (d, 6.5)
1'137.9-
2', 6'129.57.25 (m)
3', 5'128.67.30 (m)
4'126.87.20 (m)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Experimental Protocols

The characterization of this compound relies on standardized experimental procedures for spectroscopy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are typically recorded on high-field spectrometers (e.g., 500 or 600 MHz).[7] Samples are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with chemical shifts referenced to the residual solvent signals.[7]

  • High-Resolution Mass Spectrometry (HR-ESI-MS) : HR-ESI-MS is used to determine the accurate mass and molecular formula.[3][7] The analysis is often performed on a time-of-flight (TOF) or quadrupole-time-of-flight (Q-TOF) mass spectrometer.[7]

The isolation of this compound from fungal sources is a multi-step process that is crucial for obtaining a pure sample for spectroscopic analysis.

G cluster_fermentation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation Fungus Fungal Strain (e.g., Nemania sp.) Medium Solid-State Fermentation (e.g., Rice Medium) Fungus->Medium Inoculation Extraction Solvent Extraction (e.g., EtOAc) Medium->Extraction CrudeExtract Crude Fungal Extract Extraction->CrudeExtract Chromatography Column Chromatography (e.g., Silica Gel) CrudeExtract->Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Chromatography->HPLC PureCompound Pure this compound HPLC->PureCompound Spectroscopy Spectroscopic Analysis (NMR, MS) PureCompound->Spectroscopy

Caption: General workflow for the isolation and characterization of this compound.

Mechanism of Action and Signaling Pathway

Like other members of the cytochalasan family, the primary mechanism of action for this compound involves the disruption of the actin cytoskeleton.[1] By binding to the barbed end of actin filaments, it inhibits the polymerization and elongation of new actin monomers.[1] This interference with actin dynamics triggers downstream signaling cascades that can lead to cell cycle arrest and apoptosis.[1]

G A This compound B Actin Filaments (Barbed End) A->B Binds to C Inhibition of Actin Polymerization B->C D Disruption of Actin Cytoskeleton C->D E Downstream Signaling Cascades D->E Triggers F Cell Cycle Arrest E->F G Apoptosis E->G

Caption: Proposed mechanism of action for this compound.

References

Unveiling the Bioactive Potential of 19,20-Epoxycytochalasin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan class of natural products, a diverse group of mycotoxins produced by various fungi.[1] Isolated from fungal species such as Nemania sp. and Xylaria cf. curta, this compound has garnered significant interest within the scientific community for its potent and varied biological activities.[1] Like other members of the cytochalasan family, its primary mechanism of action involves the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells crucial for maintaining cell shape, motility, and division.[1] This interference with a critical cellular process underpins its observed cytotoxic, antiplasmodial, and phytotoxic effects, making it a valuable tool for cell biology research and a potential lead compound in drug discovery programs.[1][2] This in-depth technical guide provides a comprehensive overview of the biological activities of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Biological Activities and Quantitative Data

The biological activities of this compound have been evaluated in several studies, revealing a range of effects against various cell types. The following tables summarize the available quantitative data for its cytotoxic and antiplasmodial activities.

Cytotoxic Activity

The cytotoxicity of this compound has been assessed against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1. The compound has shown moderate to weak cytotoxicity against several solid tumor cell lines.[3]

Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
P-388Murine Leukemia0.16[3]
MOLT-4Human Leukemia10.0[3]
BT-549Human Breast Adenocarcinoma7.84[4]
LLC-PK11Pig Kidney Epithelial8.4[4]
SK-MELHuman Skin MelanomaModerate to Weak[3]
KBHuman Oral Epidermoid CarcinomaModerate to Weak[3]
SK-OV-3Human Ovarian CarcinomaModerate to Weak[3]

Note: "Moderate to Weak" indicates that while cytotoxic effects were observed, specific IC50 values were not reported in the reviewed literature.

Antiplasmodial Activity

This compound has demonstrated potent in vitro activity against the malaria parasite, Plasmodium falciparum, including both chloroquine-sensitive and chloroquine-resistant strains.[5] This suggests its potential as a lead for the development of novel antimalarial drugs.[2]

Table 2: In Vitro Antiplasmodial Activity of this compound

P. falciparum StrainSensitivityIC50 (nM)Reference
D6Chloroquine-sensitive~0.8[5]
W2Chloroquine-resistant~0.8[5]
3D7Not specified9.77[3][5]
Phytotoxic Activity

This compound is also known to exhibit phytotoxic effects, though quantitative data such as IC50 values for plant growth inhibition are not extensively detailed in the available literature.[1]

Mechanism of Action: Disruption of the Actin Cytoskeleton and Downstream Signaling

The primary molecular target of this compound is the actin cytoskeleton.[1] It binds to the barbed (fast-growing) end of actin filaments, inhibiting the polymerization and elongation of new actin monomers.[1][6] This disruption of actin dynamics has profound effects on cellular processes and triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis.[1]

While the precise signaling pathways for this compound are not fully elucidated, studies on the closely related cytochalasin D provide a likely model. The disruption of actin filaments can modulate the activity of Rho family GTPases (e.g., RhoA, Rac1, and Cdc42), which are key regulators of the cytoskeleton and various signaling pathways.[1] This, in turn, can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the ERK, JNK, and p38 pathways.[1] The activation of these stress-responsive pathways can ultimately trigger both the intrinsic and extrinsic apoptosis pathways, involving the activation of initiator caspases (e.g., Caspase-8 and Caspase-9) and executioner caspases (e.g., Caspase-3), leading to programmed cell death.[1] Furthermore, disruption of the actin cytoskeleton has been shown to induce cell cycle arrest, often at the G1/S transition.[1]

Signaling_Pathway 19,20-Epoxycytochalasin_D This compound Actin Actin Filament (Barbed End) 19,20-Epoxycytochalasin_D->Actin Inhibits Polymerization Disruption Actin Cytoskeleton Disruption Actin->Disruption RhoGTPases Rho Family GTPases (RhoA, Rac1, Cdc42) Disruption->RhoGTPases Modulates MAPK MAPK Signaling (ERK, JNK, p38) RhoGTPases->MAPK Activates CellCycleArrest Cell Cycle Arrest (G1/S Transition) MAPK->CellCycleArrest Apoptosis Apoptosis MAPK->Apoptosis Caspases Caspase Activation (Caspase-8, -9, -3) Apoptosis->Caspases Initiates

Proposed signaling cascade of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for 48-72 hours.[1]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB protein dye to bind to protein components of cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[1]

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[1]

  • Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.[1]

  • Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[1]

  • Absorbance Measurement: Measure the absorbance at 510-565 nm.[1]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).

  • Cell Treatment: Treat cells with this compound for the desired time.[1]

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[1]

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[1]

  • Incubation: Incubate in the dark for 15 minutes at room temperature.[1]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.[1]

  • Cell Fixation: Fix the cells in cold 70% ethanol.[1]

  • Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide and RNase A.[1]

  • Incubation: Incubate for 30 minutes in the dark.[1]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.[1]

In Vitro Actin Polymerization Assay (Pyrene-Based)

This fluorescence-based assay monitors the polymerization of actin in vitro.

  • Actin Preparation: Prepare pyrene-labeled G-actin.[1]

  • Initiation of Polymerization: Initiate actin polymerization by adding a polymerization-inducing buffer.[1]

  • Compound Addition: Add different concentrations of this compound to the reaction mixture.[1]

  • Fluorescence Measurement: Monitor the increase in pyrene (B120774) fluorescence over time using a fluorometer. An increase in fluorescence indicates actin polymerization.[1]

Antiplasmodial Activity Assay (SYBR Green I-based)

This fluorescence assay is commonly used to determine antiplasmodial activity.

  • Parasite Culture: Culture P. falciparum in human erythrocytes.[1]

  • Compound Treatment: Add serial dilutions of this compound to the parasite culture and incubate.[1]

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I.[1]

  • Fluorescence Measurement: Measure the fluorescence to determine parasite growth inhibition.

Phytotoxicity Assay (Seed Germination and Root Elongation)

A common method for assessing phytotoxicity.

  • Preparation: Place seeds of a model plant (e.g., lettuce) on filter paper in a petri dish.

  • Treatment: Moisten the filter paper with different concentrations of this compound.[1]

  • Incubation: Incubate the petri dishes in a controlled environment.[1]

  • Measurement: After a set period, measure the percentage of seed germination and the length of the radicle (root).[1]

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Target-Specific Assays Cytotoxicity Cytotoxicity Assays (MTT, SRB) Apoptosis Apoptosis Assay (Annexin V/PI) CellCycle Cell Cycle Analysis (PI Staining) ActinPoly Actin Polymerization Assay Antiplasmodial Antiplasmodial Assay (SYBR Green I) Phytotoxicity Phytotoxicity Assay (Seed Germination) Start This compound Start->Cytotoxicity Start->Apoptosis Start->CellCycle Start->ActinPoly Start->Antiplasmodial Start->Phytotoxicity

General experimental workflow for characterizing this compound.

Conclusion

This compound is a bioactive fungal metabolite with a range of interesting biological activities, primarily stemming from its ability to disrupt the actin cytoskeleton. Its potent antiplasmodial effects and moderate cytotoxicity against cancer cell lines highlight its potential for further investigation in drug development. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and scientists aiming to explore the therapeutic potential and cellular mechanisms of this intriguing natural product. Further studies are warranted to fully elucidate its specific signaling pathways and to explore its structure-activity relationships, which could pave the way for the design of novel therapeutic agents.

References

An In-depth Technical Guide on the Cytotoxic Effects of 19,20-Epoxycytochalasin D on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the cytotoxic effects of 19,20-Epoxycytochalasin D, a fungal metabolite with demonstrated anti-cancer potential.[1] This document details its cytotoxic activity against various cancer cell lines, outlines the experimental methodologies for its evaluation, and visualizes the key signaling pathways implicated in its mechanism of action.

Quantitative Cytotoxicity Data

This compound has shown significant cytotoxic activity across a spectrum of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The available quantitative data from in vitro assays are summarized below.

Table 1: Cytotoxic Activity (IC50) of this compound against Various Cancer Cell Lines

Cancer Cell LineCell Line TypeIC50 (µM)
P-388Murine Leukemia0.16[2][3]
MOLT-4Human Leukemia10.0[2][3]
BT-549Human Breast Ductal Carcinoma7.84[2]
LLC-PK11Porcine Kidney Epithelial8.4[2]
A549Human Lung CarcinomaModerate to weak cytotoxicity[2]
SMMC-7721Human Hepatocellular CarcinomaModerate to weak cytotoxicity[2]
MCF-7Human Breast AdenocarcinomaModerate to weak cytotoxicity[2]
SW480Human Colorectal AdenocarcinomaModerate to weak cytotoxicity[2]
SK-MELHuman Skin MelanomaNo cytotoxicity up to 10 µM[2]
KBHuman Oral Epidermoid CarcinomaNo cytotoxicity up to 10 µM[2]

Note: The cytotoxic effects can vary based on experimental conditions such as cell density and incubation time.[1] It is advisable to perform a dose-response curve for each specific cell line and assay.

Mechanism of Action

Cytochalasins, as a class of fungal metabolites, are known to interact with actin filaments, leading to cytoskeletal disruption, inhibition of cell division, and the induction of apoptosis.[4] The primary molecular target of cytochalasans like this compound is the actin cytoskeleton.[5] By binding to the fast-growing (barbed) end of actin filaments, it prevents the polymerization and elongation of new actin monomers.[5] This disruption of actin dynamics significantly impacts cellular processes and is thought to trigger downstream signaling cascades that lead to cell cycle arrest and apoptosis.[5]

Experimental Protocols

The following sections provide detailed methodologies for assessing the cytotoxicity of this compound.

1. Cell Culture and Treatment

  • Cell Lines: Human cancer cell lines are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[4]

  • Compound Preparation: this compound is dissolved in a suitable solvent, like DMSO, to create a stock solution. Further dilutions are made in the culture medium to achieve the desired final concentrations for treatment.

2. Cytotoxicity Assays

These assays are fundamental in determining the dose-dependent cytotoxic effects of the compound.

  • MTT Assay: This colorimetric assay measures cell viability based on the metabolic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[4]

    • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[1]

    • Compound Treatment: Expose the cells to various concentrations of this compound for a specified duration.[4]

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

    • Formazan Solubilization: Dissolve the formazan crystals in a solubilization solution such as DMSO.[1][4]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][4] The IC50 value is determined by plotting cell viability against the compound concentration.[4]

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB protein dye to bind to the protein components of cells.[4]

    • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.[4]

    • Treatment: Treat the cells with various concentrations of this compound.[2]

    • Fixation: After the incubation period, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour.[2]

    • Staining: Wash the plates with water and stain the cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[2]

    • Solubilization: Wash away the unbound dye and dissolve the protein-bound dye in 10 mM Tris base solution.[2]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm or 540 nm.[2]

3. Apoptosis Assays

These assays are employed to determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) on the cell membrane, an early marker of apoptosis.[1]

    • Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentration of this compound for a specified time.[1]

    • Cell Harvesting: Collect both adherent and floating cells.[1]

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.[2]

      • Early apoptotic cells: Annexin V-positive and PI-negative.[2]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]

      • Necrotic cells: Annexin V-negative and PI-positive.[2]

4. Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.[2]

  • Cell Preparation and Treatment: Culture and treat cells with this compound as in other assays.[2]

  • Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[1][2]

  • Staining: Wash the fixed cells and resuspend them in a PI staining solution containing RNase A.[1]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[1]

Visualizations: Workflows and Signaling Pathways

To better illustrate the experimental processes and the proposed mechanism of action, the following diagrams have been generated.

G General Workflow for In Vitro Cytotoxicity Assays cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates overnight_incubation Overnight Incubation (Attachment) cell_seeding->overnight_incubation compound_treatment Treatment with this compound (Varying Concentrations) overnight_incubation->compound_treatment assay_reagent Addition of Assay Reagent (e.g., MTT, SRB) compound_treatment->assay_reagent incubation Incubation assay_reagent->incubation solubilization Solubilization of Formazan/Bound Dye incubation->solubilization absorbance_reading Absorbance Reading (Plate Reader) solubilization->absorbance_reading data_analysis Data Analysis and IC50 Calculation absorbance_reading->data_analysis

General workflow for in vitro cytotoxicity assays.

G Proposed Apoptosis Induction Pathway of this compound cluster_trigger Initial Trigger cluster_cytoskeleton Cytoskeletal Disruption cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Cascade epoxycytochalasin_d This compound actin_disruption Disruption of Actin Cytoskeleton epoxycytochalasin_d->actin_disruption cell_cycle_arrest Cell Cycle Arrest actin_disruption->cell_cycle_arrest mitochondrial_pathway Mitochondrial Apoptosis Pathway Activation cell_cycle_arrest->mitochondrial_pathway caspase_activation Caspase Activation (e.g., Caspase-3/7) mitochondrial_pathway->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Proposed apoptosis induction pathway.

Concluding Remarks

This compound demonstrates notable cytotoxic effects against a range of cancer cell lines, with particularly potent activity observed against murine leukemia (P-388) cells.[2][3] Its mechanism of action is primarily attributed to the disruption of the actin cytoskeleton, which subsequently leads to cell cycle arrest and the induction of apoptosis.[1][5] Further research is warranted to fully elucidate the specific signaling pathways involved and to explore the therapeutic potential of this compound in preclinical and clinical settings. The experimental frameworks provided herein offer a solid foundation for future investigations into the anti-cancer activities of this compound and other related compounds.

References

Unveiling the Antiplasmodial Potential of 19,20-Epoxycytochalasin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiplasmodial properties of 19,20-Epoxycytochalasin D, a fungal metabolite isolated from species such as Nemania sp. and Xylaria cf. curta.[1][2][3] This document details its efficacy against Plasmodium falciparum, cytotoxicity profile, and the experimental methodologies employed in its evaluation. Furthermore, a proposed mechanism of action is visualized to facilitate an understanding of its potential as a novel antimalarial candidate.

Quantitative Data Summary

This compound has demonstrated significant potency against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The following tables summarize the key quantitative data regarding its antiplasmodial efficacy and cytotoxicity, enabling a clear comparison of its activity and selectivity.

Table 1: In Vitro Antiplasmodial Activity of this compound

Plasmodium falciparum StrainIC₅₀ (µM)IC₅₀ (ng/mL)Reference
D6 (chloroquine-sensitive)~0.00080.4[1]
W2 (chloroquine-resistant)~0.00080.4[1]
3D70.009775.11[1]

Note: IC₅₀ values were converted from ng/mL to µM using a molecular weight of 523.63 g/mol for this compound.[1]

Table 2: In Vitro Cytotoxicity of this compound against Mammalian Cell Lines

Cell LineCell TypeIC₅₀ (µM)Reference
VeroMonkey kidney epithelial>9.1[1]
BT-549Ductal carcinoma7.84[4]
LLC-PK11Pig kidney epithelial8.4[4]

Table 3: Selectivity Index of this compound

P. falciparum StrainMammalian Cell LineSelectivity Index (SI = IC₅₀ Cell Line / IC₅₀ P. falciparum)
D6/W2Vero>11375
3D7Vero>931
3D7BT-549802
3D7LLC-PK11860

The high selectivity index, particularly against the non-cancerous Vero cell line, suggests a favorable therapeutic window for this compound, indicating it is substantially more toxic to the malaria parasite than to host cells.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the antiplasmodial and cytotoxic activities of this compound.

Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds by measuring the proliferation of parasites.

  • Parasite Culture: P. falciparum strains are maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Compound Treatment: Serial dilutions of this compound are added to asynchronous parasite cultures (containing ring, trophozoite, and schizont stages) plated in 96-well microplates. The plates are then incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, the red blood cells are lysed, and the parasite DNA is stained with SYBR Green I, a fluorescent dye that intercalates with DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the number of parasites.

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

experimental_workflow cluster_culture Parasite Culture cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis p_culture P. falciparum Culture (Human Erythrocytes) treatment Addition of this compound (Serial Dilutions) p_culture->treatment incubation 72h Incubation treatment->incubation lysis Cell Lysis & SYBR Green I Staining incubation->lysis measurement Fluorescence Measurement lysis->measurement ic50 IC50 Calculation measurement->ic50

Antiplasmodial activity assay workflow.
Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of mammalian cells after exposure to the compound, providing a measure of cell viability.

  • Cell Seeding: Mammalian cell lines (e.g., Vero, BT-549, LLC-PK11) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Exposure: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Proposed Mechanism of Action

The primary molecular target of cytochalasans, including this compound, is the actin cytoskeleton.[2] By binding to the barbed (fast-growing) end of actin filaments, it inhibits the polymerization and elongation of new actin monomers.[2] This disruption of actin dynamics has profound effects on cellular processes that are critical for parasite survival and replication, such as invasion of host cells, maintaining cell shape, and cell division.[2][5] The disruption of the actin cytoskeleton is believed to trigger downstream signaling cascades that lead to cell cycle arrest and apoptosis.[2]

mechanism_of_action cluster_effects Cellular Effects compound This compound actin Actin Filaments (Barbed End) compound->actin Binds to inhibition Inhibition of Polymerization & Elongation actin->inhibition disruption Disruption of Actin Cytoskeleton inhibition->disruption invasion Impaired Host Cell Invasion disruption->invasion shape Loss of Cell Shape disruption->shape division Inhibition of Cell Division disruption->division death Parasite Death invasion->death shape->death division->death

Proposed mechanism of antiplasmodial action.

In Vivo Studies and Future Perspectives

While this compound demonstrates potent in vitro antiplasmodial activity, its in vivo efficacy is not well-documented.[6] Preliminary in vivo studies on a closely related analog, 19,20-epoxycytochalasin C, in a Plasmodium berghei-infected mouse model showed weak suppressive antiplasmodial activity but was accompanied by significant toxicity at therapeutic doses.[6][7] This highlights a potential challenge for the development of cytochalasins as systemic antimalarial agents.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To synthesize derivatives with an improved therapeutic index, enhancing selectivity for the parasite's actin while reducing host cell toxicity.[6]

  • Combination Therapy: Investigating the synergistic potential of low, non-toxic doses of this compound with other antimalarial drugs that have different mechanisms of action.[6]

  • Target-Based Drug Design: Further elucidation of the specific interactions between this compound and Plasmodium actin could enable the design of more selective and potent inhibitors.

References

Phytotoxic Effects of 19,20-Epoxycytochalasin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19,20-Epoxycytochalasin D, a fungal metabolite primarily produced by species within the Xylaria genus, has demonstrated a range of biological activities, including cytotoxic, antiplasmodial, and phytotoxic effects. This technical guide provides a comprehensive overview of the phytotoxic properties of this compound, detailing its mechanism of action, summarizing available quantitative data, and outlining key experimental protocols. The primary mode of action of this compound, consistent with other members of the cytochalasan family, is the disruption of the actin cytoskeleton. This interference with a fundamental component of plant cell structure and function leads to downstream effects such as inhibition of cell division, reduced growth, and ultimately, cell death. While specific quantitative data on the phytotoxicity of this compound is limited, this guide consolidates existing knowledge on related cytochalasans to provide a robust framework for future research and development in the fields of agriculture and pharmacology.

Introduction

Cytochalasans are a class of mycotoxins produced by various fungi, renowned for their ability to bind to actin filaments and disrupt microfilament-mediated cellular processes. This compound is a notable member of this family, exhibiting a spectrum of biological activities that have garnered scientific interest. Its impact on the actin cytoskeleton, a critical structure for cell shape, growth, and division in eukaryotes, underpins its potent biological effects. While much of the research has focused on its cytotoxic effects on animal cell lines and its potential as an antiplasmodial agent, its phytotoxic properties present an area of significant interest for the development of novel herbicides or plant growth regulators. This guide aims to provide an in-depth technical resource on the phytotoxic effects of this compound for the scientific community.

Mechanism of Action

The primary molecular target of this compound in plant cells is the actin cytoskeleton. By binding to the barbed (fast-growing) end of actin filaments, it effectively caps (B75204) the filament, preventing the addition of new actin monomers. This action disrupts the dynamic equilibrium of actin polymerization and depolymerization, which is essential for numerous cellular processes in plants, including:

  • Cell Division: The formation and proper functioning of the preprophase band and the phragmoplast, which are crucial for cytokinesis in plant cells, are dependent on a dynamic actin network.

  • Cell Elongation and Expansion: The organized deposition of cell wall materials, guided by the cytoskeleton, is vital for cell growth. Disruption of actin filaments can lead to aberrant cell shapes and stunted growth.

  • Organelle Movement and Positioning: The actin cytoskeleton provides tracks for the movement of organelles such as chloroplasts, mitochondria, and the endoplasmic reticulum. Interference with this network can disrupt metabolic processes and cellular organization.

The disruption of these fundamental processes ultimately leads to the observable phytotoxic effects, including inhibition of germination, root and shoot growth retardation, and in higher concentrations, plant death.

Quantitative Data on Biological Activities

While specific quantitative data on the phytotoxic effects of this compound are not extensively documented in the current literature, data from studies on its cytotoxicity against various cancer cell lines and its antiplasmodial activity provide insights into its general biological potency. Furthermore, phytotoxicity data for other cytochalasans offer a comparative context.

Table 1: Cytotoxic and Antiplasmodial Activity of this compound

Cell Line/OrganismTypeIC50 (µM)Reference
P-388Murine LeukemiaPotent Activity (IC50 not specified)[1]
MOLT-4Human Leukemia10[2]
Plasmodium falciparum (3D7)Malaria Parasite0.00977[3]

Table 2: Phytotoxic Effects of Related Cytochalasans

CompoundPlant SpeciesEffectConcentration/IC50Reference
Cytochalasin AAgeratina adenophoraInhibition of Photosystem II oxygen evolutionI50: 58.5 µM
Cytochalasin B and FWheat and Tomato SeedlingsInhibition of root elongationNot specified
Xylaria sp. extractLactuca sativa (Lettuce)30.5% reduction in root growth1000 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the phytotoxic effects of this compound. The following are standard protocols for key experiments.

Seed Germination and Seedling Growth Assay

This assay evaluates the effect of the compound on the initial stages of plant development.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce (Lactuca sativa), or cress (Lepidium sativum))

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Sterile distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in sterile distilled water. Include a solvent control (water with the same concentration of the solvent used for the stock solution) and a negative control (sterile distilled water only).

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite (B82951) solution, and then rinse 3-5 times with sterile distilled water.

  • Assay Setup: Place two layers of sterile filter paper in each Petri dish. Add 5 mL of the respective test solution to each dish.

  • Seed Plating: Aseptically place a defined number of sterilized seeds (e.g., 20-30) on the moistened filter paper in each dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle).

  • Data Collection: After a set period (e.g., 3-7 days), record the germination percentage. For germinated seedlings, measure the root length and shoot length using a ruler or image analysis software.

  • Analysis: Calculate the percentage of germination inhibition and the percentage of root/shoot growth inhibition relative to the negative control. Determine the IC50 value (the concentration that causes 50% inhibition).

Plant Biomass Assay

This protocol assesses the overall impact of the compound on plant growth by measuring fresh and dry weight.

Materials:

  • Young, uniformly sized seedlings

  • Pots with sterile soil or a hydroponic system

  • This compound test solutions

  • Analytical balance

  • Drying oven

Procedure:

  • Plant Growth: Grow seedlings to a specific developmental stage (e.g., 2-3 true leaves).

  • Treatment: Apply the test solutions to the plants. This can be done by watering the soil, adding to the hydroponic medium, or as a foliar spray.

  • Incubation: Grow the treated plants for a specified period (e.g., 7-14 days) under controlled environmental conditions.

  • Harvesting: Carefully remove the plants from the soil or hydroponic system. Gently wash the roots to remove any debris.

  • Fresh Weight Measurement: Blot the plants dry with paper towels and immediately weigh them to determine the fresh weight.

  • Dry Weight Measurement: Place the plants in a drying oven at 60-70°C until a constant weight is achieved (typically 48-72 hours). Weigh the dried plants to determine the dry weight.

  • Analysis: Compare the fresh and dry weights of the treated plants to the control group to determine the percentage of biomass reduction.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the phytotoxic effects of this compound.

G cluster_0 Cellular Environment cluster_1 Plant Cell Epoxy This compound Actin Actin Filament (Barbed End) Epoxy->Actin Enters Cell Polymerization Inhibition of Actin Polymerization Actin->Polymerization Binds to Disruption Actin Cytoskeleton Disruption Polymerization->Disruption CellDivision Inhibition of Cell Division (Cytokinesis) Disruption->CellDivision CellGrowth Inhibition of Cell Elongation Disruption->CellGrowth Organelle Disruption of Organelle Movement Disruption->Organelle Apoptosis Induction of Apoptosis/Cell Death CellDivision->Apoptosis CellGrowth->Apoptosis Organelle->Apoptosis

Caption: Proposed signaling pathway of this compound in a plant cell.

Experimental Workflow

The diagram below outlines a general experimental workflow for assessing the phytotoxicity of this compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Data Collection & Analysis Compound This compound Stock Solution TestSolutions Preparation of Test Dilutions Compound->TestSolutions GerminationAssay Seed Germination & Seedling Growth Assay TestSolutions->GerminationAssay BiomassAssay Whole Plant/ Biomass Assay TestSolutions->BiomassAssay PlantMaterial Seed Sterilization or Seedling Propagation PlantMaterial->GerminationAssay PlantMaterial->BiomassAssay GerminationData Measure Germination Rate, Root/Shoot Length GerminationAssay->GerminationData BiomassData Measure Fresh & Dry Weight BiomassAssay->BiomassData Analysis Data Analysis (e.g., IC50 Calculation) GerminationData->Analysis BiomassData->Analysis

Caption: General experimental workflow for phytotoxicity assessment.

Conclusion and Future Directions

This compound is a potent bioactive compound with demonstrated phytotoxic properties, primarily through the disruption of the actin cytoskeleton. While its effects on animal cells are more extensively studied, its potential as a tool in plant biology and agriculture is significant. The lack of extensive quantitative data on its phytotoxicity highlights a key area for future research.

Future studies should focus on:

  • Quantitative Phytotoxicity Screening: Determining the IC50 values of this compound on a range of monocot and dicot plant species to understand its spectrum of activity.

  • Mechanism of Action Studies in Plants: Elucidating the specific downstream signaling pathways in plant cells that are affected by actin cytoskeleton disruption.

  • Structure-Activity Relationship Studies: Investigating how modifications to the structure of this compound affect its phytotoxic potency and selectivity.

  • Bioherbicide Potential: Evaluating its efficacy and environmental safety as a potential bioherbicide.

A deeper understanding of the phytotoxic effects of this compound will be invaluable for researchers, scientists, and professionals in drug development and agricultural science, potentially leading to the development of novel and effective plant management tools.

References

Methodological & Application

Application Notes and Protocols for 19,20-Epoxycytochalasin D in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan class of mycotoxins.[1] These natural products are recognized for their potent effects on the actin cytoskeleton, a critical component in eukaryotic cells responsible for maintaining cell shape, motility, and division.[1] Due to its ability to disrupt actin polymerization, this compound serves as a valuable tool in cell biology research for investigating cytoskeletal dynamics, cell cycle regulation, and apoptosis.[1][2] Furthermore, its cytotoxic activity against various cancer cell lines has garnered interest in its potential as a lead compound in drug discovery programs.[1][3]

This document provides detailed application notes and experimental protocols for the utilization of this compound in a research setting.

Mechanism of Action

The primary mechanism of action of this compound, like other cytochalasans, is the disruption of the actin cytoskeleton.[2] It binds to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[2] This interference with actin dynamics triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.[2] While the precise signaling pathways for this specific compound are not fully elucidated, studies on the closely related cytochalasin D provide a likely model for its mechanism.[2]

19_20_Epoxycytochalasin_D This compound Actin_Filament Actin Filament (Barbed End) 19_20_Epoxycytochalasin_D->Actin_Filament Binds to Inhibition_Polymerization Inhibition of Polymerization and Elongation 19_20_Epoxycytochalasin_D->Inhibition_Polymerization Causes Actin_Filament->Inhibition_Polymerization Actin_Disruption Actin Cytoskeleton Disruption Inhibition_Polymerization->Actin_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Actin_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Actin_Disruption->Apoptosis

Mechanism of this compound on actin polymerization.

Quantitative Data Summary

The cytotoxic effects of this compound have been evaluated against a variety of cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below. It is important to note that these values can vary depending on experimental conditions such as cell density and incubation time.[1] Therefore, it is recommended to perform a dose-response curve for your specific cell line.

Cell LineCell TypeIC50 Value (µM)
P-388Murine Leukemia0.16
MOLT-4Human Leukemia10
BT-549Human Breast Cancer7.84
LLC-PK11Porcine Kidney Epithelial8.4
HL-60Human Promyelocytic Leukemia> 10
A549Human Lung Carcinoma> 10
SMMC-7721Human Hepatocellular Carcinoma> 10
MCF-7Human Breast Adenocarcinoma> 10
SW480Human Colon Adenocarcinoma> 10

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete cell culture medium, pre-warmed

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[4]

    • Store the stock solution at -20°C for long-term storage.[4]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration.[4] For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

    • Ensure thorough mixing by gentle pipetting.

    • Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1][4]

Protocol 2: Cell Viability Assays

Several colorimetric assays can be used to assess the effect of this compound on cell viability.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1][2]

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (medium with the same concentration of DMSO as the treatment group).[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

This assay estimates cell number by staining total cellular protein.

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: Gently add 100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[5]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.[5]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[5]

  • Solubilization: Add an appropriate volume of 10 mM Tris-base solution to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

This is a "one-step" assay where the formazan product is soluble in the culture medium.

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions

  • Combined MTS/PMS solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • MTS Addition: Add 20 µL of the combined MTS/PMS solution to each well.[5]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with This compound Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_Reagent Add Viability Reagent (MTT, SRB, or MTS) Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Read_Plate Read Absorbance Incubate_Reagent->Read_Plate

Experimental workflow for cell viability assays.
Protocol 3: Visualization of the Actin Cytoskeleton

This protocol uses fluorescently-labeled phalloidin (B8060827) to visualize changes in the actin cytoskeleton.

Materials:

  • Adherent cells (e.g., U2OS, HT-29, NIH3T3) grown on coverslips in a multi-well plate[4]

  • This compound working solutions

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., conjugated to Alexa Fluor 488 or Rhodamine)

  • DAPI solution (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto coverslips at a density that will result in 50-70% confluency on the day of the experiment.[4] Incubate overnight to allow for attachment.[4]

  • Compound Treatment: Treat the cells with the desired concentration of this compound for a specific time period (e.g., 30 minutes to several hours).[4] Include a vehicle control.

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 10-15 minutes at room temperature.[4]

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.[4]

  • Actin Staining: Wash the cells three times with PBS. Add the fluorescently-labeled phalloidin staining solution and incubate for 20-30 minutes at room temperature in the dark.[4]

  • Nuclear Staining: Wash the cells three times with PBS. Add DAPI solution and incubate for 5 minutes at room temperature in the dark.[4]

  • Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.[4] Visualize the stained cells using a fluorescence microscope.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells treated with this compound

  • PBS

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing.[1] Fix the cells overnight at -20°C.[1]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution.[1]

  • Incubation: Incubate for 30 minutes in the dark.[2]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.[2]

Troubleshooting and Considerations

  • Solubility: this compound is soluble in DMSO. Ensure the final DMSO concentration in your experiments is non-toxic to your cells.

  • Concentration and Time-Course: The optimal concentration and incubation time will vary between cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.

  • Reversibility: The effects of some cytochalasans on the actin cytoskeleton can be reversible.[6] If studying the recovery of the actin network is of interest, the compound can be washed out and the cells can be incubated in fresh medium.

  • Off-Target Effects: While the primary target is the actin cytoskeleton, at high concentrations or with prolonged exposure, other cellular processes may be affected. It is important to include appropriate controls in all experiments.

References

Application Notes and Protocols for Cytotoxicity Assay of 19,20-Epoxycytochalasin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of natural products.[1] Members of this family are recognized for their significant biological activities, including cytotoxic effects against various cancer cell lines, making them valuable compounds in drug discovery and cancer research.[2] The primary mechanism of action for cytochalasans involves the disruption of the actin cytoskeleton by binding to the barbed end of actin filaments, which inhibits actin polymerization.[1][3] This interference with a fundamental cellular component triggers a cascade of events, including cell cycle arrest and apoptosis, ultimately leading to cell death.[1][4]

These application notes provide detailed protocols for assessing the cytotoxicity of this compound using established in vitro assays. The methodologies described herein are essential for determining the potency of the compound and elucidating its mechanism of action.

Data Presentation

The cytotoxic activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound and its analogue, 19,20-Epoxycytochalasin C, have been determined in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)
P-388Murine Leukemia0.16
MOLT-4Human Leukemia10.0
BT-549Human Breast Cancer7.84[5]
LLC-PK11Porcine Kidney Epithelial8.4[5]
HL-60Human Promyelocytic Leukemia> 10
A549Human Lung Carcinoma> 10
SMMC-7721Human Hepatocellular Carcinoma> 10
MCF-7Human Breast Adenocarcinoma> 10
SW480Human Colon Adenocarcinoma> 10

Note: IC50 values can vary depending on experimental conditions such as cell density and incubation time.[5]

Table 2: Comparative Cytotoxicity of 19,20-Epoxycytochalasin Analogs

CompoundCell LineCell TypeIC50 (µM)
19,20-Epoxycytochalasin CHL-60Human Promyelocytic Leukemia1.11[6]
19,20-Epoxycytochalasin CHT-29Human Colon Adenocarcinoma0.65[7][8]
This compoundMOLT-4Human Leukemia10.0[9]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Protocol)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.[5] Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.[5]

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.[5]

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[10]

Materials:

  • Cells and test compound

  • 96-well plate

  • LDH detection kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT protocol. Include positive controls (cells treated with a known cytotoxic agent) and negative controls (untreated cells).[10]

  • Sample Collection: After the desired incubation period, centrifuge the plate at 400 x g for 5 minutes (optional but recommended).[11] Transfer 100 µL of the cell supernatant to a new 96-well assay plate.[11]

  • LDH Reaction: Prepare the LDH reaction solution according to the kit manufacturer's instructions. Add 100 µL of the reaction solution to each well of the new plate.[11]

  • Incubation: Incubate the plate with gentle shaking on an orbital shaker for 30 minutes at 37°C.[11]

  • Absorbance Measurement: Read the absorbance at 490 nm with a plate reader.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, typically by comparing the LDH release in treated wells to that in control wells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.[5]

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[5]

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.[5]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[5]

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the kit's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the cells by flow cytometry within 1 hour.[5] Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[4]

Visualizations

G cluster_0 cluster_1 cluster_2 This compound This compound Actin Filament Actin Filament This compound->Actin Filament Binds to barbed end CDK2 Inhibition CDK2 Inhibition This compound->CDK2 Inhibition Actin Depolymerization Actin Depolymerization Actin Filament->Actin Depolymerization Inhibits polymerization Cytoskeletal Stress Cytoskeletal Stress Actin Depolymerization->Cytoskeletal Stress Mitochondrial Pathway Mitochondrial Pathway Cytoskeletal Stress->Mitochondrial Pathway Caspase-9 Activation Caspase-9 Activation Mitochondrial Pathway->Caspase-9 Activation Release of Cytochrome c Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis Cleavage of cellular substrates S-Phase Arrest S-Phase Arrest Inhibition of Cell Proliferation Inhibition of Cell Proliferation S-Phase Arrest->Inhibition of Cell Proliferation CDK2 Inhibition->S-Phase Arrest

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

workflow start Start cell_culture Cell Seeding (96-well plate) start->cell_culture treatment Treatment with This compound cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_acquisition Data Acquisition (e.g., Absorbance Reading) assay->data_acquisition analysis Data Analysis (IC50 Determination) data_acquisition->analysis end End analysis->end

Caption: General experimental workflow for cytotoxicity assessment.

References

Application Notes and Protocols: MTT Assay for Cell Viability Assessment using 19,20-Epoxycytochalasin D

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of mycotoxins, which are known for their potent effects on the actin cytoskeleton.[1][2] By inhibiting actin polymerization, this compound disrupts critical cellular processes such as cell division, motility, and the maintenance of cell shape, making it a valuable tool for research in cell biology and a compound of interest for its potential anti-cancer properties.[2][3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity. The assay's principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The quantity of formazan produced, which is measured spectrophotometrically, is directly proportional to the number of viable cells.[4] This document provides a detailed protocol for using the MTT assay to evaluate the cytotoxic effects of this compound on various cell lines.

Mechanism of Action

The primary molecular target of this compound is the actin cytoskeleton.[2] It binds to the fast-growing (barbed) end of actin filaments, which inhibits the polymerization of new actin monomers.[2] This disruption of actin dynamics serves as a cellular stress signal that can initiate a cascade of downstream events, ultimately leading to programmed cell death (apoptosis).[2][3] This process may involve the activation of stress-responsive pathways and the intrinsic (mitochondrial) apoptotic pathway, characterized by the activation of key executioner caspases.[2][3][5]

A This compound B Inhibition of Actin Polymerization A->B C Actin Cytoskeleton Disruption B->C D Cellular Stress Signal C->D E Cell Cycle Arrest D->E F Apoptotic Signaling Cascade (Intrinsic Pathway) D->F G Caspase Activation F->G H Apoptosis (Programmed Cell Death) G->H

Caption: Proposed mechanism of this compound-induced apoptosis.

Quantitative Data Summary: Cytotoxicity of this compound

The cytotoxic activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values can vary based on the cell line, incubation time, and specific experimental conditions.[1]

Cell LineCell TypeIC50 Value (µM)Reference
P-388Murine Leukemia0.16[1][6]
MOLT-4Human Leukemia10[1][7]
BT-549Human Breast Cancer7.84[1][6]
LLC-PK11Porcine Kidney Epithelial8.4[1][6]

Experimental Protocols

This section details the materials and step-by-step methodology for performing an MTT assay to determine the cytotoxic effects of this compound.

Materials and Reagents
  • This compound stock solution (dissolved in DMSO)

  • Appropriate cell line(s) and complete culture medium

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[1] Store protected from light at -20°C.

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[1]

  • Phosphate-Buffered Saline (PBS), sterile

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm.

Detailed MTT Assay Protocol

The following workflow outlines the key stages of the experiment.

cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay A Harvest and count cells B Seed cells into a 96-well plate (5,000-10,000 cells/well) A->B C Incubate for 24 hours (37°C, 5% CO2) B->C D Prepare serial dilutions of This compound E Replace old media with media containing the compound or vehicle (DMSO) D->E F Incubate for desired period (e.g., 24, 48, or 72 hours) E->F G Add 10 µL MTT solution to each well H Incubate for 2-4 hours until purple precipitate is visible G->H I Remove media and add 100 µL solubilization solution (e.g., DMSO) H->I J Incubate in the dark for ~2 hours to dissolve formazan crystals I->J K Measure absorbance at 570 nm J->K

Caption: General experimental workflow for the MTT cytotoxicity assay.

Step 1: Cell Seeding

  • Culture cells to the exponential growth phase and ensure viability is above 90%.[8]

  • Harvest the cells using standard methods (e.g., trypsinization for adherent cells).

  • Resuspend the cells in complete culture medium and perform a cell count.

  • Dilute the cell suspension to the desired seeding density. A typical starting density is between 5,000 and 10,000 cells per well in a volume of 100 µL.[1]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include control wells: "vehicle control" (cells with medium and DMSO), "untreated control" (cells with medium only), and "blank" (medium only, no cells) to correct for background absorbance.[1]

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow cells to attach.[1]

Step 2: Compound Treatment

  • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in the wells is low (<0.1%) to avoid solvent-induced toxicity.[1]

  • After the 24-hour incubation, carefully aspirate the medium from the wells.

  • Add 100 µL of the prepared compound dilutions, vehicle control medium, or untreated control medium to the appropriate wells.

  • Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

Step 3: MTT Addition and Incubation

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[1]

  • Gently mix the plate and return it to the incubator for 2 to 4 hours. This incubation time may need optimization for different cell lines.

  • Periodically check for the formation of purple formazan precipitate within the cells using an inverted microscope.[9]

Step 4: Formazan Solubilization

  • Once the purple precipitate is clearly visible, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[1]

  • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[1]

  • Place the plate on an orbital shaker for approximately 15 minutes, protected from light, to ensure complete dissolution.

Step 5: Absorbance Measurement

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to reduce background noise.[9]

  • Read the plate within 1 hour of adding the solubilization solution.

Data Analysis
  • Correct Absorbance: Subtract the average absorbance value of the blank (medium only) wells from the absorbance values of all other wells.[9]

  • Calculate Percentage Viability: Determine the percentage of cell viability for each treatment concentration relative to the untreated or vehicle control using the following formula:

    • % Cell Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Control) x 100

  • Determine IC50: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.[1][10]

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
High background absorbance in blank wells Medium contains components like phenol (B47542) red or is contaminated.Use phenol red-free medium if possible. Ensure sterile technique and check medium for contamination before use.
Absorbance readings are too low Cell seeding density is too low; Incubation time with MTT is too short.Increase the number of cells seeded per well. Increase the incubation time with the MTT reagent until purple color is evident.
Absorbance readings are too high Cell seeding density is too high.Decrease the number of cells seeded per well to ensure the readings fall within the linear range of the assay.
Incomplete dissolution of formazan crystals Insufficient solubilization time or mixing.Increase incubation time with the solubilizing agent or gently pipette up and down to aid dissolution.

References

Application Notes and Protocols for Cell Cycle Analysis with 19,20-Epoxycytochalasin D by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxycytochalasin D is a fungal metabolite that belongs to the cytochalasin family of mycotoxins. These compounds are potent inhibitors of actin polymerization, a fundamental process in eukaryotic cells responsible for maintaining cell structure, motility, and division. By disrupting the actin cytoskeleton, this compound can induce cell cycle arrest and apoptosis, making it a valuable tool for cancer research and drug development. These application notes provide a comprehensive guide to analyzing the effects of this compound on the cell cycle using flow cytometry.

Mechanism of Action

The primary mechanism of action of this compound, like other cytochalasins, is the disruption of the actin cytoskeleton. It binds to the barbed, fast-growing end of actin filaments, preventing the addition of new actin monomers and leading to the depolymerization of existing filaments. This disruption of actin dynamics can trigger a cascade of downstream signaling events, ultimately leading to cell cycle arrest and programmed cell death (apoptosis). While the precise signaling pathway for this compound is not fully elucidated, studies on the closely related analog, 19,20-Epoxycytochalasin C, suggest an induction of S-phase arrest potentially through the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[1][2]

Data Presentation

Cytotoxic Activity of this compound

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported cytotoxic activities of this compound against various cell lines. This data is crucial for determining the appropriate concentration range for cell cycle analysis experiments.

Cell LineCancer TypeIC₅₀ (µM)
P-388Murine LeukemiaPotent Activity (IC₅₀ not specified)
BT-549Human Breast Ductal Carcinoma7.84
LLC-PK11Porcine Kidney Epithelial8.4

Note: IC₅₀ values can vary depending on the specific experimental conditions, such as cell density and incubation time. It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentrations for your experiments.

Representative Cell Cycle Analysis Data (Using 19,20-Epoxycytochalasin C as a Reference)
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)652510
19,20-Epoxycytochalasin C (Low Conc.)553510
19,20-Epoxycytochalasin C (Mid Conc.)405010
19,20-Epoxycytochalasin C (High Conc.)256510

Disclaimer: This data is for the related compound 19,20-Epoxycytochalasin C and should be used as a guideline. Researchers should perform their own experiments to determine the specific effects of this compound on their cell line of interest.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed the cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.

  • Cell Adhesion: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations based on the known IC₅₀ values.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours). The incubation time should be optimized for the specific cell line and experimental goals.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution based on DNA content using propidium (B1200493) iodide (PI) staining.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After the treatment period, collect both the adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them from the plate. Combine all cells from each well into separate centrifuge tubes.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubation for Fixation: Incubate the cells in 70% ethanol for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.

  • Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • RNase Treatment: Resuspend the cell pellet in a PI staining solution that contains RNase A to ensure that only DNA is stained.

  • Incubation for Staining: Incubate the cells in the PI staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will display peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

experimental_workflow cluster_preparation Cell Preparation and Treatment cluster_staining Sample Preparation for Flow Cytometry cluster_analysis Data Acquisition and Analysis cell_seeding Seed Cells in 6-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat with this compound incubation_24h->treatment incubation_exp Incubate for 24-72h treatment->incubation_exp harvesting Harvest Cells (Adherent + Floating) incubation_exp->harvesting washing Wash with Cold PBS harvesting->washing fixation Fix in 70% Cold Ethanol washing->fixation staining Stain with Propidium Iodide and RNase A fixation->staining flow_cytometry Acquire Data on Flow Cytometer staining->flow_cytometry data_analysis Analyze Cell Cycle Distribution flow_cytometry->data_analysis

Caption: Experimental workflow for cell cycle analysis.

signaling_pathway compound This compound actin Actin Polymerization compound->actin Inhibits cytoskeleton Actin Cytoskeleton Disruption actin->cytoskeleton cdk2 CDK2 Inhibition (Putative) cytoskeleton->cdk2 s_phase S-Phase Arrest cdk2->s_phase cell_cycle Cell Cycle Progression Halted s_phase->cell_cycle

Caption: Proposed signaling pathway for cell cycle arrest.

References

Application Notes and Protocols for Apoptosis Induction by 19,20-Epoxycytochalasin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] These compounds are recognized for their potent effects on the actin cytoskeleton, a critical component of eukaryotic cells that governs cell shape, motility, and division. The unique biological activity of this compound makes it a valuable tool in cell biology, particularly for studying cytoskeletal dynamics and for investigating its potential as an anti-cancer agent due to its cytotoxic properties.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to induce apoptosis in research settings.

Key Applications

  • Cancer Research: this compound exhibits significant cytotoxic activity against various cancer cell lines, making it a subject of interest for investigating cancer cell proliferation, apoptosis, and cell cycle regulation.[1]

  • Cytoskeletal Dynamics: As a potent inhibitor of actin polymerization, it is a valuable tool for studying the roles of the actin cytoskeleton in cell migration, adhesion, and morphology.[1]

  • Apoptosis Studies: Its ability to induce programmed cell death provides a model for investigating the molecular pathways of apoptosis.[1]

  • Cell Cycle Analysis: By arresting the cell cycle, it allows for the detailed study of cell cycle checkpoints and regulatory proteins.[1]

Quantitative Data Summary

The cytotoxic activity of this compound and the closely related 19,20-Epoxycytochalasin C has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for gauging the potency of a compound.

CompoundCell LineCancer TypeIC50 (µM)
This compound P-388Murine LeukemiaPotent Activity (IC50 not specified)
MOLT-4Human Leukemia10.0
19,20-Epoxycytochalasin C HL-60Human Promyelocytic Leukemia1.11[3]
HT-29Human Colon Adenocarcinoma0.65
A549Human Lung Carcinoma>10
MCF-7Human Breast Adenocarcinoma>10
PC-3Human Prostate Adenocarcinoma>10

Signaling Pathway of this compound-Induced Apoptosis

The primary mechanism of action for this compound is the disruption of the actin cytoskeleton by inhibiting actin polymerization.[1] This event triggers a cascade of downstream signaling events that culminate in apoptosis. While the precise pathway for this compound is not fully elucidated, studies on the closely related cytochalasin D and other actin-disrupting agents provide a likely model.

The disruption of actin filaments can modulate the activity of Rho family GTPases (e.g., RhoA, Rac1, and Cdc42), which are key regulators of the cytoskeleton and various signaling pathways.[1][4] This can, in turn, lead to the activation of stress-responsive Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the JNK and p38 pathways.[1] Activation of these pathways can trigger the intrinsic and extrinsic apoptotic pathways.[1] Furthermore, disruption of the actin cytoskeleton has been shown to induce cell cycle arrest, often at the G1/S or S phase.[1][5][6] The apoptotic cascade involves the activation of initiator caspases (e.g., Caspase-8 and Caspase-9) and executioner caspases (e.g., Caspase-3 and Caspase-7), leading to programmed cell death.[1][6] Studies on cytochalasin D have shown an association with the cleavage of pro-caspase-8.[7]

G cluster_0 Cellular Environment cluster_1 Cytoplasm 19_20_Epoxycytochalasin_D This compound Actin_Filaments Actin Filaments 19_20_Epoxycytochalasin_D->Actin_Filaments Inhibits polymerization Actin_Disruption Actin Cytoskeleton Disruption Actin_Filaments->Actin_Disruption Rho_GTPases Rho Family GTPases (RhoA, Rac1, Cdc42) Actin_Disruption->Rho_GTPases Modulates activity Cell_Cycle_Arrest Cell Cycle Arrest (S Phase) Actin_Disruption->Cell_Cycle_Arrest Caspase_8 Caspase-8 Activation Actin_Disruption->Caspase_8 May induce DISC formation MAPK_Pathway MAPK Pathway Activation (JNK, p38) Rho_GTPases->MAPK_Pathway Caspase_9 Caspase-9 Activation MAPK_Pathway->Caspase_9 Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_3_7 Executioner Caspases (Caspase-3, -7) Caspase_8->Caspase_3_7 Caspase_9->Caspase_3_7 Caspase_3_7->Apoptosis Executes cell death

Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.[1]

Materials:

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.[1]

Materials:

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle.[1]

Materials:

  • This compound

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram outlines a general workflow for investigating the apoptotic effects of this compound.

G Start Start Cell_Culture Cell Culture (e.g., Cancer Cell Line) Start->Cell_Culture Treatment Treat with this compound (Varying Concentrations and Times) Cell_Culture->Treatment Assays Select Assay(s) Treatment->Assays MTT_Assay Cell Viability (MTT Assay) Assays->MTT_Assay Annexin_V_PI Apoptosis Detection (Annexin V/PI Staining) Assays->Annexin_V_PI Cell_Cycle Cell Cycle Analysis (PI Staining) Assays->Cell_Cycle Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Annexin_V_PI->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General experimental workflow for studying this compound effects.

References

Application Notes and Protocols for Staining Actin Filaments Following 19,20-Epoxycytochalasin D Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 19,20-Epoxycytochalasin D in cell biology research, with a specific focus on its effects on the actin cytoskeleton. This document includes the mechanism of action, protocols for cell treatment, and methods for visualizing and quantifying changes in actin filament structures.

Introduction to this compound

This compound is a fungal metabolite belonging to the cytochalasan class of mycotoxins. Like other cytochalasans, it is a potent bioactive compound that exerts its effects by disrupting the actin cytoskeleton, a critical component of eukaryotic cells responsible for maintaining cell shape, motility, and division. This disruption of actin dynamics can lead to various cellular responses, including cell cycle arrest and apoptosis, making it a compound of interest for potential therapeutic applications.

The primary mechanism of action for cytochalasans, including this compound, involves binding to the barbed (fast-growing) end of actin filaments. This interaction inhibits the polymerization and elongation of new actin monomers, thereby disrupting the dynamic equilibrium of the actin cytoskeleton.

Quantitative Data: Cytotoxicity of this compound and Related Compounds

The following table summarizes the reported cytotoxic effects of this compound and its analogs on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit cell viability by 50%. While these values are an indirect measure of the effect on the actin cytoskeleton, they provide a valuable starting point for determining appropriate concentrations for cell treatment in actin staining experiments.

CompoundCell LineCancer TypeIC50 Value (µM)
This compound MOLT-4Human Leukemia10.0
BT-549Human Breast Ductal Carcinoma7.84
LLC-PK11Pig Kidney Epithelial8.4
19,20-Epoxycytochalasin C HL-60Human Promyelocytic Leukemia1.11
HT-29Human Colorectal Adenocarcinoma0.65
19,20-Epoxycytochalasin Q S. cerevisiae (wild-type)Yeast410 mg/L

Experimental Protocols

This section provides detailed methodologies for treating cells with this compound and subsequently staining the actin filaments for visualization by fluorescence microscopy.

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.

    • Note: It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals. A starting range of 1-10 µM is suggested based on the available cytotoxicity data. The final DMSO concentration in the culture medium should not exceed 0.1% to prevent solvent-induced artifacts.

Protocol 2: Treatment of Adherent Cells and Staining of Actin Filaments

Materials:

  • Adherent cells (e.g., HeLa, NIH-3T3, or a cell line of interest)

  • Glass coverslips, sterile

  • 6-well or 12-well tissue culture plates

  • This compound working solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488, Alexa Fluor 488 Phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade mounting medium

Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a tissue culture plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment:

    • Remove the culture medium and gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound working solution to the cells.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration used.

    • Incubate the cells for the desired time period. A time course experiment (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) is recommended to determine the optimal treatment duration.

  • Fixation and Permeabilization:

    • Carefully remove the treatment solution and wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Actin and Nuclear Staining:

    • Prepare the fluorescently-labeled phalloidin staining solution according to the manufacturer's instructions (e.g., 1:100 to 1:1000 dilution in PBS).

    • Add the phalloidin solution to the coverslips and incubate for 20-60 minutes at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Add DAPI solution to stain the nuclei and incubate for 5 minutes at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.

    • Seal the edges of the coverslips with nail polish to prevent drying.

    • Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

Quantitative Analysis of Actin Filament Organization

To obtain quantitative data on the effects of this compound on the actin cytoskeleton, image analysis software such as ImageJ/Fiji can be utilized.

General Workflow for Image Analysis:

  • Image Acquisition: Capture high-resolution images of both control and treated cells using consistent imaging parameters (e.g., exposure time, gain).

  • Image Pre-processing (if necessary):

    • Background Subtraction: Use the rolling ball background subtraction feature to reduce background noise.

    • Thresholding: Apply a consistent threshold to segment the actin filaments from the background.

  • Measurements:

    • Fluorescence Intensity: Measure the mean fluorescence intensity of the phalloidin signal per cell or per unit area.

    • Cell Area and Shape Descriptors: Outline the cell periphery to measure the total cell area and analyze changes in cell morphology (e.g., circularity).

    • Filament Length and Number: Utilize plugins like "Ridge Detection" or "AnalyzeSkeleton" to trace and measure the length and number of actin filaments.

  • Data Analysis:

    • Collect data from a sufficient number of cells for statistical significance.

    • Compare the measurements between control and treated groups using appropriate statistical tests.

Visualizations

G Mechanism of this compound on Actin Polymerization cluster_actin Actin Dynamics G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization Epoxycytochalasin_D This compound Barbed_End Barbed (+) End of F-actin Epoxycytochalasin_D->Barbed_End Binds to Polymerization_Inhibition Inhibition of Polymerization Barbed_End->Polymerization_Inhibition Inhibits Actin_Disruption Disruption of Actin Cytoskeleton Polymerization_Inhibition->Actin_Disruption Leads to Cellular_Effects Cell Rounding, Loss of Stress Fibers Actin_Disruption->Cellular_Effects Causes

Caption: Mechanism of this compound on actin polymerization.

G Experimental Workflow for Visualizing Actin Cytoskeleton Changes Start Seed Cells on Coverslips Treatment Treat with this compound (and Vehicle Control) Start->Treatment Fixation Fix with 4% PFA Treatment->Fixation Permeabilization Permeabilize with 0.1% Triton X-100 Fixation->Permeabilization Staining Stain with Fluorescent Phalloidin and DAPI Permeabilization->Staining Mounting Mount Coverslips on Slides Staining->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Analysis Quantitative Image Analysis Imaging->Analysis

Caption: Experimental workflow for visualizing actin cytoskeleton changes.

Application Note: Preparation of Stock and Working Solutions of 19,20-Epoxycytochalasin D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan class of mycotoxins, isolated from fungal species such as Nemania sp. and Xylaria cf. curta.[1][2][3][4] Like other cytochalasans, its primary mechanism of action involves the disruption of the actin cytoskeleton by binding to the fast-growing (barbed) end of actin filaments, thereby inhibiting actin polymerization.[1] This activity leads to profound effects on cellular processes, including cell cycle arrest and apoptosis, making it a compound of interest for its cytotoxic and antiplasmodial properties.[1][2] This document provides detailed protocols for the preparation of stock and working solutions of this compound for use in research settings.

Chemical and Physical Properties

Proper preparation of solutions requires accurate knowledge of the compound's properties. The key data for this compound are summarized below.

PropertyValueReferences
Molecular Formula C₃₀H₃₇NO₇
Molecular Weight 523.63 g/mol
CAS Number 191349-10-7
Appearance Solid powder
Solubility Soluble in DMSO, DMF, Ethanol, Methanol[5]
Insoluble in water[6]
Storage (Powder) -20°C for up to 3 years[5]
Storage (in Solvent) -80°C for up to 1 year[5]

Experimental Protocols

This compound is a cytotoxic compound and must be handled with care to minimize exposure.[1][2][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves).[8][9]

  • Designated Work Area: Handle the solid compound and concentrated stock solutions in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of the powder.[8]

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) as cytotoxic waste according to your institution's guidelines.[9][10]

  • Spill Management: Have a spill kit ready. In case of a spill, secure the area, wear appropriate PPE, and clean the area with absorbent materials.[9][10]

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating concentrated stock solutions of cytochalasins.[6][11]

Materials:

  • This compound powder

  • High-purity, sterile DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer or sonicator

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound.

    • Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Example (for 1 mL): Mass = 10 mmol/L × 0.001 L × 523.63 g/mol = 0.005236 g = 5.24 mg

  • Weighing: Carefully weigh out 5.24 mg of this compound powder using an analytical balance.

  • Dissolving: Add the weighed powder to a sterile vial. Add 1 mL of high-purity DMSO.

  • Mixing: Cap the vial tightly and vortex or sonicate the solution until the powder is completely dissolved.[11] Ensure no visible particles remain.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials.[11] Store these aliquots at -80°C. When stored properly, the solution should be stable for up to one year.[5][11]

Working solutions are prepared by diluting the concentrated stock solution into the cell culture medium immediately before use.

Key Consideration: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[6][12] A 1:1000 dilution of the stock solution into the medium achieves this.

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Dilution: To prepare a working solution, dilute the stock solution directly into pre-warmed cell culture medium. Add the stock solution dropwise while gently swirling the medium to ensure rapid mixing and prevent precipitation.[11]

    • Example (for a 10 µM working solution): A 1:1000 dilution is required. Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) in the culture medium without the compound.[11] This is essential to distinguish the effects of the compound from the effects of the solvent.

  • Application: Mix the working solution gently and immediately add it to the cells.

Visualized Diagrams

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve mix 3. Vortex/Sonicate dissolve->mix aliquot 4. Aliquot into Vials mix->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw Aliquot store->thaw dilute 7. Dilute in Culture Medium (e.g., 1:1000) thaw->dilute treat 8. Treat Cells dilute->treat

Caption: Workflow for preparing stock and working solutions.

G compound This compound actin Barbed (+) End of F-Actin Filament compound->actin Binds to inhibit Inhibition of Actin Polymerization actin->inhibit Process Blocked disrupt Disruption of Actin Cytoskeleton inhibit->disrupt effects Downstream Cellular Effects (e.g., Cell Cycle Arrest, Apoptosis) disrupt->effects

Caption: Simplified mechanism of action for this compound.

References

Applications of 19,20-Epoxycytochalasin D in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] These natural products are recognized for their potent effects on the actin cytoskeleton, a critical component in eukaryotic cells for maintaining cell shape, motility, and division.[1] The unique bioactivity of this compound, particularly its ability to disrupt actin polymerization, makes it a valuable tool in cancer research.[2] This disruption initiates a cascade of cellular events, frequently culminating in programmed cell death (apoptosis), positioning it as a compound of interest for its potential anti-cancer properties.[2] This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in utilizing this compound for cancer studies.

Key Applications in Cancer Research

  • Investigation of Cytoskeletal Dynamics: As a potent inhibitor of actin polymerization, this compound is instrumental in studying the role of the actin cytoskeleton in cancer cell migration, invasion, and morphology.[2]

  • Induction of Apoptosis: The compound is a known inducer of apoptosis, making it a useful tool for dissecting the molecular pathways of programmed cell death in various cancer models.[1]

  • Cytotoxicity Screening: It exhibits significant cytotoxic activity against a range of cancer cell lines, serving as a potential candidate for anti-cancer drug discovery and development programs.[1]

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the actin cytoskeleton.[2] It binds to the barbed end of actin filaments, preventing the addition of new actin monomers and leading to the depolymerization of these critical cellular structures.[2] This cytoskeletal stress triggers downstream signaling pathways that lead to apoptosis, primarily through the intrinsic or mitochondrial pathway.[2]

Signaling Pathway of this compound-Induced Apoptosis

The disruption of the actin cytoskeleton by this compound initiates a signaling cascade that culminates in apoptosis. This process involves the modulation of pro- and anti-apoptotic proteins, activation of caspases, and potentially the induction of endoplasmic reticulum (ER) stress.[2] While the precise pathway for this specific compound is still under investigation, studies on related cytochalasans suggest a model involving the following key steps.[3]

G A This compound B Actin Cytoskeleton Disruption A->B C Increased Bax/Bcl-2 Ratio B->C K ER Stress (Potential) B->K D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3/7 Activation G->H I PARP Cleavage & DNA Fragmentation H->I J Apoptosis I->J K->H

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Data Presentation

In Vitro Cytotoxicity of this compound and Analogs

The cytotoxic potential of this compound and its close analog, 19,20-Epoxycytochalasin C, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Cell LineCancer TypeCompoundIC₅₀ (µM)
P-388 Murine LeukemiaThis compound0.16[4]
MOLT-4 Human LeukemiaThis compound10.0[4]
HL-60 Human Promyelocytic Leukemia19,20-Epoxycytochalasin C1.11[5]
HT-29 Human Colon Adenocarcinoma19,20-Epoxycytochalasin C0.65[5]
A549 Human Lung Carcinoma19,20-Epoxycytochalasin C>10[5]
MCF-7 Human Breast Adenocarcinoma19,20-Epoxycytochalasin C>10[5]
PC-3 Human Prostate Adenocarcinoma19,20-Epoxycytochalasin C>10[5]

Note: IC₅₀ values can vary depending on experimental conditions such as cell density and incubation time. It is recommended to perform a dose-response curve for each specific cell line and assay.[1]

Experimental Protocols

General Experimental Workflow

A typical workflow for investigating the cellular effects of this compound is outlined below.

G A Cell Culture B Treatment with This compound A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Annexin V/PI) B->D E Cell Cycle Analysis B->E F Western Blotting B->F G Data Analysis C->G D->G E->G F->G

Caption: General experimental workflow for assessing compound effects.

Protocol 1: Cell Viability / Cytotoxicity Assay (MTT Protocol)

This assay measures the metabolic activity of cells as an indicator of viability.[2]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[2]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.[1]

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.[1]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[1]

  • Washing: Wash cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[6] Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[1]

Protocol 3: Cell Cycle Analysis

This protocol analyzes the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • PBS

  • Ice-cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.[1]

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[1]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution.[1]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential for Anti-Angiogenesis and In Vivo Studies

While much of the research on this compound has focused on its in vitro cytotoxic effects, the broader class of cytochalasans has shown promise in inhibiting angiogenesis and tumor growth in vivo. For instance, Cytochalasin D has been shown to inhibit tumor growth and angiogenesis in CT26 tumor-bearing mice. Although specific studies on this compound in these areas are limited, its mechanism of action suggests potential applications. Researchers interested in exploring these avenues can adapt established protocols for anti-angiogenesis and in vivo cancer models.

Conclusion

This compound is a potent bioactive fungal metabolite that exerts its cytotoxic effects across various cancer cell lines, primarily through the disruption of the actin cytoskeleton and subsequent induction of apoptosis.[2] Its efficacy varies depending on the cell line, with notable activity against certain types of leukemia.[2] The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and related compounds in oncology.

References

Application Notes and Protocols for Studying Cell Migration Using 19,20-Epoxycytochalasin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1][2] These compounds are recognized for their potent effects on the actin cytoskeleton, a critical component in eukaryotic cells responsible for maintaining cell shape, facilitating motility, and enabling cell division.[1][2] The primary mechanism of action for this compound involves the disruption of the actin cytoskeleton by binding to the barbed end of actin filaments, which prevents the addition of new actin monomers and leads to filament depolymerization.[1] This interference with fundamental cellular processes makes this compound a valuable tool for studying cellular dynamics, particularly in the context of cell migration.

Cell migration is a fundamental process in many physiological and pathological events, including embryonic development, immune response, tissue repair, and cancer metastasis. The actin cytoskeleton is the primary driver of cell movement.[3] By inhibiting actin polymerization, this compound allows for the controlled study of the roles of the actin cytoskeleton in cell migration. These application notes provide detailed protocols for utilizing this compound in common cell migration assays and summarize relevant quantitative data to guide experimental design.

Mechanism of Action: Disruption of the Actin Cytoskeleton and Downstream Signaling

The primary molecular target of this compound is F-actin. By binding to the fast-growing (barbed) end of actin filaments, it effectively caps (B75204) the filament and prevents further elongation. This disruption of actin dynamics has profound effects on the signaling cascades that regulate cell migration. Key signaling pathways impacted by the disruption of the actin cytoskeleton include those governed by the Rho family of small GTPases (Rho, Rac, and Cdc42).[4][5] These GTPases are master regulators of the actin cytoskeleton and are crucial for the formation of migratory structures such as lamellipodia and filopodia.[6] The disruption of the actin network by this compound interferes with the function of these GTPases and their downstream effectors, ultimately leading to an inhibition of cell migration.[4][5]

G cluster_0 Cell Migration Signaling Pathway A Extracellular Signals (e.g., Growth Factors, Chemokines) B Receptor Tyrosine Kinases (RTKs) & G-Protein Coupled Receptors (GPCRs) A->B C Rho GTPases (Rho, Rac, Cdc42) B->C D Actin Polymerization C->D E Lamellipodia & Filopodia Formation D->E F Focal Adhesion Assembly D->F G Cell Migration E->G F->G H This compound H->D Inhibits

Caption: Signaling pathway of cell migration and the inhibitory action of this compound.

Quantitative Data: Cytotoxic Activity of this compound

Prior to conducting cell migration assays, it is crucial to determine the appropriate concentration range of this compound that inhibits migration without causing significant cytotoxicity. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for cytotoxicity in various cell lines. These values should be used as a guide to select concentrations for your experiments. It is recommended to perform a dose-response curve for cytotoxicity in your specific cell line of interest.

Cell LineCancer TypeIC₅₀ (µM)
BT-549Breast Ductal Carcinoma7.84
LLC-PK11Kidney Epithelial Cells8.4
MOLT-4Human Leukemia10.0[7]
P-388Murine LeukemiaPotent Activity (IC₅₀ not specified)[8]

Note: The potency of this compound can vary between cell lines.[1]

Experimental Protocols

Two common and robust methods for studying cell migration in vitro are the Wound Healing (or Scratch) Assay and the Transwell (or Boyden Chamber) Assay. The following protocols have been adapted for the use of this compound.

Wound Healing / Scratch Assay

This assay is a straightforward method to study collective cell migration.[9]

a. Materials

  • Cells of interest

  • Complete cell culture medium

  • 12-well or 24-well tissue culture plates

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 200 µL pipette tips or a scratcher tool

  • Microscope with a camera

b. Protocol

  • Cell Seeding: Seed cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 90-100% confluency.

  • Wound Creation: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[10]

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Replace the PBS with a fresh complete medium containing the desired concentration of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well. Mark the specific locations on the plate to ensure imaging the same field of view at subsequent time points.

  • Incubation: Return the plate to the incubator.

  • Imaging (Time X): Capture images of the same marked locations at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial wound area at Time 0.

Transwell / Boyden Chamber Assay

This assay is used to study chemotactic cell migration, where cells migrate through a porous membrane towards a chemoattractant.[11][12]

a. Materials

  • Cells of interest

  • Transwell inserts (e.g., 8 µm pore size, suitable for most epithelial and fibroblast cells)[11]

  • 24-well plates

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound (stock solution in DMSO)

  • PBS

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Microscope with a camera

b. Protocol

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

  • Treatment: Add the desired concentration of this compound or vehicle control (DMSO) to the cell suspension. Incubate for 30 minutes at 37°C.

  • Assay Setup: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.[11]

  • Cell Seeding: Add 100 µL of the treated cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a period sufficient for cell migration to occur (typically 6-24 hours), depending on the cell type.

  • Removal of Non-migrated Cells: Carefully remove the Transwell inserts from the wells. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[13]

  • Fixation: Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.

  • Staining: Stain the fixed cells by immersing the inserts in a staining solution for 15-30 minutes.

  • Washing: Gently wash the inserts in water to remove excess stain.

  • Imaging and Quantification: Allow the inserts to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view.

Experimental Workflow and Key Parameters

The following diagram illustrates a general workflow for investigating the effects of this compound on cell migration.

G cluster_1 Experimental Workflow A 1. Cell Culture (Grow cells to desired confluency) B 2. Cytotoxicity Assay (MTT/XTT) (Determine non-toxic concentration range) A->B C 3. Cell Migration Assay (Wound Healing or Transwell) B->C D 4. Treatment (Add this compound) C->D E 5. Incubation (Time-course experiment) D->E F 6. Data Acquisition (Imaging) E->F G 7. Data Analysis (Quantify cell migration) F->G

Caption: General experimental workflow for studying cell migration with this compound.
ParameterWound Healing AssayTranswell Assay
Cell Density Seed to achieve 90-100% confluency1 x 10⁵ - 5 x 10⁵ cells/mL
This compound Concentration Sub-lethal concentrations based on IC₅₀Sub-lethal concentrations based on IC₅₀
Incubation Time 6 - 24 hours6 - 24 hours
Controls Untreated and Vehicle (DMSO)Untreated and Vehicle (DMSO)
Readout % Wound ClosureNumber of Migrated Cells

Conclusion

This compound is a potent inhibitor of actin polymerization and serves as a valuable pharmacological tool for the investigation of cell migration.[1] By disrupting the actin cytoskeleton, it allows for the elucidation of the molecular mechanisms underpinning cell motility. The provided protocols for the wound healing and Transwell assays, in conjunction with the cytotoxicity data, offer a comprehensive guide for researchers to effectively utilize this compound in their studies of cell migration. Careful optimization of experimental conditions, particularly the concentration of this compound, is essential to distinguish between effects on cell migration and cytotoxicity.

References

Application Notes: 19,20-Epoxycytochalasin D for Studying Cytoskeletal Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] These compounds are potent and specific modulators of the actin cytoskeleton, making them invaluable tools for investigating a wide range of cellular processes.[1][2] The primary mechanism of action for cytochalasans is the disruption of actin filament dynamics, which are fundamental to cell motility, morphology, division, and intracellular transport.[2][3] This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound to study cytoskeletal dynamics in research and drug development settings.

Mechanism of Action

This compound exerts its biological effects by directly interacting with actin filaments. It binds with high affinity to the barbed (fast-growing) end of F-actin, physically obstructing the addition of new G-actin monomers.[3][4] This action effectively caps (B75204) the filament, halting polymerization and elongation.[3] The subsequent disruption of the delicate equilibrium between actin polymerization and depolymerization leads to a net loss of filamentous actin, causing significant and observable changes in cellular architecture, such as the collapse of stress fibers and cell rounding.[2] While the primary effect is the inhibition of elongation, some cytochalasins may also promote the depolymerization of existing filaments.[2][5]

cluster_0 Actin Polymerization (Normal) cluster_1 Actin Polymerization (Inhibited) G_Actin G-Actin Monomers Barbed_End Barbed (+) End G_Actin->Barbed_End Addition F_Actin F-Actin Filament Barbed_End->F_Actin G_Actin_Inhib G-Actin Monomers Barbed_End_Inhib Barbed (+) End G_Actin_Inhib->Barbed_End_Inhib Blocked F_Actin_Inhib F-Actin Filament Barbed_End_Inhib->F_Actin_Inhib Epoxy_D This compound Epoxy_D->Barbed_End_Inhib Binding/ Capping

Mechanism of this compound on actin polymerization.

Quantitative Data: Cytotoxic Activity

The disruption of the cytoskeleton by this compound often acts as a cellular stress signal, which can lead to cell cycle arrest and programmed cell death (apoptosis).[3][4] Its cytotoxic potential has been evaluated across various cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of the compound's potency. It is crucial to distinguish these cytotoxic concentrations from the often lower, sub-lethal concentrations used to study dynamic cytoskeletal rearrangements without inducing cell death.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
This compoundBT-549Breast Ductal Carcinoma7.84[6]
This compoundLLC-PK11Porcine Kidney Epithelium8.4[6]
19,20-Epoxycytochalasin CHL-60Promyelocytic Leukemia1.11[7]
19,20-Epoxycytochalasin CHT-29Colorectal Adenocarcinoma>10[8]
19,20-Epoxycytochalasin QS. cerevisiae (WT)Yeast (Fungus)410 mg/l[9]
19,20-Epoxycytochalasin QS. cerevisiae (Δpdr5)Yeast (Fungus)55 mg/l[9]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Proper preparation of this compound is critical for reproducible results.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution (e.g., 10 mM):

    • Prepare the stock solution by dissolving the this compound powder in DMSO. For example, to make a 10 mM stock of a compound with a molecular weight of 493.6 g/mol , dissolve 4.94 mg in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[2]

    • Store aliquots at -20°C for long-term storage.[2]

  • Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration using pre-warmed complete cell culture medium.[2] For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

    • Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[2]

Protocol 2: Visualizing Actin Cytoskeleton Changes by Fluorescence Microscopy

This protocol details the steps to treat cells with this compound and visualize the resulting changes in the actin cytoskeleton using fluorescently-labeled phalloidin (B8060827).

Materials:

  • Adherent cells (e.g., U2OS, NIH3T3, HT-29) seeded on glass coverslips in a multi-well plate.[2]

  • Working solution of this compound.

  • Phosphate-Buffered Saline (PBS).

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Solution: 0.1% Triton X-100 in PBS.

  • Staining Solution: Fluorescently-labeled phalloidin (e.g., conjugated to Alexa Fluor 488) diluted in PBS.

  • Nuclear Stain: DAPI solution.

  • Antifade mounting medium.

Procedure:

  • Cell Culture: Seed cells onto glass coverslips in a multi-well plate at a density that will achieve 50-70% confluency on the day of the experiment. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment: Remove the culture medium and add the pre-warmed working solution of this compound. Incubate for the desired duration (e.g., 30 minutes to several hours). For initial experiments, a time-course (e.g., 30 min, 1h, 2h) is recommended to determine the optimal treatment time.[2]

  • Fixation: After incubation, carefully remove the treatment solution. Wash the cells twice with PBS. Add 4% PFA solution and incubate for 10-15 minutes at room temperature.[2]

  • Permeabilization: Wash the cells three times with PBS. Add 0.1% Triton X-100 solution and incubate for 5-10 minutes at room temperature.[2]

  • Staining: Wash the cells three times with PBS. Add the fluorescent phalloidin solution and incubate for 20-30 minutes at room temperature, protected from light.[2]

  • Nuclear Staining: Wash the cells three times with PBS. Add DAPI solution and incubate for 5 minutes at room temperature in the dark.[2]

  • Mounting and Imaging: Wash the cells a final three times with PBS. Carefully mount the coverslips onto glass slides using an antifade mounting medium.[2] Visualize the cells using a fluorescence microscope with the appropriate filters.[2][10]

start Start seed 1. Seed Cells on Coverslips start->seed treat 2. Treat with this compound (include vehicle control) seed->treat fix 3. Fix Cells (e.g., 4% PFA) treat->fix perm 4. Permeabilize Cells (e.g., 0.1% Triton X-100) fix->perm stain 5. Stain Actin & Nuclei (Phalloidin & DAPI) perm->stain mount 6. Mount Coverslips stain->mount image 7. Image with Fluorescence Microscope mount->image end_node End image->end_node

Experimental workflow for visualizing actin cytoskeleton changes.
Protocol 3: Cell Viability / Cytotoxicity Assay (MTT)

This protocol is used to determine the IC₅₀ value of this compound and assess its cytotoxic effects.

Materials:

  • Cells seeded in a 96-well plate (5,000-10,000 cells/well).[1][4]

  • Serial dilutions of this compound.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO).[4]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[4]

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control.[4]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1][4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[1][11]

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[1][4]

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 490-570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Downstream Signaling and Effects

The disruption of the actin cytoskeleton is a significant stress event that can trigger downstream signaling cascades, most notably apoptosis (programmed cell death).[4] Studies on cytochalasans suggest that this process is often mediated through the intrinsic (mitochondrial) pathway.[4][11] Key events include the activation of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3 and -7), which ultimately dismantle the cell.[11]

drug This compound actin Actin Cytoskeleton Disruption drug->actin stress Cellular Stress Signal actin->stress mito Mitochondrial Pathway stress->mito cas9 Caspase-9 Activation mito->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Apoptosis signaling pathway induced by this compound.

References

Unveiling the Anti-parasitic Potential of 19,20-Epoxycytochalasin D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anti-parasitic research applications of 19,20-Epoxycytochalasin D, a potent fungal metabolite. The primary focus of existing research has been on its significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While data on other parasites remains limited, the compound's mechanism of action suggests a broader potential for anti-parasitic applications. These notes offer detailed data, experimental protocols, and visualizations to guide further research and drug development efforts.

Data Presentation: Efficacy and Selectivity

This compound has demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Its cytotoxicity against various mammalian cell lines has also been evaluated to determine its selectivity.[1][2]

Table 1: In Vitro Antiplasmodial Activity of this compound

Plasmodium falciparum StrainIC₅₀ (µM)IC₅₀ (ng/mL)Reference
D6 (chloroquine-sensitive)~0.00080.4[2]
W2 (chloroquine-resistant)0.00080.4[2]
3D7 (chloroquine-sensitive)0.009775.11[3]

Note: IC₅₀ values were converted from ng/mL to µM using a molecular weight of 523.63 g/mol for this compound.[1]

Table 2: Cytotoxicity of this compound against Mammalian Cell Lines

Cell LineCell TypeIC₅₀ (µM)Reference
VeroMonkey kidney epithelial>9.1 (non-cytotoxic)[1]
SK-MELHuman malignant melanoma>10[1]
KBHuman oral epidermoid carcinoma>10[1]
BT-549Human breast ductal carcinoma7.84[1]
SK-OV-3Human ovarian adenocarcinoma>10[1]
LLC-PK11Pig kidney epithelial8.4[1]
P-388Murine leukemia0.16[1]
MOLT-4Human T-cell leukemia10[1]

Table 3: Selectivity Index of this compound

P. falciparum StrainMammalian Cell LineSelectivity Index (SI = IC₅₀ Cell Line / IC₅₀ P. falciparum)
D6/W2Vero>11375
3D7BT-549802
3D7LLC-PK11860
3D7P-38816
3D7MOLT-41024

The high selectivity index, particularly against the non-cancerous Vero cell line, indicates a favorable therapeutic window for this compound, suggesting it is significantly more toxic to the malaria parasite than to host cells.[1][2]

Mechanism of Action

The primary molecular target of this compound, like other cytochalasans, is the actin cytoskeleton. By binding to the barbed (fast-growing) end of actin filaments, it inhibits the polymerization and elongation of new actin monomers. This disruption of actin dynamics has profound effects on cellular processes that are critical for parasite survival, such as cell motility, division, and maintaining cell shape. This interference with fundamental cellular processes ultimately triggers downstream signaling cascades leading to cell cycle arrest and apoptosis.[1] While the precise pathways for this specific compound are not fully elucidated, studies on the closely related cytochalasin D provide a likely model for its mechanism of action.[1]

Although specific studies are lacking, the general class of cytochalasans has been noted for antitoxoplasma activity.[4] Given that actin is crucial for the motility and host cell invasion of Toxoplasma gondii, it is plausible that this compound could exhibit activity against this parasite. Further research is warranted to explore this potential.

Proposed Mechanism of Action of this compound A This compound B Actin Filaments (Barbed End) A->B Binds to C Inhibition of Actin Polymerization and Elongation A->C Leads to D Disruption of Actin Cytoskeleton Dynamics C->D E Impaired Cell Motility D->E F Inhibition of Cell Division (Cytokinesis) D->F G Loss of Cell Shape Integrity D->G H Cell Cycle Arrest E->H F->H G->H I Apoptosis H->I J Parasite Death I->J

Proposed Anti-parasitic Mechanism

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures for assessing antimalarial drug efficacy and cytotoxicity.

In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation Method)

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in Plasmodium.[2]

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 25 mM NaHCO₃, 10% human serum, and 25 µg/mL gentamicin)

  • This compound stock solution (in DMSO)

  • [³H]-Hypoxanthine (1 µCi/well)

  • 96-well microtiter plates

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Add parasitized red blood cells (1% parasitemia, 2.5% hematocrit) to each well.

  • Incubate the plates for 24 hours at 37°C in the gas mixture.

  • Add [³H]-Hypoxanthine to each well and incubate for another 24 hours.

  • Harvest the contents of each well onto a glass fiber filter using a cell harvester.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the 50% inhibitory concentration (IC₅₀) by comparing the radioactivity in treated wells to untreated controls.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium appropriate for the cell line

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (IC₅₀) by comparing the absorbance of treated cells to untreated controls.

General Experimental Workflow for In Vitro Evaluation cluster_0 Antiplasmodial Activity cluster_1 Cytotoxicity A Prepare serial dilutions of This compound B Add synchronized P. falciparum culture A->B C Incubate for 24h B->C D Add [3H]-Hypoxanthine C->D E Incubate for 24h D->E F Harvest and measure radioactivity E->F G Calculate IC50 F->G O Calculate Selectivity Index (SI = IC50 Cytotoxicity / IC50 Antiplasmodial) G->O H Seed mammalian cells I Treat with this compound H->I J Incubate for 48-72h I->J K Add MTT reagent J->K L Incubate for 4h K->L M Solubilize formazan and measure absorbance L->M N Calculate IC50 M->N N->O

In Vitro Evaluation Workflow

Broader Anti-Parasitic Potential and Future Directions

While current data is heavily focused on P. falciparum, the mechanism of action of this compound—disruption of the actin cytoskeleton—is a promising avenue for broad-spectrum anti-parasitic activity. The actin cytoskeleton is essential for various processes in a wide range of protozoan parasites, including motility, invasion of host cells, and cell division.

Future research should be directed towards evaluating the efficacy of this compound against other significant human parasites, such as:

  • Toxoplasma gondii: As a member of the Apicomplexa phylum, like Plasmodium, its reliance on an actin-myosin motor for gliding motility and host cell invasion makes it a prime candidate for inhibition by this compound.

  • Leishmania species: The role of actin in the motility and infectivity of Leishmania promastigotes and the maintenance of amastigote morphology within host macrophages suggests that actin disruption could be a viable therapeutic strategy.

  • Trypanosoma cruzi: The causative agent of Chagas disease also relies on actin for processes such as host cell invasion and intracellular replication.

In vivo studies are also a critical next step to determine the efficacy, pharmacokinetics, and safety profile of this compound in animal models of parasitic diseases. One study noted that a related compound, 19,20-epoxycytochalasin C, showed weak in vivo antiplasmodial activity and toxicity in a mouse model at a high dose, highlighting the importance of further in vivo evaluation for this compound.[3]

References

Troubleshooting & Optimization

Optimizing 19,20-Epoxycytochalasin D concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19,20-Epoxycytochalasin D.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a fungal metabolite that belongs to the cytochalasan class of mycotoxins.[1][2] Its primary mechanism of action is the disruption of the actin cytoskeleton.[1][3] It binds to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[1][4] This interference with actin dynamics affects fundamental cellular processes such as cell shape, motility, and division.[1]

Q2: What are the common applications of this compound in research?

A2: Due to its potent effects on the actin cytoskeleton, this compound is a valuable tool in several research areas, including:

  • Cytoskeletal Dynamics: Studying the role of the actin cytoskeleton in cell migration, adhesion, and morphology.[2]

  • Cancer Research: Investigating cancer cell proliferation, apoptosis, and cell cycle regulation due to its cytotoxic activity against various cancer cell lines.[2]

  • Antiparasitic Research: Exploring its potential in developing novel antiplasmodial drugs, as it has shown potent in vitro activity against Plasmodium falciparum.[5]

Q3: How should I prepare a stock solution of this compound and what are the recommended storage conditions?

A3: It is recommended to prepare a stock solution in a solvent like DMSO. To minimize repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller volumes in sterile microcentrifuge tubes. For long-term storage, the stock solution should be kept at -20°C.[4]

Q4: What is a typical working concentration for this compound?

A4: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Treatment times can vary from 30 minutes to several hours.[4] For initial experiments, a time-course (e.g., 30 min, 1h, 2h) is also advised.[4]

Troubleshooting Guide

Issue 1: I am not observing the expected morphological changes in my cells after treatment.

  • Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your specific cell type.

    • Solution: Perform a dose-response experiment (e.g., using a range of concentrations from nanomolar to micromolar) to determine the IC50 value for your cell line.

  • Possible Cause 2: Insufficient Incubation Time. The treatment duration may be too short to induce visible changes.

    • Solution: Conduct a time-course experiment (e.g., 30 minutes, 1 hour, 2 hours, and longer) to identify the optimal incubation period.[4]

  • Possible Cause 3: Compound Degradation. The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Prepare a fresh stock solution and store it in aliquots at -20°C.[4]

Issue 2: I am observing high levels of cell death, even at low concentrations.

  • Possible Cause 1: High Sensitivity of the Cell Line. Your cell line may be particularly sensitive to the cytotoxic effects of this compound.

    • Solution: Use a lower range of concentrations in your experiments and shorten the incubation time.

  • Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) in your final working solution may be too high.

    • Solution: Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2][4]

Issue 3: My experimental results are inconsistent.

  • Possible Cause 1: Inconsistent Cell Seeding Density. Variations in the initial number of cells can lead to variability in results.

    • Solution: Ensure a consistent cell seeding density across all wells and experiments. A common density for 96-well plates is 5,000-10,000 cells per well.[1][2][3]

  • Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the perimeter of the plate can be prone to evaporation, leading to altered compound concentrations.

    • Solution: Avoid using the outer wells of the plate for critical experiments or ensure proper humidification of the incubator.

Data Presentation

Table 1: Cytotoxicity of this compound and Related Compounds against Various Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundP-388Murine LeukemiaPotent Activity[6]
19,20-Epoxycytochalasin CHL-60Human Promyelocytic Leukemia1.11[6][7]
19,20-Epoxycytochalasin CHT-29Human Colon Adenocarcinoma0.65[6]
19,20-Epoxycytochalasin CA549Human Lung Carcinoma>10[6]
19,20-Epoxycytochalasin CMCF-7Human Breast Adenocarcinoma>10[6]
19,20-Epoxycytochalasin CPC-3Human Prostate Adenocarcinoma>10[6]
This compoundMOLT-4Human Leukemia10.0[8]

Note: "Potent Activity" indicates that the source cited significant activity but did not provide a specific IC50 value.

Table 2: In Vitro Antiplasmodial Activity of this compound

Plasmodium falciparum StrainIC50 (µM)Reference
D6 (chloroquine-sensitive)~0.0008[5]
W2 (chloroquine-resistant)~0.0008[5]
3D70.00977[5]

Experimental Protocols

1. MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity to determine the cytotoxic effects of a compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1][2]

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[1][2]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1][3]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][6]

2. Visualization of Actin Cytoskeleton

This protocol allows for the direct observation of the effects of this compound on the actin cytoskeleton.

  • Cell Seeding: Seed adherent cells (e.g., U2OS, HT-29, NIH3T3) on sterile glass coverslips in a cell culture plate to achieve 50-70% confluency on the day of the experiment.[4]

  • Compound Treatment: Treat the cells with the desired concentration of this compound for the determined time. Include a vehicle control.[4]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde (PFA) in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.[4]

  • Actin and Nuclear Staining: Stain the actin filaments with fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin) and the nuclei with DAPI.[4]

  • Imaging: Mount the coverslips on glass slides and visualize the cells using a fluorescence microscope.[4]

3. Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle following treatment.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[2]

  • Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A.[1][2]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.[1][2]

Visualizations

G Proposed Signaling Pathway of this compound cluster_0 Cellular Effects cluster_1 Downstream Signaling 19_20_Epoxycytochalasin_D This compound Actin_Filament Actin Filament (Barbed End) 19_20_Epoxycytochalasin_D->Actin_Filament Binds to Actin_Disruption Actin Cytoskeleton Disruption Actin_Filament->Actin_Disruption Inhibits Polymerization Rho_GTPases Rho Family GTPases (RhoA, Rac1, Cdc42) Actin_Disruption->Rho_GTPases Modulates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Transition) Actin_Disruption->Cell_Cycle_Arrest Induces MAPK_Pathway MAPK Signaling (ERK, JNK, p38) Rho_GTPases->MAPK_Pathway Activates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Triggers Cell_Cycle_Arrest->Apoptosis Contributes to Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Apoptosis->Caspase_Activation Leads to G General Experimental Workflow for Cytotoxicity Assessment Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Serial Dilutions of This compound Incubation_24h->Compound_Treatment Incubation_Experimental Incubate for Desired Period (24-72h) Compound_Treatment->Incubation_Experimental Assay Perform Viability Assay (e.g., MTT) Incubation_Experimental->Assay Data_Analysis Measure Absorbance and Analyze Data Assay->Data_Analysis End Determine IC50 Data_Analysis->End G Troubleshooting Logic for Unexpected Experimental Outcomes Unexpected_Result Unexpected Result No_Effect No Observable Effect Unexpected_Result->No_Effect High_Toxicity High Toxicity at Low Concentrations Unexpected_Result->High_Toxicity Inconsistent_Results Inconsistent Results Unexpected_Result->Inconsistent_Results Check_Concentration Verify Concentration (Dose-Response) No_Effect->Check_Concentration Check_Time Verify Incubation Time (Time-Course) No_Effect->Check_Time Check_Stock Check Stock Solution (Prepare Fresh) No_Effect->Check_Stock Check_Cell_Sensitivity Assess Cell Line Sensitivity High_Toxicity->Check_Cell_Sensitivity Check_Solvent_Conc Verify Solvent Concentration (<=0.1%) High_Toxicity->Check_Solvent_Conc Check_Seeding_Density Ensure Consistent Cell Seeding Inconsistent_Results->Check_Seeding_Density Check_Plate_Effects Mitigate Edge Effects Inconsistent_Results->Check_Plate_Effects

References

19,20-Epoxycytochalasin D solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 19,20-Epoxycytochalasin D. Here you will find guidance on solubility, stability in culture media, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a fungal metabolite belonging to the cytochalasan family of natural products.[1] Its primary mechanism of action is the disruption of the actin cytoskeleton.[1] It binds to the barbed (fast-growing) end of actin filaments, inhibiting their polymerization and elongation.[1] This interference with actin dynamics affects various cellular processes, including cell motility, division, and morphology, and can trigger downstream signaling events leading to cell cycle arrest and apoptosis.[1]

Q2: What are the primary applications of this compound in research?

Due to its potent effects on the actin cytoskeleton, this compound is a valuable tool for investigating a wide range of cellular processes. It has demonstrated cytotoxic effects against various cancer cell lines and also exhibits antiplasmodial and phytotoxic activities.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl Sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] It is also reported to be soluble in methanol, DMF, and ethanol.[3]

Q4: How should I store stock solutions of this compound?

Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

Solubility Data

This compound is a hydrophobic compound and is practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS). Organic solvents are necessary for its dissolution.

SolventReported SolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[2][3]
MethanolSoluble[3]
Dimethylformamide (DMF)Soluble[3]
EthanolSoluble[3]

Stability in Culture Media

Currently, there is limited quantitative data available on the specific stability and degradation rate of this compound in cell culture media at 37°C. However, based on the behavior of related cytochalasans and general principles of compound stability in culture, several factors can be considered:

  • Chemical Stability: A study on the related compound, 19,20-epoxycytochalasin C, showed that it can be metabolized by cells, leading to a loss of activity.[4] This suggests that this compound may also be susceptible to metabolic inactivation during cell culture experiments.

  • Physical Stability: As a hydrophobic compound, this compound is prone to precipitation when diluted into aqueous culture media. This is a critical factor to control for consistent experimental results.

  • Light Sensitivity: While not explicitly stated for this compound, some related cytochalasins are known to be light-sensitive. It is good practice to minimize exposure of stock solutions and working solutions to light.

Recommendations for Use in Cell Culture:

  • Due to the lack of specific stability data, it is recommended to prepare fresh working solutions of this compound in culture media for each experiment.

  • If long-term experiments are planned, consider replenishing the media with freshly diluted compound at regular intervals to maintain a consistent effective concentration.

  • Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[2]

Troubleshooting Guide

Issue 1: Precipitation upon dilution in culture media.

This is a common issue with hydrophobic compounds like this compound.

Potential Cause Recommended Solution
High final concentration The desired concentration in the media may exceed its aqueous solubility. Solution: Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your cell line.
Rapid dilution Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out." Solution: Perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) media, then add this to the final culture volume. Add the compound dropwise while gently swirling the media.[2]
Low temperature of media Solubility is often lower in cold liquids. Solution: Always use pre-warmed (37°C) cell culture media for preparing working solutions.[2]
Interaction with media components Components in the serum or media supplements may interact with the compound, causing precipitation. Solution: Test the solubility in your specific basal media with and without serum. If precipitation is serum-dependent, consider reducing the serum concentration or using a serum-free formulation if appropriate for your cells.
Issue 2: Inconsistent or lack of expected biological effect.
Potential Cause Recommended Solution
Precipitation of the compound If the compound has precipitated, the actual concentration in solution will be lower than intended. Solution: Visually inspect the culture media for any signs of precipitation (cloudiness, particles). If observed, follow the troubleshooting steps for precipitation.
Degradation of the compound in media The compound may not be stable for the duration of the experiment at 37°C. Solution: Prepare fresh working solutions immediately before use. For long-term incubations, consider replacing the media with fresh compound at regular intervals.
Incorrect stock solution concentration Errors in weighing the compound or calculating the solvent volume can lead to an incorrect stock concentration. Solution: Re-prepare the stock solution carefully. If possible, verify the concentration using an analytical method like HPLC.
Cell-specific sensitivity The effective concentration can vary significantly between different cell lines. Solution: Perform a dose-response curve for each new cell line to determine the optimal working concentration.

Experimental Protocols

Preparation of Stock and Working Solutions

This protocol provides a general guideline for preparing this compound for cell culture experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile, conical tubes and micropipette tips

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Bring the vial of this compound powder to room temperature.

    • Aseptically add the appropriate volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 523.6 g/mol , dissolve 5.24 mg in 1 mL of DMSO).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the stock solution aliquots at -20°C or -80°C.

  • Working Solution Preparation (e.g., 10 µM):

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm the complete cell culture medium to 37°C.

    • Perform a serial dilution. For a final concentration of 10 µM, you can perform a 1:1000 dilution of the 10 mM stock solution.

    • Important: To avoid precipitation, do not add the DMSO stock directly to the final large volume of media. Instead, add the required volume of stock solution (e.g., 1 µL) to a smaller volume of pre-warmed media (e.g., 1 mL) and mix gently by pipetting up and down. Then, this can be added to the final culture volume if needed.

    • Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]

    • Use the working solution immediately after preparation.

Visualizing Actin Cytoskeleton Changes

This protocol describes a general method for staining the actin cytoskeleton in adherent cells treated with this compound.

Materials:

  • Adherent cells cultured on sterile glass coverslips in a multi-well plate

  • Working solution of this compound in complete culture medium

  • Vehicle control medium (containing the same final concentration of DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixation)

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)

  • DAPI solution (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow overnight.

  • Compound Treatment: Remove the culture medium and replace it with the pre-warmed working solution of this compound or the vehicle control medium. Incubate for the desired time period (e.g., 30 minutes to several hours).

  • Fixation: Carefully aspirate the treatment medium and wash the cells twice with PBS. Add 4% PFA and incubate for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Add 0.1% Triton X-100 and incubate for 5-10 minutes at room temperature.

  • Staining: Wash the cells three times with PBS. Add the fluorescently-labeled phalloidin solution and incubate for 20-30 minutes at room temperature, protected from light.

  • Nuclear Counterstaining: Wash the cells three times with PBS. Add the DAPI solution and incubate for 5 minutes at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

Visualizations

G cluster_prep Solution Preparation Workflow powder This compound (Powder) stock High-Concentration Stock Solution (e.g., 10 mM) powder->stock + dmso DMSO dmso->stock aliquot Aliquot and Store (-20°C or -80°C) stock->aliquot working Final Working Solution (e.g., 10 µM) aliquot->working Dilute media Pre-warmed (37°C) Cell Culture Medium media->working cells Add to Cells working->cells

Caption: Workflow for the preparation of this compound stock and working solutions.

G cluster_troubleshooting Troubleshooting Precipitation start Precipitate Observed in Culture Media? check_conc Is the final concentration too high? start->check_conc Yes check_dilution Was the dilution performed too rapidly? check_conc->check_dilution No solution_conc Lower the final working concentration. check_conc->solution_conc Yes check_temp Was the media pre-warmed to 37°C? check_dilution->check_temp No solution_dilution Perform a serial dilution in warm media. check_dilution->solution_dilution Yes solution_temp Use pre-warmed media for all dilutions. check_temp->solution_temp No

Caption: A logical workflow for troubleshooting precipitation of this compound in cell culture.

References

Technical Support Center: 19,20-Epoxycytochalasin D Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 19,20-Epoxycytochalasin D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a fungal metabolite belonging to the cytochalasan class of mycotoxins.[1] Its primary mechanism of action is the disruption of the actin cytoskeleton.[2] It binds to the barbed (fast-growing) end of actin filaments, inhibiting both the association and dissociation of actin monomers, which ultimately interferes with crucial cellular processes like cell division, motility, and maintenance of cell shape.[3][4]

Q2: What are the main applications of this compound in research?

A2: this compound is a valuable tool in several research areas, including:

  • Cytoskeletal Dynamics: As a potent inhibitor of actin polymerization, it is used to study the role of the actin cytoskeleton in cell migration, adhesion, and morphology.[1]

  • Cancer Research: It demonstrates significant cytotoxic activity against various cancer cell lines, making it useful for investigating cancer cell proliferation, apoptosis, and cell cycle regulation.[1]

  • Antiparasitic Research: The compound has shown potent in vitro antiplasmodial activity, suggesting its utility in the study of parasitic life cycles.[5]

Q3: How should this compound be stored?

A3: this compound powder should be stored at -20°C for long-term stability.[4] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[4][6] As some related cytochalasins are sensitive to light, it is advisable to store solutions in the dark.[7]

Q4: In what solvent should this compound be dissolved?

A4: this compound is soluble in organic solvents such as DMSO, methanol, ethanol (B145695), and DMF.[8] For cell culture experiments, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.[4]

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

Question: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening and how can I prevent it?

Answer: This is a common issue with hydrophobic compounds like this compound. The compound "crashes out" of solution because its solubility is much lower in the aqueous environment of the culture medium compared to DMSO.[4]

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of the compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It's crucial to perform a dose-response curve to find the optimal concentration range.[8]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[4]Perform a serial dilution. Pre-warm the media to 37°C and add the compound stock dropwise while gently vortexing.[4]
High Final DMSO Concentration While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4] This may require preparing a more dilute stock solution.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[4]
Issue 2: Inconsistent IC50 Values in Cytotoxicity Assays

Question: My calculated IC50 values for this compound vary significantly between experiments. What could be the cause?

Answer: Inconsistent IC50 values are a frequent problem in cytotoxicity assays and can stem from several factors.[9]

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Cell Seeding and Density Uneven cell distribution in the microplate wells is a primary source of variability. Cell density can also influence drug sensitivity.[9][10]Ensure a homogenous single-cell suspension before and during plating. Determine the optimal cell seeding density for your specific cell line and assay duration.[9]
Pipetting Accuracy Small volume inaccuracies during serial dilutions or reagent addition can lead to significant errors in the final concentration.[9]Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing between each dilution step.
Compound Solubility and Stability Poor dissolution or precipitation of the compound at higher concentrations can lead to inaccurate drug exposure.[9]Ensure the compound is fully dissolved in the stock solution. Visually inspect for any precipitation after dilution in media. The final DMSO concentration should be consistent across all wells, including controls.[9]
Assay-Specific Issues (e.g., MTT Assay) The MTT assay relies on metabolic activity. The compound might interfere with cellular metabolism, leading to misleading results.[9][11]Consider using an alternative viability assay that measures a different endpoint, such as a dye exclusion assay (e.g., Trypan Blue) or a DNA content assay.
Incubation Time The duration of compound exposure can significantly impact the IC50 value.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.[8]
Issue 3: Problems with Actin Staining and Visualization

Question: I'm having trouble visualizing the effects of this compound on the actin cytoskeleton. The fluorescence signal is weak/blotchy.

Answer: Artifacts in fluorescence microscopy can arise from sample preparation, imaging equipment, or the staining process itself.[12]

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Suboptimal Fixation/Permeabilization Inadequate fixation can lead to poor preservation of cellular structures, while improper permeabilization can hinder antibody/phalloidin (B8060827) access.Optimize fixation and permeabilization times and reagent concentrations. A common protocol involves 4% paraformaldehyde for fixation followed by 0.1% Triton X-100 for permeabilization.[4]
Phalloidin Staining Issues The fluorescently-labeled phalloidin may be degraded or used at a suboptimal concentration.Store phalloidin solutions properly (protected from light) and use them at the manufacturer's recommended concentration.
Imaging Artifacts Out-of-focus images, photobleaching, or background fluorescence can obscure the true signal.[12]Ensure proper microscope focus. Use an antifade mounting medium. Minimize exposure time to reduce photobleaching. Image in a dark room to reduce ambient light.[4][12]
Cell Health Unhealthy or dying cells will have a disorganized actin cytoskeleton, which can be misinterpreted as a compound effect.Ensure cells are healthy and in the logarithmic growth phase before treatment.
Actin Aggregation Improper storage of actin filaments for in vitro assays can lead to aggregation and clumps.[13]For in vitro assays, use freshly prepared, gel-filtered actin.[14]

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound against Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
P-388Murine Leukemia0.16[15]
MOLT-4Human Leukemia10.0[16]
BT-549Breast Ductal Carcinoma7.84[8]
LLC-PK11Pig Kidney Epithelial8.4[8]
SK-MELSkin Melanoma>10[8]
KBHuman Epidermoid Carcinoma>10[8]
SK-OV-3Ovary Adenocarcinoma>10[8]
HL-60Human Promyelocytic LeukemiaNot Reported[17]
A549Human Lung Carcinoma>10[17]
SMMC-7721Human Hepatocellular CarcinomaNot Reported[17]
MCF-7Human Breast Adenocarcinoma>10[17]
SW480Human Colon AdenocarcinomaNot Reported[17]
PC-3Human Prostate Adenocarcinoma>10[17]
HT-29Human Colon AdenocarcinomaNot Reported[17]
HCT-116Human Colon CarcinomaNot Reported[17]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.[1]

Table 2: In Vitro Antiplasmodial Activity of this compound

Plasmodium falciparum StrainIC₅₀ (µM)Reference
D6 (chloroquine-sensitive)~0.0008[5]
W2 (chloroquine-resistant)~0.0008[5]
3D70.00977[5]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with 100 µL of the diluted compound.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Determine the percentage of cell viability relative to the untreated control.[3]

In Vitro Actin Polymerization Assay (Pyrene-Based)

This assay monitors the effect of this compound on actin polymerization in vitro.[2]

  • Actin Preparation: Prepare pyrene-labeled G-actin.

  • Initiation of Polymerization: Initiate actin polymerization by adding a polymerization-inducing buffer (e.g., containing KCl and MgCl2).[2]

  • Compound Addition: Add different concentrations of this compound to the reaction mixture.[2]

  • Fluorescence Measurement: Monitor the increase in pyrene (B120774) fluorescence over time using a fluorometer. An increase in fluorescence indicates actin polymerization.[2]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle.[1]

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[1]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in Propidium Iodide (PI) staining solution containing RNase A.[1]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[1]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[1]

  • Cell Treatment: Treat cells with this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[1]

  • Washing: Wash the cells twice with cold PBS.[1]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[1]

Visualizations

G cluster_0 Cellular Effects of this compound cluster_1 Downstream Signaling Epoxy This compound Actin Actin Filament (Barbed End) Epoxy->Actin Binds to Disruption Actin Cytoskeleton Disruption Actin->Disruption Leads to Rho Rho Family GTPases (RhoA, Rac1, Cdc42) Disruption->Rho Modulates CellCycle Cell Cycle Arrest (G1/S Transition) Disruption->CellCycle Induces MAPK MAPK Signaling Cascade (ERK, JNK, p38) Rho->MAPK Activates Apoptosis Apoptosis (Caspase Activation) MAPK->Apoptosis Triggers CellCycle->Apoptosis Can lead to

Caption: Proposed signaling pathway of this compound.

G cluster_assays Perform Assays start Start Experiment prep Prepare this compound Stock (in DMSO) start->prep culture Cell Culture & Seeding prep->culture treat Treat Cells with Compound culture->treat incubate Incubate (Time-course) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability morphology Morphology Analysis (Actin Staining) incubate->morphology cellcycle Cell Cycle Analysis (Flow Cytometry) incubate->cellcycle apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis analyze Data Analysis viability->analyze morphology->analyze cellcycle->analyze apoptosis->analyze interpret Interpretation of Results analyze->interpret

Caption: General experimental workflow for this compound.

G start Inconsistent/Unexpected Results check_solubility Check for Compound Precipitation start->check_solubility solubility_yes Precipitate Observed check_solubility->solubility_yes Yes solubility_no No Precipitate check_solubility->solubility_no No troubleshoot_solubility Troubleshoot Solubility: - Lower concentration - Pre-warm media - Slower dilution solubility_yes->troubleshoot_solubility check_controls Review Controls (Vehicle, Positive) solubility_no->check_controls controls_bad Controls Failed check_controls->controls_bad Bad controls_ok Controls OK check_controls->controls_ok OK troubleshoot_reagents Check Reagent Viability/Storage controls_bad->troubleshoot_reagents check_cells Assess Cell Health & Density controls_ok->check_cells cells_bad Inconsistent Density/Health check_cells->cells_bad Bad cells_ok Cells Look Good check_cells->cells_ok OK troubleshoot_seeding Optimize Cell Seeding Protocol cells_bad->troubleshoot_seeding check_protocol Review Assay Protocol & Execution cells_ok->check_protocol

Caption: Troubleshooting decision tree for common experimental issues.

References

Minimizing off-target effects of 19,20-Epoxycytochalasin D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 19,20-Epoxycytochalasin D. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects and addressing common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific questions and troubleshooting scenarios you may encounter while using this compound.

Q1: I am observing cellular effects at concentrations of this compound that are much higher than what is reported for actin disruption. Could this be due to off-target effects?

A1: Yes, it is possible. While this compound is a potent inhibitor of actin polymerization, high concentrations may lead to off-target effects.[1] It is crucial to determine the lowest effective concentration that elicits the desired on-target phenotype in your specific experimental system.[1] We recommend performing a dose-response curve to identify the optimal concentration range.

Q2: How can I confirm that the observed phenotype is a direct result of actin cytoskeleton disruption and not an off-target effect?

A2: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended:

  • Use Alternative Actin Inhibitors: Employ actin inhibitors with different mechanisms of action, such as latrunculins (which sequester actin monomers), to see if they replicate the observed phenotype.[1]

  • Employ Control Compounds: Use a less potent or inactive analog of cytochalasin as a negative control. For example, Dihydrocytochalasin B disrupts the actin cytoskeleton but has been noted to not inhibit glucose transport, a known off-target effect of Cytochalasin B.[1]

  • Rescue Experiments: If feasible for your system, attempt to rescue the phenotype by overexpressing a mutant form of actin that is resistant to cytochalasin binding.[1]

Q3: I am concerned about potential off-target effects on cell cycle progression. Are there any known non-actin targets of epoxycytochalasins?

A3: Studies on the closely related compound, 19,20-epoxycytochalasin C, have identified Cyclin-Dependent Kinase 2 (CDK2) as a potential off-target.[2][3] Inhibition of CDK2 can lead to cell cycle arrest.[2][3] Given the structural similarity, it is plausible that this compound could also interact with CDK2, especially at higher concentrations. We recommend validating any cell cycle-related phenotypes by directly assessing CDK2 activity in the presence of this compound.

Q4: My cells are showing signs of metabolic stress. Could this compound be affecting cellular metabolism?

A4: While there is no direct evidence of this compound affecting glucose transport, it is a known off-target effect of other cytochalasins, notably Cytochalasin B.[1] Cytochalasin D is considered to have weaker effects on glucose transport.[1] To rule out metabolic off-target effects, you can:

  • Directly measure glucose uptake in your cells treated with this compound.

  • Ensure your cell culture medium is supplemented with adequate glucose.

Data Summary Tables

The following tables summarize quantitative data to aid in experimental design and interpretation.

Table 1: Cytotoxicity of this compound and Related Compounds

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound P-388Murine LeukemiaPotent Activity (not specified)[4]
19,20-Epoxycytochalasin CHT-29Human Colon Adenocarcinoma0.65[3][5]
19,20-Epoxycytochalasin CHL-60Human Promyelocytic Leukemia1.11[6]
19,20-Epoxycytochalasin CA-549Human Lung Carcinoma>10[3]
19,20-Epoxycytochalasin CPC-3Human Prostate Adenocarcinoma>10[3]
19,20-Epoxycytochalasin CMCF-7Human Breast Adenocarcinoma>10[3]

Table 2: On-Target vs. Potential Off-Target Activity of 19,20-Epoxycytochalasin C (a close analog)

TargetAssayIC50 (µM)Reference
Actin Polymerization (On-Target) Cytotoxicity in HT-29 cells (surrogate)0.65[3][5]
CDK2 (Potential Off-Target) In vitro kinase assay~0.9[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Actin Polymerization Assay

This protocol allows for the direct measurement of the effect of this compound on actin polymerization kinetics.

Materials:

  • Pyrene-labeled rabbit muscle actin

  • Unlabeled rabbit muscle actin

  • General Actin Buffer (G-buffer)

  • Polymerization Buffer (P-buffer)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Fluorescence microplate reader

Procedure:

  • Actin Preparation: Reconstitute pyrene-labeled and unlabeled actin in G-buffer to a final concentration of 10 µM. Mix to achieve a 10% pyrene-labeled actin solution.

  • Reaction Setup: In a 96-well black plate, add G-buffer and the desired concentrations of this compound or DMSO vehicle control.

  • Initiation of Polymerization: Add the actin solution to each well, followed immediately by the addition of P-buffer to initiate polymerization.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~410 nm) every 30 seconds for at least 1 hour at room temperature.[7]

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization in the presence of this compound indicates inhibition.

Protocol 2: CDK2 Kinase Assay

This protocol is for determining the inhibitory effect of this compound on CDK2 activity.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK2 substrate peptide (e.g., Histone H1)

  • Kinase assay buffer

  • ATP

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase buffer, ATP solution, and substrate solution as per the assay kit manufacturer's instructions.[8][9]

  • Reaction Setup: In a white 96-well plate, add the kinase buffer, CDK2/Cyclin A2 enzyme, and substrate.[8]

  • Inhibitor Addition: Add serial dilutions of this compound or DMSO vehicle control to the wells. Incubate for 10 minutes at room temperature.[8]

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate for the recommended time (e.g., 30-60 minutes) at 30°C.

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's protocol.[8]

  • Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

On_Target_Pathway 19_20_Epoxycytochalasin_D This compound Actin_Filaments Actin Filaments (Barbed End) 19_20_Epoxycytochalasin_D->Actin_Filaments Binds to Actin_Polymerization Actin Polymerization Actin_Filaments->Actin_Polymerization Cytoskeleton_Disruption Cytoskeleton Disruption Actin_Filaments->Cytoskeleton_Disruption Leads to Cell_Shape_Motility Altered Cell Shape & Motility Cytoskeleton_Disruption->Cell_Shape_Motility Cell_Cycle_Arrest Cell Cycle Arrest Cytoskeleton_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Off_Target_Pathway 19_20_Epoxycytochalasin_D This compound (High Concentration) CDK2_Cyclin_A CDK2/Cyclin A 19_20_Epoxycytochalasin_D->CDK2_Cyclin_A Inhibits G1_S_Transition G1/S Phase Transition CDK2_Cyclin_A->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest CDK2_Cyclin_A->Cell_Cycle_Arrest Leads to Experimental_Workflow cluster_0 Problem Identification cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion Observe_Phenotype Observe Unexpected Phenotype Dose_Response Dose-Response Curve Observe_Phenotype->Dose_Response Alternative_Inhibitors Test Alternative Actin Inhibitors Observe_Phenotype->Alternative_Inhibitors Actin_Staining Phalloidin Staining Dose_Response->Actin_Staining Actin_Polymerization_Assay In Vitro Actin Polymerization Assay Actin_Staining->Actin_Polymerization_Assay Conclusion On-Target vs. Off-Target Conclusion Actin_Polymerization_Assay->Conclusion Off_Target_Assay Specific Off-Target Assay (e.g., CDK2 Kinase Assay) Alternative_Inhibitors->Off_Target_Assay Rescue_Experiment Rescue Experiment Off_Target_Assay->Rescue_Experiment Rescue_Experiment->Conclusion

References

19,20-Epoxycytochalasin D incubation time for actin disruption

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 19,20-Epoxycytochalasin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent actin cytoskeleton disrupting agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a fungal metabolite that belongs to the cytochalasan family of mycotoxins.[1][2][3][4] Its primary mechanism of action is the disruption of the actin cytoskeleton.[1][3] It binds to the barbed (fast-growing) end of actin filaments, which inhibits both the association and dissociation of actin monomers.[1][2] This interference with actin dynamics leads to a net depolymerization of actin filaments, disrupting crucial cellular processes such as cell division, motility, and the maintenance of cell shape, which can ultimately lead to apoptosis (programmed cell death).[1]

Q2: What is a recommended starting concentration and incubation time for actin disruption?

The optimal concentration and incubation time for actin disruption are highly dependent on the cell type and the specific experimental goals. For initial experiments, a time-course study is recommended to determine the ideal conditions.[2]

Based on available protocols, a general starting point would be:

  • Concentration: A range of 0.1 µM to 100 µM can be tested. Cytotoxic effects have been observed in the low micromolar range for various cell lines.[2][5]

  • Incubation Time: Treatment times can range from 30 minutes to several hours.[2] Some studies suggest that maximal effects on cell morphology can be observed after just one hour.[6]

Q3: How should I prepare and store this compound?

  • Stock Solution: It is recommended to prepare a stock solution in a solvent like DMSO.

  • Storage: Store the stock solution at -20°C for long-term stability. It's advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed complete cell culture medium. Ensure thorough mixing by gentle pipetting.[2]

  • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[2]

Troubleshooting Guides

Issue 1: No observable actin disruption or morphological changes.

  • Possible Cause 1: Insufficient Concentration. The concentration of this compound may be too low for the specific cell line being used.

    • Solution: Increase the concentration of the compound. Perform a dose-response experiment to determine the optimal effective concentration.

  • Possible Cause 2: Insufficient Incubation Time. The incubation period may be too short to induce noticeable changes.

    • Solution: Increase the incubation time. A time-course experiment (e.g., 30 min, 1h, 2h, 4h) is recommended to identify the optimal duration for your experiment.[2]

  • Possible Cause 3: Compound Degradation. The compound may have degraded due to improper storage or handling.

    • Solution: Ensure the stock solution is stored correctly at -20°C and avoid multiple freeze-thaw cycles by preparing aliquots.[2] Use a fresh aliquot for your experiment.

Issue 2: Excessive cell death or detachment.

  • Possible Cause 1: Concentration is too high. The concentration of this compound is likely causing rapid and widespread cytotoxicity.

    • Solution: Reduce the concentration of the compound. Refer to the IC50 values in the data table below as a guide, but remember that these reflect 50% inhibition of cell growth or viability and not necessarily the optimal concentration for observing actin disruption without extensive cell death.[2]

  • Possible Cause 2: Prolonged Incubation. Extended exposure to the compound can lead to significant cytotoxicity.

    • Solution: Shorten the incubation time. The goal is to observe the specific effects on the actin cytoskeleton, which may occur before widespread cell death.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variation in Cell Conditions. Differences in cell density, passage number, or overall health can affect the cellular response to the compound.

    • Solution: Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment.

  • Possible Cause 2: Inaccurate Compound Dilution. Errors in preparing the working solution can lead to variability.

    • Solution: Prepare fresh dilutions for each experiment and double-check calculations. Ensure the stock solution is completely thawed and mixed before dilution.

Data Presentation

Table 1: Summary of Cytotoxic Effects (IC50 Values) of this compound and Related Compounds

CompoundCell LineEffectIC50 ValueReference
This compoundMOLT-4Cytotoxicity10.0 µM[2]
This compoundBT-549Cytotoxicity7.84 µM[2][5]
This compoundLLC-PK11Cytotoxicity8.4 µM[2][5]
19,20-Epoxycytochalasin CHL-60Cytotoxicity1.11 µM[2]
19,20-Epoxycytochalasin CHT-29Cytotoxicity650 nM[2]
19,20-Epoxycytochalasin QS. cerevisiae (wild-type)Antifungal Activity410 mg/l[2]

Note: IC50 values represent the concentration required to inhibit cell growth or viability by 50% and are not a direct measure of actin disruption. They serve as a useful reference for determining appropriate concentrations for studying actin dynamics.[2]

Experimental Protocols

Protocol 1: Visualizing Actin Cytoskeleton Disruption

This protocol outlines the steps for treating cells with this compound and staining the actin filaments for visualization by fluorescence microscopy.

  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate at an appropriate density to allow for good morphology visualization. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment and spreading.[2]

  • Compound Preparation: Prepare the working solution of this compound in pre-warmed complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).[2]

  • Treatment: Remove the culture medium from the wells and add the pre-warmed working solution or vehicle control to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 2 hours). A time-course experiment is recommended for initial studies.[2]

  • Fixation: After incubation, carefully remove the treatment solution and wash the cells twice with Phosphate-Buffered Saline (PBS). Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 10-15 minutes at room temperature.[2]

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.[2]

  • Staining: Wash the cells three times with PBS. Prepare a fluorescently-labeled phalloidin (B8060827) staining solution according to the manufacturer's instructions. Add the phalloidin solution to the coverslips and incubate for 20-30 minutes at room temperature in the dark.[2]

  • Nuclear Staining (Optional): Wash the cells three times with PBS. Add a DAPI or Hoechst solution to stain the nuclei and incubate for 5 minutes at room temperature in the dark.[2]

  • Mounting and Imaging: Wash the cells three times with PBS. Carefully mount the coverslips onto glass slides using an antifade mounting medium. Visualize the stained cells using a fluorescence microscope with appropriate filters.[2]

Visualizations

G cluster_0 Mechanism of Action ActinMonomer Actin Monomers BarbedEnd Actin Filament (Barbed End) DisruptedFilament Disrupted Actin Filament BarbedEnd->DisruptedFilament Inhibits Polymerization & Promotes Depolymerization Epoxy This compound Epoxy->BarbedEnd Binds to

Caption: Mechanism of this compound on actin polymerization.

G Start Start: Seed Cells on Coverslips Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Prepare_Compound Prepare Working Solution Incubate_Overnight->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate_Timecourse Incubate (e.g., 30m, 1h, 2h) Treat_Cells->Incubate_Timecourse Wash_PBS1 Wash with PBS (2x) Incubate_Timecourse->Wash_PBS1 Fix_PFA Fix with 4% PFA Wash_PBS1->Fix_PFA Wash_PBS2 Wash with PBS (3x) Fix_PFA->Wash_PBS2 Permeabilize Permeabilize (0.1% Triton X-100) Wash_PBS2->Permeabilize Wash_PBS3 Wash with PBS (3x) Permeabilize->Wash_PBS3 Stain_Phalloidin Stain with Fluorescent Phalloidin Wash_PBS3->Stain_Phalloidin Wash_PBS4 Wash with PBS (3x) Stain_Phalloidin->Wash_PBS4 Mount_Coverslip Mount Coverslip Wash_PBS4->Mount_Coverslip Image Image with Fluorescence Microscope Mount_Coverslip->Image

Caption: Experimental workflow for visualizing actin cytoskeleton changes.

References

Technical Support Center: 19,20-Epoxycytochalasin D Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 19,20-Epoxycytochalasin D in cell viability assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

This compound is a fungal metabolite that belongs to the cytochalasan family of mycotoxins.[1] Its primary mechanism of action is the disruption of the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division.[1][2] By binding to the barbed end of actin filaments, it inhibits the polymerization and elongation of new actin monomers.[2] This disruption can trigger downstream signaling cascades leading to cell cycle arrest and programmed cell death (apoptosis).[2]

Q2: Which cell viability assays are recommended for use with this compound?

Standard cell viability assays such as MTT, MTS, and Sulforhodamine B (SRB) have been successfully used to assess the cytotoxic effects of this compound.[3] The choice of assay may depend on the cell line and experimental goals. It is always recommended to optimize the assay for your specific conditions.

Q3: What is the expected cytotoxic concentration range for this compound?

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line. It has shown potent activity against some cancer cell lines, with IC50 values in the micromolar range. For example, it is cytotoxic to BT-549, LLC-PK11, and P388 cells with IC50s of 7.84, 8.4, and 0.16 µM, respectively.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.

Q4: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C for shorter periods, but repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide

This guide addresses common issues that may arise during cell viability assays with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible results Pipetting errors or uneven cell seeding.Ensure thorough mixing of cell suspension before seeding. Calibrate pipettes regularly. Consider using reverse pipetting for viscous solutions.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[5]
Contamination of cell cultures.Regularly test for mycoplasma and other contaminants. Practice good aseptic technique.
Unexpectedly high cell viability at high concentrations Compound precipitation.Visually inspect wells for precipitates. Prepare fresh dilutions and ensure the compound is fully dissolved in the media. The final DMSO concentration should typically be below 0.5%.
Direct reduction of assay reagent (e.g., MTT) by the compound.Perform a cell-free control by adding this compound to the assay medium with the reagent but without cells. If a color change occurs, the compound is interfering with the assay. Consider an alternative assay with a different detection principle (e.g., SRB or CellTiter-Glo).[6]
Rapid metabolism of the compound by cells.A study on the related compound 19,20-Epoxycytochalasin C showed that an oxidized metabolite was inactive.[7][8] Consider shorter incubation times or replenishing the compound during longer experiments.
Cell line resistance.Some cell lines may have intrinsic or acquired resistance mechanisms.[9] Consider using a different cell line or investigating potential resistance pathways.
Unexpectedly low cell viability at low concentrations Changes in cell morphology leading to cell detachment.As a cytoskeletal inhibitor, this compound can cause cell rounding and detachment.[7] Handle plates gently and consider using pre-coated plates to enhance cell adhesion. When washing, be gentle to avoid losing detached cells.
Off-target effects of the compound.The compound may have effects on cellular processes other than actin polymerization that contribute to cytotoxicity. It is advisable to confirm results with a secondary, mechanistically different viability assay.
High background in control wells Interference from phenol (B47542) red in the culture medium.Use phenol red-free medium during the assay incubation steps, especially for colorimetric assays.
Serum components in the medium interacting with the assay reagents.For assays like MTT, consider reducing the serum concentration or using serum-free medium during the final incubation with the reagent.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound and a related compound, 19,20-Epoxycytochalasin C, against various cell lines.

CompoundCell LineCancer TypeIC50 (µM)
This compound P-388Murine LeukemiaPotent Activity (IC50 not specified)
BT-549Human Breast Ductal Carcinoma7.84[4]
LLC-PK11Porcine Kidney Epithelial8.4[4]
19,20-Epoxycytochalasin C HL-60Human Promyelocytic Leukemia1.11
HT-29Human Colon Adenocarcinoma0.65
A549Human Lung Carcinoma>10
MCF-7Human Breast Adenocarcinoma>10
PC-3Human Prostate Adenocarcinoma>10
HCT-116Human Colon Carcinoma>10
SW-620Human Colon Adenocarcinoma>10

Note: IC50 values can vary based on experimental conditions such as cell density, incubation time, and the specific assay used.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[1] Mix gently on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance of the blank wells (medium only).

Visualizations

experimental_workflow General Experimental Workflow for Cell Viability Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells prepare_compound Prepare Serial Dilutions of This compound prepare_compound->treat_cells incubate_treatment Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_reagent Add Viability Reagent (e.g., MTT, MTS) incubate_treatment->add_reagent incubate_reagent Incubate for Reagent Conversion add_reagent->incubate_reagent solubilize Solubilize Formazan (for MTT) incubate_reagent->solubilize read_plate Read Plate (Absorbance/Fluorescence) solubilize->read_plate calculate_viability Calculate Percent Viability read_plate->calculate_viability

Caption: A typical workflow for assessing cell viability after treatment with this compound.

signaling_pathway Proposed Apoptotic Signaling Pathway compound This compound actin Actin Cytoskeleton Disruption compound->actin stress Cellular Stress actin->stress mitochondria Mitochondrial Pathway stress->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: The proposed signaling cascade initiated by this compound, leading to apoptosis.

troubleshooting_logic Troubleshooting Decision Tree for Unexpected Viability Results start Unexpected Viability Result? high_viability High Viability? start->high_viability Yes low_viability Low Viability? start->low_viability No check_precipitation Check for Compound Precipitation high_viability->check_precipitation Yes check_morphology Observe Cell Morphology & Adhesion low_viability->check_morphology Yes cell_free_control Run Cell-Free Assay Control check_precipitation->cell_free_control No Precipitation check_metabolism Consider Compound Metabolism cell_free_control->check_metabolism No Interference check_resistance Investigate Cell Line Resistance check_metabolism->check_resistance Considered gentle_handling Ensure Gentle Handling/Washing check_morphology->gentle_handling Detachment Observed secondary_assay Perform Secondary Viability Assay gentle_handling->secondary_assay Optimized

Caption: A logical flow to diagnose and resolve unexpected results in cell viability assays.

References

Improving reproducibility of 19,20-Epoxycytochalasin D studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of studies involving 19,20-Epoxycytochalasin D. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a fungal metabolite belonging to the cytochalasan family.[1] Its primary mechanism of action is the disruption of the actin cytoskeleton.[1] It binds to the barbed end of actin filaments, inhibiting the addition of new actin monomers and thereby disrupting cellular processes that rely on actin dynamics, such as cell division, motility, and maintenance of cell shape.[1] This disruption often leads to apoptosis (programmed cell death).[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in organic solvents like DMSO.[2] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. To avoid cytotoxicity from the solvent, the final concentration of DMSO in the cell culture medium should be kept low, typically at or below 0.1%.[3] Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] Aqueous solutions are not recommended for long-term storage and should be prepared fresh for each experiment.[4]

Q3: What are the key differences between this compound and its analogs, such as 19,20-Epoxycytochalasin C and Q?

A3: While sharing a common mechanism of actin disruption, subtle structural variations among 19,20-Epoxycytochalasin analogs can lead to differences in potency and cellular specificity.[1] For instance, 19,20-Epoxycytochalasin C has shown potent cytotoxicity against certain leukemia and colon cancer cell lines.[1] 19,20-epoxycytochalasin Q has been noted for its antifungal activity and its ability to induce the accumulation of reactive oxygen species.[5] It is crucial to be aware of the specific analog being used, as their biological activities can differ significantly.

Q4: Can this compound be metabolized by cells, and could this affect my results?

A4: Yes, cellular metabolism can impact the activity of cytochalasans. For the related compound 19,20-epoxycytochalasin C, oxidation of the hydroxyl group at the C7 position has been shown to lead to its inactivation.[6] This suggests that the metabolic state of the cells and the duration of the experiment could influence the observed effects of this compound.

Troubleshooting Guides

Cell Viability (MTT) Assay

Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?

A: Variability in IC50 values is a common issue and can stem from several factors:

  • Cell Density: The initial number of cells seeded can influence the drug's effect. Ensure consistent cell seeding density across all experiments.[7]

  • Assay Method: Different cytotoxicity assays measure different cellular endpoints (e.g., mitochondrial activity in MTT, membrane integrity in trypan blue). IC50 values can differ between assay types.[8]

  • Compound Stability: Ensure the compound is properly stored and that stock solutions are not subjected to multiple freeze-thaw cycles.

  • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider the potential impact of serum concentration in your media.[9][10]

  • DMSO Concentration: High concentrations of the DMSO vehicle can be toxic to cells. Maintain a consistent and low final DMSO concentration (≤0.1%) in all wells, including controls.[3]

Apoptosis Assays (Caspase Activity and Western Blot)

Q: I am not seeing a clear activation of caspases in my caspase activity assay after treatment with this compound. Why might this be?

A: Several factors can lead to ambiguous results in caspase activity assays:

  • Timing: Caspase activation is a transient event. The peak of activation can vary depending on the cell type and the concentration of the compound. It is important to perform a time-course experiment to determine the optimal time point for measuring caspase activity.

  • Substrate Specificity: The peptide substrates used in these assays are not always specific to a single caspase and can show cross-reactivity.[11][12]

  • Cell Line Variability: The expression and abundance of different caspases can vary between cell lines.

  • Confirmation with other methods: It is best practice to confirm caspase activation using a complementary method, such as Western blotting for cleaved caspases.

Q: My Western blot for apoptosis markers shows unexpected bands or no bands at all. How can I troubleshoot this?

A: Western blotting for apoptosis markers can be challenging. Here are some common issues and solutions:

  • Unexpected Bands: Lower molecular weight bands may indicate protein degradation; ensure fresh samples and the use of protease inhibitors.[2][13] Higher molecular weight bands could be due to post-translational modifications.[2] Non-specific bands can result from high antibody concentrations or poor quality antibodies.[2]

  • No Bands: This could be due to low protein expression, improper sample preparation, or issues with antibody binding. Ensure you are collecting samples at the correct time point post-treatment to observe changes in protein levels.

  • Weak Signal: Low protein concentration, poor antibody binding, or suboptimal exposure time can lead to a faint signal. Consider optimizing antibody concentrations and sample loading.

Cell Cycle Analysis

Q: My cell cycle histograms after this compound treatment are difficult to interpret, with broad peaks or a lot of debris.

A: To improve the quality of your cell cycle analysis data:

  • Remove Debris and Aggregates: Subcellular debris and cell clumps (doublets) can interfere with the analysis. Use doublet discrimination during flow cytometry acquisition and consider gating strategies to exclude debris.[14][15]

  • Proper Staining: Ensure cells are properly permeabilized to allow the DNA dye to enter.[16] Use RNase A to remove RNA, as some DNA dyes can also bind to RNA and cause artifacts.[17]

  • Fixation Method: Ethanol fixation is often preferred over aldehyde-based fixation for cell cycle analysis as it can improve dye binding to DNA.[17]

Actin Polymerization Assay

Q: I am having trouble with the reproducibility of my in vitro actin polymerization assay with this compound.

A: For consistent results in pyrene-based actin polymerization assays:

  • Actin Quality: Use freshly prepared, high-quality actin. Previously frozen or old actin can have altered polymerization kinetics.[18]

  • Reagent Purity: Ensure all buffers and reagents are free of contaminants that could affect polymerization.

  • Proper Controls: Always include a vehicle-only (DMSO) control to account for any effects of the solvent on actin polymerization.

  • Data Acquisition: Collect data until the fluorescence signal plateaus to ensure you are capturing the full polymerization curve.[18]

Data Presentation

Table 1: Cytotoxicity of this compound and Analogs in Various Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)Reference
MOLT-4Human LeukemiaThis compound10.0[19]
P-388Murine LeukemiaThis compoundPotent Activity[20]
HL-60Human Promyelocytic Leukemia19,20-Epoxycytochalasin C1.11[21]
HT-29Human Colon Adenocarcinoma19,20-Epoxycytochalasin C0.65[20]
A549Human Lung Carcinoma19,20-Epoxycytochalasin C>10[20]
MCF-7Human Breast Adenocarcinoma19,20-Epoxycytochalasin C>10[20]
PC-3Human Prostate Adenocarcinoma19,20-Epoxycytochalasin C>10[20]

Note: "Potent Activity" indicates that the source cited strong activity but did not provide a specific IC50 value.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Protocol)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO at a final concentration of ≤0.1%).[1]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[1]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Caspase-3/7 Activity Assay (Luminescent Protocol)
  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described for the viability assay.

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions.

  • Incubation: Mix the contents on a plate shaker and then incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and compare treated samples to the control.

Protocol 3: Western Blotting for Apoptosis-Related Proteins
  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2 family proteins) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Visualizations

G cluster_workflow Experimental Workflow for this compound Studies cluster_assays Perform Assays start Start prepare_compound Prepare this compound Stock Solution (in DMSO) start->prepare_compound cell_culture Seed and Culture Cells prepare_compound->cell_culture treatment Treat Cells with Compound (and Vehicle Control) cell_culture->treatment incubation Incubate for Desired Time Period treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assays (Caspase Activity, Western Blot) incubation->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle actin Actin Polymerization Assay incubation->actin data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis actin->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying the effects of this compound.

G cluster_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_mitochondrial Mitochondrial Pathway compound This compound actin Actin Cytoskeleton Disruption compound->actin stress Cellular Stress actin->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 parp_cleavage PARP Cleavage caspase37->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent IC50 Values start Inconsistent IC50 Values? check_cells Consistent Cell Seeding Density? start->check_cells check_dmso Consistent Final DMSO Concentration (<=0.1%)? check_cells->check_dmso Yes solution Address Inconsistency and Repeat Experiment check_cells->solution No check_compound Proper Compound Storage and Handling? check_dmso->check_compound Yes check_dmso->solution No check_assay Consistent Assay Protocol and Reagents? check_compound->check_assay Yes check_compound->solution No check_serum Considered Serum Protein Binding Effects? check_assay->check_serum Yes check_assay->solution No check_serum->solution Yes/No (Factor to consider)

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

References

Preventing degradation of 19,20-Epoxycytochalasin D in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 19,20-Epoxycytochalasin D in solution. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability and handling of this potent actin polymerization inhibitor.

Troubleshooting Guide

This guide addresses common issues related to the stability and handling of this compound solutions.

Problem Possible Cause Recommended Solution
Reduced or inconsistent biological activity in experiments. Degradation of this compound in the working solution due to improper storage or handling.Prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing small aliquots. Store all solutions at the recommended temperatures and protect them from light.
Oxidation of the C7 hydroxyl group, leading to a less active compound.When preparing aqueous solutions, use deoxygenated buffers. Consider adding a small amount of an antioxidant, but validate its compatibility with your experimental system.
Hydrolysis of the epoxy ring or other labile groups in aqueous solution, especially at non-neutral pH.Prepare working solutions in a buffer with a pH close to neutral (pH 7.2-7.4) immediately before use. Avoid prolonged storage in aqueous solutions.
Precipitation of the compound in aqueous solutions or cell culture media. Low aqueous solubility of this compound.Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous working solution is sufficient to maintain solubility but does not exceed levels toxic to the cells (typically ≤ 0.5%).[1] Prepare the working solution by adding the DMSO stock to the aqueous buffer with vigorous vortexing.
Variability in results between different batches of the compound. Differences in the purity or stability of the compound from different suppliers or lots.Qualify each new batch of this compound by performing a dose-response experiment to confirm its potency.
Unexpected cellular phenotypes observed. Off-target effects or cytotoxicity of the solvent at the concentration used.Always include a vehicle control (the same concentration of solvent, e.g., DMSO, used for the compound) in your experiments to distinguish between compound-specific effects and solvent effects.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store stock solutions of this compound?

A1: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality Dimethyl Sulfoxide (DMSO).[2] Aliquot the stock solution into small, single-use volumes in amber vials to minimize freeze-thaw cycles and protect from light. Store these aliquots at -20°C. Under these conditions, DMSO stock solutions of the closely related Cytochalasin D are stable for up to three months.[3]

Q2: How should I prepare my working solution for cell culture experiments?

A2: On the day of the experiment, thaw a single aliquot of the DMSO stock solution. Dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium. It is crucial to add the stock solution to the medium while vortexing to ensure rapid and complete dissolution and prevent precipitation. The final concentration of DMSO in the cell culture should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1]

Q3: How stable is this compound in aqueous solutions like PBS or cell culture media?

A3: While specific quantitative data on the half-life of this compound in aqueous solutions is limited, a photoactivatable derivative of the closely related Cytochalasin D was found to be stable in PBS containing 4% DMSO for at least 24 hours, with no detectable hydrolysis.[4] However, the epoxide ring and other functional groups in the molecule could be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Therefore, it is best practice to prepare aqueous working solutions fresh for each experiment and use them promptly.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure and data from related compounds, two likely degradation pathways are:

  • Oxidation: The hydroxyl group at the C7 position can be oxidized, which has been shown to significantly reduce the cytotoxic activity of the analogous 19,20-Epoxycytochalasin C.

  • Hydrolysis: The epoxide ring is susceptible to hydrolysis, which would alter the structure and likely the biological activity of the compound.

Q5: How can I check if my this compound solution has degraded?

A5: The most reliable method to assess the integrity of your compound is by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS). This technique can separate the parent compound from its degradation products and confirm their identities by their mass-to-charge ratio. A decrease in the peak area of the parent compound over time indicates degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventConcentrationStorage TemperatureMaximum Recommended Storage Duration
Stock SolutionAnhydrous DMSO1-10 mM-20°CUp to 3 months (based on Cytochalasin D data)[3]
Working SolutionAqueous Buffer (e.g., PBS)VariesRoom Temperature or 37°CPrepare fresh for each use
Working SolutionCell Culture MediumVaries37°CPrepare fresh for each use

Table 2: Cytotoxicity of this compound and a Related Compound

CompoundCell LineIC₅₀ (µM)
This compoundP-388 (Murine Leukemia)Potent (Specific value not provided)
19,20-Epoxycytochalasin CHT-29 (Human Colorectal Adenocarcinoma)0.65
Oxidized 19,20-Epoxycytochalasin CHT-29 (Human Colorectal Adenocarcinoma)>10

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a stock solution of 10 mM by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, for a compound with a molecular weight of 507.6 g/mol , dissolve 5.076 mg in 1 mL of DMSO.

    • Vortex the solution thoroughly to ensure the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C.

Protocol 2: Assessment of this compound Stability in Solution by HPLC-MS
  • Materials:

    • This compound DMSO stock solution (10 mM)

    • Desired aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium

    • Acetonitrile (B52724) (HPLC grade)

    • Formic acid (optional, for mobile phase)

    • HPLC vials

    • HPLC-MS system with a C18 column

  • Procedure:

    • Sample Preparation (Time Point 0):

      • Prepare a fresh working solution of this compound at the desired concentration (e.g., 10 µM) in the aqueous buffer or cell culture medium.

      • Immediately take a 100 µL aliquot of this solution and mix it with 100 µL of cold acetonitrile to precipitate any proteins and stop degradation.

      • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate.

      • Transfer the supernatant to an HPLC vial. This is your T=0 sample.

    • Incubation:

      • Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).

    • Time Point Sampling:

      • At various time points (e.g., 2, 4, 8, 24, 48 hours), take another 100 µL aliquot of the incubated solution and process it as described in step 1.

    • HPLC-MS Analysis:

      • Analyze the samples using a suitable HPLC-MS method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both may contain 0.1% formic acid) is a common starting point.

      • Monitor the peak area of the parent this compound molecule over time.

    • Data Analysis:

      • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

      • Plot the percentage remaining versus time to determine the stability profile and estimate the half-life of the compound under the tested conditions.

Mandatory Visualizations

cluster_degradation Proposed Degradation Pathways A This compound (Active) B Oxidation at C7-OH A->B Oxidizing agents D Hydrolysis of Epoxide A->D H₂O, non-neutral pH C Oxidized Product (Reduced Activity) B->C E Hydrolyzed Product (Activity Unknown) D->E

Proposed degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to Working Concentration in Aqueous Buffer prep_stock->prep_work t0 T=0 Sample: Quench with Acetonitrile & Analyze by HPLC-MS prep_work->t0 incubate Incubate at Desired Temperature (e.g., 37°C) prep_work->incubate analyze Compare Peak Areas to T=0 to Determine % Remaining t0->analyze tx Time-Point Samples (Tx): Quench & Analyze incubate->tx tx->analyze

Workflow for assessing the stability of this compound.

cluster_pathway Signaling Pathway of this compound compound This compound actin Actin Polymerization compound->actin Inhibition disruption Actin Cytoskeleton Disruption actin->disruption stress Cellular Stress disruption->stress apoptosis Apoptosis stress->apoptosis cell_cycle Cell Cycle Arrest stress->cell_cycle

Simplified signaling pathway of this compound.

References

Technical Support Center: 19,20-Epoxycytochalasin D Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for using 19,20-Epoxycytochalasin D in a research setting. This guide focuses on the critical aspect of vehicle control selection and provides troubleshooting advice and frequently asked questions to ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a bioactive fungal metabolite belonging to the cytochalasan family.[1] Its primary mode of action is the disruption of the actin cytoskeleton.[1][2] It binds to the barbed, fast-growing end of actin filaments, which prevents the addition of new actin monomers and leads to the depolymerization of these filaments.[1][2] This disruption of a critical cellular component triggers a cascade of events, including the induction of programmed cell death (apoptosis), making it a compound of interest for its potential anti-cancer properties.[2]

Q2: What is the most common vehicle for dissolving and delivering this compound in cell-based assays?

A2: The most common solvent and vehicle for this compound is dimethyl sulfoxide (B87167) (DMSO).[2][3][4] The compound is typically dissolved in 100% DMSO to create a high-concentration stock solution, which is then diluted to the final working concentration in the cell culture medium.[4]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts. For most cell lines, a final DMSO concentration of 0.1% is considered safe.[5][6] Some robust cell lines may tolerate up to 0.5% DMSO without significant cytotoxicity.[5] However, sensitive and primary cell cultures may be affected by concentrations below 0.1%.[5] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.[6][7]

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve the powdered this compound in 100% DMSO to a convenient high concentration (e.g., 10 mM).[4] Ensure the powder is completely dissolved. Store the stock solution at -20°C or -80°C for long-term stability.[8] When preparing working solutions, thaw the stock solution and dilute it into your cell culture medium to the desired final concentration, ensuring the final DMSO concentration remains within the non-toxic range for your cells.[3]

Troubleshooting Guide

Issue 1: My vehicle control (DMSO) is showing significant cytotoxicity or affecting cell morphology.

  • Cause: The final concentration of DMSO is too high for your specific cell line. Cell sensitivity to DMSO can vary greatly.[6][7]

  • Solution:

    • Reduce DMSO Concentration: Lower the final concentration of DMSO in your culture medium. Ideally, it should not exceed 0.1%.[3][6] You can achieve this by preparing a more concentrated stock solution of this compound, which will require a smaller volume to be added to the medium.

    • Run a DMSO Dose-Response Curve: Before your main experiment, test a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%) on your cells. Use assays such as MTT or cell counting to determine the highest concentration that does not impact cell viability or growth over your experimental timeframe.[7]

    • Increase Cell Seeding Density: In some cases, a higher cell density can mitigate the toxic effects of the vehicle.

Issue 2: I observe a precipitate in the cell culture medium after adding the this compound working solution.

  • Cause: The compound has low aqueous solubility and is precipitating out of the culture medium. This can happen if the final concentration of the compound is too high or if the dilution from the DMSO stock is not performed correctly.

  • Solution:

    • Check Solubility Limit: Ensure your final experimental concentration does not exceed the solubility limit of this compound in the aqueous medium.

    • Improve Dilution Technique: When diluting the DMSO stock, add it to the medium dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. Avoid adding the stock solution as a single large volume.

    • Use a Pre-warmed Medium: Adding the compound to a pre-warmed (37°C) medium can sometimes improve solubility.

Issue 3: The experimental results are inconsistent or not reproducible.

  • Cause: This can be due to several factors, including inconsistent vehicle control treatment, degradation of the compound, or variability in cell culture conditions.

  • Solution:

    • Consistent Vehicle Control: Always include a vehicle control group in every experiment that is treated with the exact same concentration of DMSO as your experimental groups.[2][3]

    • Proper Stock Solution Handling: Aliquot your this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Standardize Protocols: Ensure that cell seeding density, treatment duration, and all other experimental parameters are kept consistent across all experiments.

Quantitative Data Summary

Table 1: Solubility and Storage of this compound

SolventSolubilityRecommended Stock Solution Storage
DMSOSoluble[8]-80°C for 1 year[8]
MethanolSoluble[8]Not specified
EthanolSoluble[8]Not specified
DMFSoluble[8]Not specified

Table 2: Recommended Maximum Final DMSO Concentration in Cell Culture

Cell TypeRecommended Max. ConcentrationNotes
Most Cancer Cell Lines≤ 0.5%[5]Some lines tolerate up to 1%, but 0.5% is a safer general limit.[5]
Sensitive Cell Lines≤ 0.1%[5][6]Always recommended to perform a toxicity test for your specific line.
Primary Cells< 0.1%[5]These cells are generally more sensitive to DMSO toxicity.

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (e.g., 10 mM):

    • Weigh out the required amount of this compound powder (Molecular Weight: 523.63 g/mol ).

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock, dissolve 5.24 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[8]

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution in a pre-warmed, complete cell culture medium to the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

    • Ensure the final DMSO concentration is below the toxic level for your cells (e.g., for a 1:1000 dilution, the final DMSO concentration will be 0.1%).

    • Mix thoroughly by gentle inversion or pipetting before adding to the cells.

Protocol 2: Cell Viability / Cytotoxicity (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of their viability.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified CO₂ incubator at 37°C.[2]

  • Compound Treatment: Remove the old medium and treat the cells with varying concentrations of this compound.[2] Include a "vehicle control" group treated with the same final concentration of DMSO as the highest concentration experimental group, and an "untreated control" group with fresh medium only.[3]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

G ECD This compound Actin Actin Filament (Barbed End) ECD->Actin Binds to Depolymerization Actin Depolymerization & Cytoskeleton Disruption Actin->Depolymerization Inhibits Polymerization Stress Cellular Stress Signal Depolymerization->Stress Mito Mitochondria Stress->Mito Initiates Intrinsic Pathway CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptosis signaling pathway induced by this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM Stock in 100% DMSO Working Dilute Stock to Working Conc. in Pre-warmed Medium Stock->Working Treat Treat Cells with Compound & Controls Working->Treat Seed Seed Cells in 96-Well Plate Adhere Allow Cells to Adhere Overnight Seed->Adhere Adhere->Treat Incubate Incubate for 24-72 hours Treat->Incubate Assay Perform Endpoint Assay (e.g., MTT) Incubate->Assay Read Read Plate on Spectrophotometer Assay->Read Analyze Analyze Data & Calculate IC50 Read->Analyze

Caption: General experimental workflow for assessing compound effects.

G Start Problem: Vehicle control (DMSO) shows toxicity Q1 Is final DMSO concentration >0.1%? Start->Q1 A1_Yes Solution: Lower final DMSO conc. by making a more concentrated stock Q1->A1_Yes Yes Q2 Is cell line known to be highly sensitive? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Solution: Perform DMSO toxicity dose-response to find No-Effect Concentration Q2->A2_Yes Yes A2_No Action: Re-check calculations and dilution procedures Q2->A2_No No / Unsure A2_Yes->End A2_No->End If issue persists after check

References

Validation & Comparative

A Comparative Analysis of 19,20-Epoxycytochalasin D and Other Cytochalasans in Cellular Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative activities of 19,20-Epoxycytochalasin D and other members of the cytochalasan family, supported by experimental data and detailed protocols.

Cytochalasans are a class of fungal metabolites well-documented for their profound effects on the actin cytoskeleton, a critical component in maintaining cell structure, motility, and division. This guide provides a comparative analysis of the biological activities of this compound against other notable cytochalasans, presenting quantitative data, detailed experimental methodologies, and visual representations of key cellular pathways.

Quantitative Comparison of Biological Activities

The efficacy of this compound and its analogs varies across different biological assays. The following tables summarize the available quantitative data, primarily focusing on cytotoxic and antiplasmodial activities, as well as their relative potency in inhibiting actin polymerization.

Cytotoxicity Against Human Cancer Cell Lines (IC₅₀ in µM)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration of each cytochalasan required to inhibit the growth of various cancer cell lines by 50%.

Cell LineCancer TypeThis compound19,20-Epoxycytochalasin CCytochalasin DCytochalasin BReference
MOLT-4Human Leukemia10.0[1]6.025.0-[1]
P-388Murine Leukemia0.16[1]---[1]
HL-60Human Promyelocytic Leukemia-1.11[2][3]--[2][3]
HT-29Human Colon Adenocarcinoma-0.65[2]--[2]
A549Human Lung Carcinoma->10[2]--[2]
MCF-7Human Breast Adenocarcinoma->10[2]--[2]
PC-3Human Prostate Adenocarcinoma->10[2]--[2]

Note: "-" indicates that data was not reported in the reviewed literature.

Antiplasmodial Activity (IC₅₀)

Cytochalasans have shown promise as antimalarial agents. The table below details the IC₅₀ values of this compound against different strains of Plasmodium falciparum, the parasite responsible for malaria.

P. falciparum StrainThis compound (nM)Cytochalasin D (nM)Reference
3D7 (Chloroquine-sensitive)9.77[4]10.58[1][1][4]
D6 (Chloroquine-sensitive)~0.8[4]-[4]
W2 (Chloroquine-resistant)~0.8[4]-[4]
Relative Potency in Actin Polymerization Inhibition

Direct IC₅₀ values for actin polymerization inhibition are not always available. However, comparative studies have established a relative potency hierarchy among different cytochalasans.

Relative PotencyReference
Cytochalasin D > Cytochalasin E ≈ Cytochalasin B > Dihydrocytochalasin B

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following section provides protocols for key assays used to evaluate the biological activities of cytochalasans.

Cell Viability and Cytotoxicity Assays

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the cytochalasan and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is determined by plotting cell viability against compound concentration.

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 515 nm.

Actin Polymerization Assay (Pyrene-Based Fluorescence Assay)

This assay monitors the change in fluorescence of pyrene-labeled actin monomers as they incorporate into a growing actin filament. The fluorescence of pyrene-actin increases significantly upon polymerization.

  • Preparation of Pyrene-Labeled Actin: Actin is purified from rabbit skeletal muscle and labeled with N-(1-pyrene)iodoacetamide.

  • Assay Mixture: Prepare a reaction mixture containing G-actin (typically 5-10% pyrene-labeled) in a low ionic strength buffer (G-buffer).

  • Initiation of Polymerization: Induce polymerization by adding a high ionic strength buffer (F-buffer) containing ATP and MgCl₂.

  • Compound Addition: The cytochalasan being tested is added to the reaction mixture before or at the time of polymerization initiation.

  • Fluorescence Measurement: Monitor the increase in pyrene (B120774) fluorescence over time using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 407 nm, respectively. The rate of polymerization is determined from the slope of the fluorescence curve.

In Vitro Antiplasmodial Assay (SYBR Green I-Based)

This fluorescence-based assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA.

  • Parasite Culture: Culture P. falciparum in human erythrocytes in a complete medium.

  • Compound Treatment: Add serial dilutions of the cytochalasan to the parasite culture in a 96-well plate and incubate for 72 hours.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye in a lysis buffer containing saponin (B1150181) and Triton X-100.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. The IC₅₀ value is calculated from the dose-response curve.

Phytotoxicity Assay (Seed Germination and Root Elongation)

This assay evaluates the effect of a compound on plant growth.

  • Test Species: Select sensitive plant species (e.g., lettuce - Lactuca sativa).

  • Exposure: Place seeds on a filter paper moistened with different concentrations of the cytochalasan solution in a petri dish.

  • Incubation: Incubate the petri dishes in a controlled environment (temperature and light) for a defined period (e.g., 3-5 days).

  • Assessment: Measure the percentage of seed germination and the length of the radicle (embryonic root).

  • Analysis: Compare the results to a control group treated with solvent only to determine the inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the mechanism of action of cytochalasans and a general experimental workflow.

G Mechanism of Action of Cytochalasans on Actin Polymerization cluster_actin Actin Dynamics cluster_cytochalasan Cytochalasan Intervention cluster_cellular_effects Cellular Consequences G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization Barbed End Capping Barbed End Capping F-actin->Barbed End Capping Cytochalasans Cytochalasans Cytochalasans->F-actin Binds to Barbed (+) End of Filaments Inhibition of Monomer Addition Inhibition of Monomer Addition Barbed End Capping->Inhibition of Monomer Addition Inhibition of Monomer Addition->G-actin Prevents addition to F-actin Disruption of Cytoskeleton Disruption of Cytoskeleton Inhibition of Monomer Addition->Disruption of Cytoskeleton Inhibition of Cell Motility Inhibition of Cell Motility Disruption of Cytoskeleton->Inhibition of Cell Motility Cell Cycle Arrest Cell Cycle Arrest Disruption of Cytoskeleton->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of Cytochalasan Action on Actin Dynamics.

G General Experimental Workflow for Biological Activity Screening Start Start Compound Preparation Compound Preparation Start->Compound Preparation Cell Culture / Organism Maintenance Cell Culture / Organism Maintenance Start->Cell Culture / Organism Maintenance Assay Setup Assay Setup Compound Preparation->Assay Setup Cell Culture / Organism Maintenance->Assay Setup Compound Treatment Compound Treatment Assay Setup->Compound Treatment Incubation Incubation Compound Treatment->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Data Acquisition->Data Analysis (IC50 Calculation) End End Data Analysis (IC50 Calculation)->End

Caption: General Workflow for In Vitro Bioactivity Screening.

References

Unveiling the Differential Effects of 19,20-Epoxycytochalasin D: A Cross-Validation Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic effects of the fungal metabolite 19,20-Epoxycytochalasin D across various cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer a cross-validation of the compound's performance, details the methodologies for key experiments, and visualizes the underlying molecular pathways.

Executive Summary

This compound, a member of the cytochalasan family of mycotoxins, is a potent disruptor of the actin cytoskeleton.[1] This primary mechanism of action triggers a cascade of downstream signaling events, leading to cell cycle arrest and apoptosis, making it a compound of interest for cancer research.[1] This guide presents a compilation of its cytotoxic activity against a panel of cell lines, outlines detailed protocols for assessing its effects, and provides a visual representation of its proposed signaling pathway and a typical experimental workflow.

Comparative Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated in several studies across a range of cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. It is important to note that these values are compiled from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Cell LineCell TypeIC50 (µM)
P-388Murine Leukemia0.16[2][3]
MOLT-4Human Leukemia10.0[4]
BT-549Human Breast Ductal Carcinoma7.84[2]
LLC-PK11Porcine Kidney Epithelial8.4[2]
HL-60Human Promyelocytic Leukemia>10[1]
A549Human Lung Carcinoma>10[1]
SMMC-7721Human Hepatocellular Carcinoma>10[1]
MCF-7Human Breast Adenocarcinoma>10[1]
SW480Human Colon Adenocarcinoma>10[1]
SK-MELHuman Skin MelanomaNo cytotoxicity up to 10 µM[2]
KBHuman Oral Epidermoid CarcinomaNo cytotoxicity up to 10 µM[2]
SK-OV-3Human Ovarian CancerNo cytotoxicity up to 10 µM[2]
VeroMonkey Kidney EpithelialNon-cytotoxic[4]

Proposed Signaling Pathway

This compound's primary target is the actin cytoskeleton.[1] Its binding to the barbed end of actin filaments inhibits polymerization, leading to cytoskeletal disruption.[1] This event is believed to trigger downstream signaling cascades involving Rho family GTPases (such as RhoA, Rac1, and Cdc42) and the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38).[5][6][7] The activation of these stress-responsive pathways can ultimately initiate both intrinsic and extrinsic apoptotic pathways, characterized by the activation of initiator and executioner caspases, leading to programmed cell death.[8] Furthermore, this disruption can induce cell cycle arrest.[1]

G A This compound B Actin Filament Polymerization A->B inhibits C Actin Cytoskeleton Disruption B->C D Rho Family GTPases (RhoA, Rac1, Cdc42) C->D E MAPK Signaling Cascade (ERK, JNK, p38) D->E F Cell Cycle Arrest E->F G Apoptosis (Caspase Activation) E->G

Proposed signaling pathway of this compound.

Experimental Workflow

A typical workflow for investigating the cellular effects of this compound involves a series of in vitro assays to determine its impact on cell viability, apoptosis, and cell cycle progression.

G A Cell Line Selection & Culture B Treatment with This compound (Dose-Response & Time-Course) A->B C Cytotoxicity Assay (e.g., MTT, SRB) B->C D Apoptosis Assay (e.g., Annexin V/PI Staining) B->D E Cell Cycle Analysis (e.g., Propidium (B1200493) Iodide Staining) B->E F Data Analysis & IC50 Determination C->F D->F E->F

General experimental workflow for assessing cellular effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Treatment
  • Cell Lines: Human and other mammalian cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9]

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to final concentrations in the culture medium. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Expose cells to a range of concentrations of the test compound for a specified period.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Absorbance Measurement: After washing and solubilizing the bound dye, measure the absorbance.[9]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA, allowing for the analysis of cell distribution in the different phases of the cell cycle by flow cytometry.

  • Cell Treatment: Culture and treat cells with this compound.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.[10]

References

Unveiling the Anti-Cancer Potential of 19,20-Epoxycytochalasin D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-cancer effects of 19,20-Epoxycytochalasin D, a promising fungal metabolite. Through a detailed comparison with other actin-targeting agents, supported by experimental data, this document serves as a resource for validating its therapeutic potential and guiding future research.

Comparative Cytotoxicity Analysis

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. To objectively assess its potency, this section compares its half-maximal inhibitory concentration (IC50) values with those of other cytochalasans and alternative actin-targeting compounds. The data presented is a synthesis of findings from multiple preclinical studies.

CompoundCell LineCancer TypeIC50 (µM)
This compound P-388Murine LeukemiaPotent Activity Reported
MOLT-4Human Leukemia10.0
BT-549Human Breast Cancer7.84
19,20-Epoxycytochalasin C HL-60Human Promyelocytic Leukemia1.11
HT-29Human Colon Adenocarcinoma0.65
A549Human Lung Carcinoma>10
MCF-7Human Breast Adenocarcinoma>10
PC-3Human Prostate Adenocarcinoma>10
Cytochalasin D MOLT-4Human Leukemia25.0
Jasplakinolide (B32604) PC-3Human Prostate Carcinoma0.065
LNCaPHuman Prostate Carcinoma0.041
TSU-Pr1Human Prostate Carcinoma0.170
Latrunculin A MKN45Human Gastric Cancer1.14 (24h) / 0.76 (72h)
NUGC-4Human Gastric Cancer1.04 (24h) / 0.33 (72h)
A549Human Lung Cancer0.142
H522-T1Human Lung Cancer0.142
HT-29Human Colon Cancer0.142
U-937Human Histiocytic Lymphoma0.166
MDA-MB-435Human Melanoma0.095

Note: IC50 values can vary based on experimental conditions, including cell density and incubation time. Direct comparison between studies should be made with caution.

Mechanism of Action: Disrupting the Cellular Framework

Like other members of the cytochalasan family, this compound exerts its anti-cancer effects primarily by disrupting the actin cytoskeleton.[1] This intricate network of protein filaments is crucial for maintaining cell shape, motility, and division. By binding to the barbed end of actin filaments, this compound inhibits the addition of new actin monomers, leading to the breakdown of the cytoskeletal structure.[1] This disruption triggers a cascade of cellular events, culminating in programmed cell death, or apoptosis.

The induction of apoptosis by this compound is primarily mediated through the intrinsic, or mitochondrial, pathway. This process involves the following key steps:

  • Upregulation of Pro-Apoptotic Proteins: Disruption of the actin cytoskeleton leads to an increase in the Bax/Bcl-2 ratio, tipping the cellular balance towards apoptosis.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 ratio results in the formation of pores in the mitochondrial membrane.

  • Cytochrome c Release: Cytochrome c, a critical component of the electron transport chain, is released from the mitochondria into the cytoplasm.

  • Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.

  • Execution of Apoptosis: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. These executioner caspases dismantle the cell by cleaving a variety of cellular proteins, leading to the characteristic morphological changes of apoptosis.

G 19_20_Epoxycytochalasin_D This compound Actin Actin Cytoskeleton Disruption 19_20_Epoxycytochalasin_D->Actin Bax_Bcl2 Increased Bax/Bcl-2 Ratio Actin->Bax_Bcl2 Mito Mitochondrial Pathway Bax_Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

To ensure the reproducibility of the findings presented, this section details the methodologies for key in vitro assays used to evaluate the anti-cancer effects of this compound.

Cell Viability and Cytotoxicity Assays

1. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

2. Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, gently add cold trichloroacetic acid (TCA) to each well and incubate to fix the cells.

  • Staining: Remove the TCA, wash the plates with water, and air dry. Add SRB solution to each well and incubate.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add a basic solution, such as 10 mM Tris base, to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate cell viability as in the MTT assay.

Apoptosis and Cell Cycle Analysis

1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the desired concentration of this compound. Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

2. Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA intercalating agent (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

G cluster_0 In Vitro Assays Start Cancer Cell Culture Treatment Treat with This compound Start->Treatment Viability Cell Viability Assays (MTT, SRB) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis Treatment->CellCycle Data Data Analysis (IC50, Apoptosis Rate, Cell Cycle Distribution) Viability->Data Apoptosis->Data CellCycle->Data

General experimental workflow for in vitro anti-cancer evaluation.

Concluding Remarks

This compound demonstrates potent anti-cancer activity across various cell lines, primarily by disrupting the actin cytoskeleton and inducing apoptosis. Its efficacy is comparable to, and in some cases exceeds, that of other cytochalasan analogs. When compared to other classes of actin-targeting agents, such as jasplakinolide and latrunculin A, this compound shows a distinct cytotoxic profile, highlighting the potential for this class of compounds in cancer therapy.

The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on direct comparative analyses with a broader range of anti-cancer agents and in vivo models to fully elucidate its clinical promise.

References

Comparative Cytotoxicity of Epoxycytochalasans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the cytotoxic properties of two prominent epoxycytochalasans, 19,20-epoxycytochalasin C and 19,20-epoxycytochalasin D. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products. The information presented herein is based on a synthesis of available experimental data.

Epoxycytochalasans are a class of fungal metabolites known for their potent biological activities, including anti-cancer properties. Their primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component in cell structure, motility, and division. This disruption triggers a cascade of cellular events culminating in programmed cell death, or apoptosis, making them promising candidates for further investigation in oncology.

Quantitative Comparison of Cytotoxicity

The cytotoxic effects of 19,20-epoxycytochalasin C and this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. It is important to note that direct comparative studies are limited, and variations in experimental conditions across different studies can influence absolute IC50 values.

Cell LineCancer Type19,20-epoxycytochalasin C (IC50 in µM)This compound (IC50 in µM)
MOLT-4Human Leukemia8.0[1]10.0[1]
P-388Murine LeukemiaNot ReportedPotent Activity (IC50 not specified)[1][2]
HL-60Human Promyelocytic Leukemia1.11[2][3]Not Reported
HT-29Human Colon Adenocarcinoma0.65[2]Not Reported
A549Human Lung Carcinoma>10[2]Not Reported
MCF-7Human Breast Adenocarcinoma>10[2]Not Reported
PC-3Human Prostate Adenocarcinoma>10[2]Not Reported
BT-549Breast Ductal CarcinomaNot ReportedModerate Activity
LLC-PK1Kidney EpithelialNot ReportedModerate Activity

Observations:

  • 19,20-epoxycytochalasin C demonstrates potent cytotoxicity against leukemia (HL-60) and colon cancer (HT-29) cell lines, with IC50 values in the sub-micromolar to low micromolar range.[2][3]

  • This compound shows considerable cytotoxic potential against the human leukemia cancer cell line MOLT-4 and potent activity against the P-388 murine leukemia cell line.[1]

  • Both compounds exhibit some level of selective cytotoxicity, with varying efficacy across different cancer types.

  • Subtle structural differences between these two analogs likely contribute to the observed variations in their cytotoxic potency and specificity.

Mechanism of Action: Induction of Apoptosis

The primary cytotoxic mechanism of epoxycytochalasans is the induction of apoptosis through the disruption of the actin cytoskeleton.[4] This process generally follows the intrinsic or mitochondrial pathway of apoptosis.

The proposed signaling cascade is as follows:

  • Actin Cytoskeleton Disruption: Epoxycytochalasans bind to actin filaments, inhibiting their polymerization and leading to cytoskeletal collapse.

  • Mitochondrial Stress: The disruption of the cytoskeleton is perceived as a cellular stress signal, leading to the activation of the mitochondrial apoptosis pathway. This involves a shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Caspase Activation: An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.[4]

  • Execution of Apoptosis: Activated effector caspases orchestrate the dismantling of the cell by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

// Nodes Epoxycytochalasan [label="Epoxycytochalasan", fillcolor="#FBBC05", fontcolor="#202124"]; Actin [label="Actin Cytoskeleton\nDisruption", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondrial_Stress [label="Mitochondrial Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; Bax_Bcl2 [label="Increased Bax/Bcl-2 Ratio", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c Release", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Cytochrome c)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3_7 [label="Caspase-3/7 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Epoxycytochalasan -> Actin [color="#4285F4"]; Actin -> Mitochondrial_Stress [color="#4285F4"]; Mitochondrial_Stress -> Bax_Bcl2 [color="#4285F4"]; Bax_Bcl2 -> Cytochrome_c [color="#4285F4"]; Cytochrome_c -> Apoptosome [color="#4285F4"]; Apoptosome -> Caspase9 [color="#4285F4"]; Caspase9 -> Caspase3_7 [color="#4285F4"]; Caspase3_7 -> Apoptosis [color="#4285F4"]; } . Caption: Apoptotic signaling pathway induced by epoxycytochalasans.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments used to assess the cytotoxicity of epoxycytochalasans are provided below.

Cell Viability / Cytotoxicity Assay (MTT Protocol)

This assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • 96-well cell culture plates

  • Appropriate cell line and complete culture medium

  • Epoxycytochalasan compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the epoxycytochalasan compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the metabolically active cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control after subtracting the background absorbance from the vehicle control. The IC50 value can be determined by plotting cell viability against the compound concentration.

Caspase-3/7 Activity Assay (Fluorometric Protocol)

This assay quantifies the activity of key executioner caspases involved in apoptosis.

Materials:

  • White-walled 96-well plates

  • Appropriate cell line and complete culture medium

  • Epoxycytochalasan compound

  • Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Cell lysis buffer

  • Fluorometric plate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the epoxycytochalasan compound in a white-walled 96-well plate as described in the MTT assay protocol. Include positive (e.g., staurosporine-treated) and negative controls.

  • Cell Lysis: After the treatment period, lyse the cells by adding an appropriate cell lysis buffer to each well. Incubate as recommended by the buffer manufacturer (typically 10-15 minutes at room temperature).

  • Substrate Addition: Prepare the caspase-3/7 substrate solution according to the manufacturer's instructions. Add the substrate solution to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Reading: Measure the fluorescence using a fluorometric plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis: The fluorescence intensity is directly proportional to the caspase-3/7 activity. Compare the fluorescence of treated samples to the untreated control to determine the fold-increase in caspase activity.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Seeding [label="Cell Seeding\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_Treatment [label="Compound Treatment\n(Epoxycytochalasan)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation\n(24-72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="Perform Assay", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTT_Assay [label="MTT Assay\n(Viability)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase_Assay [label="Caspase Assay\n(Apoptosis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Acquisition [label="Data Acquisition\n(Plate Reader)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(IC50, Fold Change)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Seeding [color="#5F6368"]; Cell_Seeding -> Compound_Treatment [color="#5F6368"]; Compound_Treatment -> Incubation [color="#5F6368"]; Incubation -> Assay [color="#5F6368"]; Assay -> MTT_Assay [label=" e.g.", color="#5F6368"]; Assay -> Caspase_Assay [label=" e.g.", color="#5F6368"]; MTT_Assay -> Data_Acquisition [color="#5F6368"]; Caspase_Assay -> Data_Acquisition [color="#5F6368"]; Data_Acquisition -> Data_Analysis [color="#5F6368"]; Data_Analysis -> End [color="#5F6368"]; } . Caption: General experimental workflow for assessing cytotoxicity.

References

Confirming the Molecular Target of 19,20-Epoxycytochalasin D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 19,20-Epoxycytochalasin D and its alternatives, focusing on the experimental data that confirms its molecular target. We present a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to aid in your research and development efforts.

Introduction to this compound

This compound is a fungal metabolite belonging to the cytochalasan class of natural products.[1] These compounds are known for their wide range of biological activities, including cytotoxic, antiplasmodial, and phytotoxic effects.[1][2] The primary molecular target of the cytochalasan family is the actin cytoskeleton, a crucial component in eukaryotic cells responsible for maintaining cell shape, motility, and division.[1][3] By disrupting the normal dynamics of actin filaments, this compound and its analogs trigger a cascade of cellular events that can lead to cell cycle arrest and apoptosis.[1][4]

Comparison of Biological Activities

While the direct inhibition of actin polymerization by this compound has not been extensively quantified in publicly available literature, its biological activity can be inferred from its cytotoxic effects on various cell lines. A comparison with its close analog, 19,20-Epoxycytochalasin C, provides valuable insights into the potency of this class of compounds.

Cytotoxic Activity of this compound and C
Cell LineCancer TypeThis compound (IC₅₀ in µM)19,20-Epoxycytochalasin C (IC₅₀ in µM)
HL-60Human Promyelocytic Leukemia>10[5]1.11[5]
A549Human Lung Carcinoma>10[5]>10[2]
SMMC-7721Human Hepatocellular Carcinoma>10[5]Not Reported
MCF-7Human Breast Adenocarcinoma>10[5]>10[2]
SW480Human Colon Adenocarcinoma>10[5]Not Reported
HT-29Human Colon AdenocarcinomaNot Reported0.65[2]
PC-3Human Prostate AdenocarcinomaNot Reported>10[2]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data suggests that while this compound shows weak to moderate cytotoxicity against the tested cell lines, its analog, 19,20-Epoxycytochalasin C, exhibits more potent activity against specific cancer cell lines like HL-60 and HT-29.[2][5]

Antiplasmodial and Antifungal Activity

This compound has demonstrated potent in vitro activity against the malaria parasite, Plasmodium falciparum, with an IC₅₀ value of 9.77 nM against the 3D7 strain.[6] Additionally, a related compound, 19,20-epoxycytochalasin Q, has been shown to have antifungal activity and targets the actin filament in yeast.[7]

A Potential Secondary Target: CDK2

Interestingly, a study on 19,20-epoxycytochalasin C revealed that it is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with an IC₅₀ of approximately 0.9 µM.[1] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest.[1] This finding suggests that while the primary target of this class of compounds is actin, they may also possess other molecular targets that contribute to their overall biological activity.

Experimental Protocols

Confirming the molecular target of a compound like this compound involves a series of well-established experimental protocols. Below are methodologies for key experiments.

In Vitro Actin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of actin monomers (G-actin) into filaments (F-actin).

Principle: The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin. This change in fluorescence is used to monitor the rate of actin polymerization.

Materials:

  • Pyrene-labeled rabbit muscle actin

  • Unlabeled rabbit muscle actin

  • General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT

  • Polymerization Induction Buffer (10X): 500 mM KCl, 20 mM MgCl₂, 10 mM ATP

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Procedure:

  • Actin Preparation: Prepare a working solution of G-actin in G-buffer containing a 5-10% ratio of pyrene-labeled to unlabeled actin. The final actin concentration for the assay is typically between 2-4 µM.

  • Compound Incubation: In a 96-well plate, add the desired concentrations of this compound or a vehicle control (DMSO) to the G-actin solution. Incubate for a short period at room temperature.

  • Initiation of Polymerization: Add the 10X Polymerization Induction Buffer to each well to initiate actin polymerization.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 30-60 minutes using a fluorescence plate reader.

  • Data Analysis: Plot fluorescence intensity against time. The rate of polymerization is determined from the slope of the curve during the elongation phase. The IC₅₀ value is the concentration of the inhibitor that reduces the polymerization rate by 50% compared to the control.

Cytotoxicity Assay (SRB Assay)

This assay is used to determine the cytotoxic effects of a compound on cultured cells.

Principle: The sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein.

Materials:

  • Human cancer cell lines

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS

  • This compound

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 hours).

  • Cell Fixation: Gently add cold TCA to each well to fix the cells.

  • Staining: Remove the TCA and wash the plates with water. Add the SRB solution to each well and incubate.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The percentage of cell survival is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Visualizing the Molecular Mechanism and Experimental Workflow

To better understand the processes involved in confirming the molecular target of this compound, the following diagrams illustrate its mechanism of action, a general experimental workflow for target identification, and the downstream signaling pathways affected.

cluster_0 Mechanism of Action on Actin Polymerization G_actin G-actin (Monomers) F_actin_barbed F-actin (Filament) Barbed End G_actin->F_actin_barbed Polymerization F_actin_barbed->G_actin Depolymerization F_actin_pointed Pointed End Cytochalasin This compound Cytochalasin->F_actin_barbed Binds and Caps

Mechanism of action of this compound on actin polymerization.

cluster_1 General Workflow for Molecular Target Identification Start Bioactive Small Molecule (e.g., this compound) Hypothesis Hypothesize Target Class (e.g., Cytoskeletal Proteins) Start->Hypothesis Assays In Vitro Biochemical Assays (e.g., Actin Polymerization Assay) Hypothesis->Assays Cell_Assays Cell-Based Assays (e.g., Cytotoxicity, Microscopy) Hypothesis->Cell_Assays Target_Validation Target Validation (e.g., Knockdown, Overexpression) Assays->Target_Validation Cell_Assays->Target_Validation End Confirmed Molecular Target Target_Validation->End

A general experimental workflow for identifying the molecular target of a small molecule.

cluster_2 Downstream Signaling of Actin Disruption Cytochalasin This compound Actin Actin Cytoskeleton Disruption Cytochalasin->Actin CDK2 CDK2 Inhibition (Potential Secondary Target) Cytochalasin->CDK2 p53 p53 Activation Actin->p53 Cell_Cycle Cell Cycle Arrest (G1/S Phase) p53->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis CDK2->Cell_Cycle

Downstream signaling pathways affected by actin cytoskeleton disruption.

Conclusion

The primary molecular target of this compound, like other members of the cytochalasan family, is the actin cytoskeleton.[1] Its mechanism of action involves binding to the barbed end of actin filaments, which inhibits actin polymerization and leads to the disruption of cellular processes that are dependent on a dynamic actin network.[1] This disruption ultimately triggers downstream signaling pathways, including the activation of p53, leading to cell cycle arrest and apoptosis.[8] While direct quantitative data on the actin-binding affinity of this compound is limited, its biological effects are evident from cytotoxicity and antiplasmodial assays.[5] Furthermore, the discovery of CDK2 inhibition by the closely related 19,20-epoxycytochalasin C suggests the possibility of secondary targets for this class of compounds, warranting further investigation.[1] The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers working to further elucidate the mechanism of action and therapeutic potential of this compound.

References

A Comparative Analysis of 19,20-Epoxycytochalasin C and D: Potency, Mechanism, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of natural product research, cytochalasans represent a prominent class of fungal metabolites revered for their potent biological activities. Among these, 19,20-Epoxycytochalasin C and 19,20-Epoxycytochalasin D have garnered significant interest for their cytotoxic and antiplasmodial properties. This guide provides a side-by-side comparison of these two closely related compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

At a Glance: Key Biological Activities

Both 19,20-Epoxycytochalasin C and D are recognized for their ability to disrupt the actin cytoskeleton, a fundamental component of eukaryotic cells responsible for maintaining cell shape, motility, and division.[1] This shared mechanism underpins their observed biological effects, which range from cytotoxicity against cancer cell lines to antiplasmodial activity.[1][2] While both compounds interfere with actin polymerization, nuances in their chemical structures can lead to differential potencies and potentially distinct downstream cellular consequences.

Quantitative Comparison of Cytotoxicity

The cytotoxic profiles of 19,20-Epoxycytochalasin C and D have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which measure a compound's potency, are summarized below. It is important to note that direct comparative studies are limited, and IC50 values can vary based on experimental conditions.

Cell LineCancer Type19,20-Epoxycytochalasin C (IC50 in µM)This compound (IC50 in µM)
HT-29Human Colon Adenocarcinoma0.65[2][3]Not Reported
HL-60Human Promyelocytic Leukemia1.11[2]Not Reported
SK-MELHuman Skin Melanoma8.02[4]Not Reported
BT-549Human Breast Ductal CarcinomaNot Reported7.84[5]
LLC-PK11Pig Kidney Epithelial CellsNot Reported8.4[5]
A549Human Lung Carcinoma>10[2]Not Reported
MCF-7Human Breast Adenocarcinoma>10[2]Not Reported
PC-3Human Prostate Adenocarcinoma>10[2]Not Reported
P-388Murine LeukemiaNot ReportedPotent Activity (IC50 not specified)[2]

Note: "Not Reported" indicates that data for the specific compound against that cell line was not found in the reviewed literature.

The available data suggests that 19,20-Epoxycytochalasin C exhibits particularly potent activity against the HT-29 and HL-60 cell lines.[2]

Mechanism of Action: A Tale of Two Cytochalasans

The primary molecular target for both 19,20-Epoxycytochalasin C and D is the actin cytoskeleton.[1] They bind to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[1] This disruption of actin dynamics has profound effects on cellular processes and triggers downstream signaling cascades that can lead to cell cycle arrest and apoptosis.[1][3]

19,20-Epoxycytochalasin C: Research has delved deeper into the molecular consequences of its action. Studies have shown that it can induce a dose-dependent S phase cell cycle arrest in HT-29 colon cancer cells.[6] This cell cycle arrest is linked to the induction of apoptosis, mediated by caspase-3/7 activation.[6] Furthermore, in silico and in vitro studies suggest that Cyclin-Dependent Kinase 2 (CDK2) could be a possible target of 19,20-Epoxycytochalasin C, providing a more detailed understanding of its mechanism.[3][6] The hydroxyl group at the C7 position appears to be crucial for its biological activity.[3]

This compound: While the foundational mechanism of actin disruption is shared, the specific downstream signaling pathways for this compound are less elucidated in the available literature. It is known to be a bioactive fungal metabolite with demonstrated cytotoxic, antiplasmodial, and phytotoxic activities.[1] Its potent antiplasmodial activity against Plasmodium falciparum makes it a compound of interest in infectious disease research.[1]

G General Mechanism of Action of 19,20-Epoxycytochalasins A 19,20-Epoxycytochalasin C / D B Binds to barbed (+) end of F-actin A->B C Inhibition of Actin Polymerization and Elongation B->C D Disruption of Actin Cytoskeleton C->D E Cell Cycle Arrest D->E G Inhibition of Cell Motility and Division D->G F Apoptosis E->F

General mechanism of action for 19,20-Epoxycytochalasins.

G Experimental Workflow for Cytotoxicity Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24 hours A->B C Prepare serial dilutions of Epoxycytochalasin C or D B->C D Treat cells with compounds C->D E Incubate for 48 hours D->E F Add MTT or SRB reagent E->F G Incubate and solubilize formazan/protein-bound dye F->G H Measure absorbance with plate reader G->H I Calculate cell viability H->I J Determine IC50 values I->J

A typical workflow for in vitro cytotoxicity assays.

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT-29, A-549, PC-3, HCT-116, SW-620, MCF-7)[3]

  • Complete cell culture medium

  • 19,20-Epoxycytochalasin C or D

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of 19,20-Epoxycytochalasin C or D (e.g., 0.25, 0.5, 1, 2.5, 5, 7.5, and 10 µM) for 48 hours.[3]

  • Fixation: Gently wash the cells and fix them by adding cold TCA to each well and incubating for 1 hour at 4°C.

  • Staining: Remove the TCA, wash the plates with water, and air dry. Add SRB solution to each well and incubate for 10 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of the compounds on the cell cycle distribution.

Materials:

  • HT-29 human colon cancer cells[3]

  • Complete cell culture medium

  • 19,20-Epoxycytochalasin C

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol (B145695)

  • RNase A

  • Propidium (B1200493) iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HT-29 cells and treat them with different concentrations of 19,20-Epoxycytochalasin C (e.g., 162.5, 325, 650, and 1300 nM) for 48 hours.[3]

  • Harvesting and Fixation: Collect the cells, wash them twice with PBS, and fix them overnight in cold 70% ethanol at 4°C.[3]

  • Staining: After 24 hours, wash the cells with PBS. Resuspend the cells in a solution containing RNase A and incubate at 37°C for 90 minutes.[3] Add propidium iodide to the cell suspension.

  • Analysis: Analyze the cell cycle distribution immediately using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

Conclusion

Both 19,20-Epoxycytochalasin C and D are potent bioactive molecules with significant potential in cancer and antiplasmodial research. While they share a common mechanism of disrupting the actin cytoskeleton, emerging evidence suggests that 19,20-Epoxycytochalasin C may have a more defined pathway involving cell cycle arrest at the S phase and potential interaction with CDK2. Further direct comparative studies are warranted to fully elucidate their differential effects and therapeutic potential. The experimental protocols provided herein offer a foundation for researchers to further investigate these promising natural products.

References

Unveiling the Potency of 19,20-Epoxycytochalasin D: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 10, 2025

In the dynamic field of cellular biology and drug discovery, researchers continuously seek potent and specific tools to dissect the intricate workings of the cellular machinery. 19,20-Epoxycytochalasin D, a fungal metabolite, has emerged as a significant inhibitor of actin polymerization, a fundamental process governing cell shape, motility, and division. This guide provides an objective comparison of the potency and mechanisms of this compound against other widely used actin inhibitors, supported by experimental data and detailed protocols to aid researchers in their selection of the most appropriate tool for their studies.

At a Glance: Comparative Potency of Actin Inhibitors

The efficacy of an inhibitor is paramount in experimental design. The following table summarizes the cytotoxic potency of this compound and its analogs in comparison to other key actin inhibitors across various cell lines. It is important to note that direct comparative studies under identical conditions are limited, and potency can be cell-line dependent.

CompoundMechanism of ActionCell LineIC50 (µM)Reference
This compound Caps (B75204) actin filament barbed endsP-388 (Murine Leukemia)Potent Activity (IC50 not specified)[1]
BT-549 (Human Breast Cancer)7.84[2]
LLC-PK1 (Porcine Kidney Epithelial)8.4[2]
MOLT-4 (Human Leukemia)10[3]
19,20-Epoxycytochalasin C Caps actin filament barbed endsHL-60 (Human Promyelocytic Leukemia)1.11[1][4]
HT-29 (Human Colon Adenocarcinoma)0.65[1]
Cytochalasin D Caps actin filament barbed endsHeLaGrowth Inhibition[5]
Latrunculin A Sequesters G-actin monomersNot specified in direct comparisonVaries by cell line and assay[6]
Jasplakinolide Stabilizes and promotes F-actin polymerizationNot specified in direct comparisonVaries by cell line and assay[6]

Observations: this compound demonstrates significant cytotoxic activity, particularly against leukemia cell lines.[1] Its potency is comparable to or varies slightly from its close analog, 19,20-Epoxycytochalasin C, highlighting how subtle structural differences can influence biological activity.[1]

Delving into the Mechanisms: How They Disrupt the Actin Cytoskeleton

The targeted disruption of the actin cytoskeleton is the primary mode of action for these inhibitors, which in turn triggers a cascade of cellular events, often culminating in apoptosis.[1]

This compound and other Cytochalasins: These compounds function by binding to the barbed (fast-growing) end of actin filaments. This "capping" action prevents the addition of new actin monomers, thereby halting filament elongation and leading to a net depolymerization of the actin cytoskeleton.[1][7]

Latrunculin A: In contrast, Latrunculin A acts by sequestering globular actin (G-actin) monomers, making them unavailable for polymerization into filamentous actin (F-actin).[6] This leads to a rapid disassembly of existing actin filaments.

Jasplakinolide: Jasplakinolide has a distinct mechanism; it binds to and stabilizes F-actin, promoting polymerization and preventing depolymerization.[6] This effectively "freezes" the actin cytoskeleton, disrupting its dynamic nature.

The Aftermath: Signaling Pathways to Apoptosis

The disruption of the actin cytoskeleton by this compound acts as a cellular stress signal, initiating a programmed cell death cascade primarily through the intrinsic mitochondrial pathway.[1]

The key steps in this signaling pathway are:

  • Actin Cytoskeleton Disruption: this compound caps the barbed end of actin filaments, leading to cytoskeletal collapse.[1][7]

  • Mitochondrial Stress: This disruption triggers the mitochondrial apoptosis pathway, altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1]

  • Caspase Activation: An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria. This activates a cascade of caspases, starting with the initiator caspase-9, which in turn activates effector caspases like caspase-3 and caspase-7.[1]

  • Execution of Apoptosis: Activated effector caspases cleave key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), leading to DNA fragmentation and the characteristic morphological changes of apoptosis.[1]

G cluster_0 Cellular Environment cluster_1 Cytoplasm 19_20_Epoxycytochalasin_D This compound Actin Actin Filaments 19_20_Epoxycytochalasin_D->Actin Binds to barbed end Mitochondrion Mitochondrion Actin->Mitochondrion Disruption signals stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3_7 Caspase-3/7 Caspase9->Caspase3_7 Activates PARP PARP Caspase3_7->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Corner: Protocols for Potency Evaluation

To facilitate reproducible and comparative research, this section outlines detailed methodologies for key experiments used to assess the potency of actin inhibitors.

General Experimental Workflow

G cluster_workflow Comparative Analysis Workflow Start Start Cell_Culture Cell Culture (e.g., U937, HeLa) Start->Cell_Culture Compound_Treatment Compound Treatment (Varying Concentrations of Inhibitors) Cell_Culture->Compound_Treatment Assay Perform Assay (e.g., Cytotoxicity, Actin Polymerization) Compound_Treatment->Assay Data_Acquisition Data Acquisition (e.g., Plate Reader, Microscopy) Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation, Statistical Analysis) Data_Acquisition->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for comparing the potency of actin inhibitors.

Cell Viability / Cytotoxicity Assay (MTT Protocol)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and other inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value for each compound.[2]

In Vitro Actin Polymerization Assay

This assay directly measures the effect of inhibitors on the polymerization of purified actin.

  • Actin Preparation: Prepare pyrene-labeled G-actin. The fluorescence of pyrene-actin increases significantly upon its incorporation into F-actin.

  • Reaction Setup: In a 96-well plate, combine pyrene-labeled G-actin with a polymerization-inducing buffer.

  • Inhibitor Addition: Add varying concentrations of this compound, Latrunculin A, or Jasplakinolide to the wells.

  • Fluorescence Monitoring: Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization and the steady-state fluorescence level can be used to quantify the inhibitory or stabilizing effects of the compounds.

Conclusion

This compound is a potent inhibitor of actin polymerization with significant cytotoxic effects, particularly in cancer cell lines. Its mechanism of capping the barbed end of actin filaments offers a distinct approach to disrupting the cytoskeleton compared to G-actin sequestering agents like Latrunculin A and F-actin stabilizers like Jasplakinolide. The choice of inhibitor will ultimately depend on the specific research question and the desired effect on the actin cytoskeleton. This guide provides a foundational framework for researchers to make an informed decision and to design rigorous experiments to further elucidate the complex roles of the actin cytoskeleton in health and disease.

References

Safety Operating Guide

Proper Disposal of 19,20-Epoxycytochalasin D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat all materials contaminated with 19,20-Epoxycytochalasin D as hazardous cytotoxic waste. Do not dispose of this compound or its containers in regular trash or down the drain.

This guide provides essential safety and logistical information for the proper disposal of this compound, a potent fungal metabolite with cytotoxic and antiplasmodial activities. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Its primary dangers, as outlined in safety data sheets, are significant aquatic toxicity and potential harm to human health if ingested.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Acute Toxicity, Oral (Category 4)Harmful if swallowed.H302
Acute Aquatic Toxicity (Category 1)Very toxic to aquatic life.H400
Chronic Aquatic Toxicity (Category 1)Very toxic to aquatic life with long lasting effects.H410

Disposal Workflow

The proper disposal of this compound follows a strict protocol to ensure safety and compliance with regulations. The workflow below outlines the necessary steps from handling the waste at your workbench to its final collection by your institution's Environmental Health and Safety (EHS) department.

cluster_0 At the Bench cluster_1 Waste Accumulation cluster_2 Final Disposal A Identify Waste: - Unused/expired compound - Contaminated labware (pipette tips, etc.) - Contaminated PPE (gloves, etc.) B Segregate as Cytotoxic Waste A->B C Place in designated, labeled, leak-proof cytotoxic waste container B->C D Store container in a designated Satellite Accumulation Area (SAA) C->D E Keep container securely closed D->E F Do not mix with other waste streams D->F G Once container is full, or as per institutional policy, request pickup D->G H Contact Environmental Health & Safety (EHS) or equivalent department G->H I EHS handles final disposal via approved hazardous waste facility H->I

Caption: Workflow for the safe disposal of this compound.

Detailed Experimental Protocols for Waste Management

Waste Segregation and Collection

Proper segregation of cytotoxic waste is the first and most critical step. All materials that have come into contact with this compound must be considered contaminated and disposed of as hazardous waste.

Materials:

  • Designated, leak-proof, and puncture-resistant cytotoxic waste containers (often color-coded, e.g., yellow or purple).

  • Hazardous waste labels.

Procedure:

  • Identify Contaminated Materials: This includes, but is not limited to:

    • Unused or expired this compound.

    • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

    • Contaminated labware: pipette tips, serological pipettes, centrifuge tubes, and any glassware.

    • Any materials used for cleaning spills of the compound.

  • Immediate Segregation: At the point of generation, place all identified waste directly into a designated cytotoxic waste container.

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste," "Cytotoxic," and the full chemical name: "this compound".

  • Container Management:

    • Keep the waste container securely sealed when not in use.

    • Do not overfill the container. It should be closed when it is about three-quarters full.

    • Store the container in a designated Satellite Accumulation Area within the laboratory. This area should be away from general lab traffic.

Decontamination of Non-Disposable Items

For non-disposable items such as glassware or spatulas that require cleaning, a specific decontamination procedure must be followed before they can be washed normally.

Materials:

  • Detergent solution.

  • 70% Isopropyl Alcohol (IPA).

  • Low-lint wipes.

  • Appropriate PPE (two pairs of chemotherapy-rated gloves, lab coat, safety glasses).

Procedure:

  • Initial Cleaning (Detergent):

    • Moisten a low-lint wipe with a detergent solution.

    • Wipe the entire surface of the item.

    • Dispose of the wipe in the cytotoxic waste container.

  • Rinsing:

    • Moisten a new wipe with sterile water to rinse away residual detergent.

    • Wipe the surface again.

    • Dispose of the wipe in the cytotoxic waste container.

  • Final Decontamination (Alcohol):

    • Using a new wipe moistened with 70% IPA, wipe the surface.

    • Allow the item to air dry completely.

    • The first rinseate from any internal washing of a container that held the pure compound should be collected as hazardous waste.

Disposal Decision Logic

The following diagram illustrates the decision-making process for handling materials potentially contaminated with this compound.

Start Material to be Disposed Question1 Did it come into contact with This compound? Start->Question1 Action1 Dispose as Cytotoxic Waste: - Segregate at source - Use labeled, leak-proof container - Store in Satellite Accumulation Area Question1->Action1 Yes Action2 Dispose as regular lab waste (non-hazardous) Question1->Action2 No

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。